molecular formula C8H9N B086018 2-Methyl-5-vinylpyridine CAS No. 140-76-1

2-Methyl-5-vinylpyridine

Cat. No.: B086018
CAS No.: 140-76-1
M. Wt: 119.16 g/mol
InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N
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Description

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent;  and dye acceptor. (EPA, 1998)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-2-methylpyridine
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InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3
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InChI Key

VJOWMORERYNYON-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C=C1)C=C
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Molecular Formula

C8H9N
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Related CAS

25038-86-2
Record name Pyridine, 5-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2059699
Record name 2-Methyl-5-vinylpyridine
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Molecular Weight

119.16 g/mol
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Physical Description

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB]
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Boiling Point

358 °F at 760 mmHg (EPA, 1998), 181 °C
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Flash Point

165 °F (EPA, 1998), 73.9 °C (Open cup)
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Density

0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Vapor Pressure

1.18 [mmHg], 1.18 mm Hg @ 25 °C
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Color/Form

Clear to faintly opalescent liquid

CAS No.

140-76-1, 25038-86-2
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Melting Point

6.3 °F Freezing point (anhydrous ) (EPA, 1998)
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-vinylpyridine: Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-vinylpyridine (MVP), with the IUPAC name 5-ethenyl-2-methylpyridine, is a chemical compound that belongs to the pyridine family.[1] It is a clear to faintly opalescent liquid at room temperature.[1][2] This molecule is of significant interest in various industrial applications, primarily serving as a monomer for the production of resins, as an oil additive, an ore flotation agent, a dye acceptor, and a flocculating agent.[1][2][3] Its bifunctionality, stemming from the pyridine ring and the vinyl group, allows for a diverse range of chemical modifications and polymerizations, making it a versatile building block in organic synthesis and materials science. The polymer of this compound was also formerly utilized as a coating for medicine tablets.[1]

Physical Properties

The physical characteristics of this compound are well-documented and crucial for its handling, storage, and application in various processes. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉N[1][4][5][6][7]
Molecular Weight 119.16 g/mol [1][4][6][7]
Appearance Clear to faintly opalescent liquid[1][2]
Boiling Point 175.5 - 181 °C[2][5]
Melting/Freezing Point -14.3 °C (Anhydrous)[1]
Density 0.954 g/cm³[5]
Refractive Index 1.5400 - 1.5454 at 20 °C[1]
Vapor Pressure 1.18 mmHg[1][3]
Flash Point 56.6 - 74 °C[2][5]
pKa (conjugate acid) 5.67[1]
Solubility 27.5 g/L in water[8]
Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both a pyridine and a vinyl compound. The pyridine ring, with its nitrogen atom, imparts basic properties, allowing it to react with acids to form salts in exothermic reactions.[2] The vinyl group is susceptible to polymerization, which can also be exothermic.[2]

MVP is incompatible with strong oxidizers (such as chlorates, nitrates, peroxides), strong acids, strong bases, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] Contact with strong reducing agents, like hydrides, may lead to the generation of flammable hydrogen gas.[2]

PropertyDescriptionSource
Reactivity with Acids Neutralizes acids in exothermic reactions to form salts and water.[2]
Polymerization Can undergo exothermic polymerization.[2]
Incompatibilities Oxidizers, strong acids and bases, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, acid halides.[2]
Reactivity with Reducing Agents May generate flammable hydrogen gas in combination with strong reducing agents.[2]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

  • Infrared (IR) Spectrum : The IR spectrum of this compound is available and shows characteristic peaks for its functional groups.[1][7]

  • Mass Spectrometry (MS) : Mass spectral data, including GC-MS, is available for this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR spectral data for this compound can be found in various databases.[1]

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are summaries of key experimental methodologies.

Synthesis via Dehydrogenation of 2-Methyl-5-ethylpyridine

This method involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine.[9]

Protocol:

  • Vapors of 2-methyl-5-ethylpyridine are passed over a dehydrogenation catalyst.[9]

  • The reaction is maintained at a temperature of approximately 700°C.[9]

  • The product, this compound, is then separated from any unreacted 2-methyl-5-ethylpyridine, typically by fractional distillation.[9] The unreacted starting material can be recycled.[9]

Synthesis from 2-Methylpyridine and Formaldehyde

Vinylpyridines can be produced by the condensation of a methylpyridine with formaldehyde.[1]

Protocol:

  • 2-Methylpyridine is reacted with formaldehyde.[8]

  • This is followed by the dehydration of the resulting intermediate alcohol to yield 2-vinylpyridine.[8] A similar principle applies to the synthesis of this compound.

Synthesis via Wittig Reaction

A Wittig reaction provides another route to vinylpyridines.

Protocol:

  • A solution of a Wittig ylide is prepared.[10]

  • Paraformaldehyde is added to this solution at 0°C, and the mixture is stirred for 12 hours.[10]

  • The reaction is quenched with chilled water.[10]

  • The organic layer is separated, and the product is extracted from the aqueous layer.[10]

Visualizations

Synthesis Pathway of this compound

G Synthesis of this compound via Dehydrogenation 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine Dehydrogenation Dehydrogenation 2-Methyl-5-ethylpyridine->Dehydrogenation Vapor Phase This compound This compound Dehydrogenation->this compound Catalyst, ~700°C Hydrogen Hydrogen Dehydrogenation->Hydrogen Byproduct

Caption: Dehydrogenation of 2-Methyl-5-ethylpyridine.

Experimental Workflow for Synthesis and Purification

G General Experimental Workflow Reactants Reactants Reaction_Vessel Reaction Reactants->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Byproducts_Impurities Byproducts/ Impurities Purification->Byproducts_Impurities

Caption: Synthesis and purification workflow.

Relationship between Properties and Applications

G Properties and Applications of this compound MVP This compound Vinyl_Group Vinyl Group MVP->Vinyl_Group Pyridine_Ring Pyridine Ring MVP->Pyridine_Ring Polymerization Polymerization Vinyl_Group->Polymerization Basicity Basicity Pyridine_Ring->Basicity Resins Monomer for Resins Polymerization->Resins Flocculating_Agent Flocculating Agent Basicity->Flocculating_Agent Dye_Acceptor Dye Acceptor Basicity->Dye_Acceptor

Caption: Structure-application relationships.

References

Synthesis of 2-Methyl-5-vinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for 2-Methyl-5-vinylpyridine (2M5VP), a key monomer and intermediate in the pharmaceutical and polymer industries. This document details the core methodologies, presents quantitative data for comparison, and visualizes the synthetic pathways.

Dehydrogenation of 2-Methyl-5-ethylpyridine (MEP)

This method is a principal industrial route for the production of 2M5VP, involving the vapor-phase catalytic dehydrogenation of 2-methyl-5-ethylpyridine.

Experimental Protocol

A continuous flow system is typically employed for the vapor-phase dehydrogenation of MEP.

Catalyst Preparation (Example: Ceric Oxide on Silica):

  • Dissolve 20 g of anhydrous ceric sulfate in 100 cc of hot water.

  • Heat 100 cc of small silica granules (sand-grain to pea size) to well above 100°C.

  • Spray the hot ceric sulfate solution onto the heated silica granules to coat them.

  • Calcine the coated granules in air at approximately 400-500°C for several hours.[1]

Dehydrogenation Procedure:

  • Vaporize 2-methyl-5-ethylpyridine, optionally mixing it with an equal volume of an inert gas such as carbon dioxide or nitrogen.[1]

  • Preheat the vapor mixture to about 500°C.[1]

  • Pass the hot vapor through a stainless-steel or steel tube reactor packed with the prepared catalyst.

  • Maintain the reactor temperature at approximately 700°C.[1] The optimal temperature aims to balance the reaction rate with the minimization of unwanted by-products.

  • The space velocity should be controlled, for example, at a range of 100-200 (defined as the total volume of gas at standard temperature and pressure per hour divided by the volume of the catalyst).[1]

  • Condense the vapors exiting the reactor. The resulting condensate will contain this compound along with unreacted 2-methyl-5-ethylpyridine.[1]

  • Separate 2M5VP from the unreacted MEP by fractional distillation. The recovered MEP can be recycled.

Quantitative Data
ParameterValueReference
Reactor Temperature~700°C[1]
Feed Temperature~500°C[1]
Catalyst ExamplesSilica brick, Ceric Oxide, Tungstic Oxide[1]
Inert GasCarbon Dioxide or Nitrogen (optional)[1]
2M5VP in Condensate25% - 40%[1]
Space Velocity100 - 200 h⁻¹[1]

Synthesis Pathway

Dehydrogenation_of_MEP MEP 2-Methyl-5-ethylpyridine (Vapor) Mix + MEP->Mix InertGas Inert Gas (CO2 or N2) InertGas->Mix Reactor Packed Bed Reactor Catalyst: Ceric Oxide ~700°C Mix->Reactor Condenser Condenser Reactor->Condenser Distillation Fractional Distillation Condenser->Distillation M2V5P This compound Distillation->M2V5P RecycledMEP Unreacted MEP (Recycled) Distillation->RecycledMEP

Caption: Dehydrogenation of 2-Methyl-5-ethylpyridine.

Condensation of 2-Methylpyridine with Formaldehyde

This route can be performed as either a two-step or a single-step process. It involves the reaction of 2-methylpyridine (2-picoline) with formaldehyde.

Two-Step Experimental Protocol (Liquid Phase)

Step 1: Formation of 2-Hydroxyethyl Pyridine

  • Charge a high-pressure reactor with 2-methylpyridine and a 36% formaldehyde solution in a weight ratio of 1:0.03.[2]

  • Stir and heat the mixture to 130-160°C.[2]

  • Maintain the pressure at 0.5 MPa for 1 hour to yield a solution of 2-hydroxyethyl pyridine.[2]

Step 2: Dehydration to this compound

  • Slowly add the 2-hydroxyethyl pyridine solution to a dehydration vessel containing a 50% sodium hydroxide solution.[2]

  • Maintain the temperature at 90°C and react for 5 hours to obtain crude 2M5VP.[2]

  • Wash the crude product with a 95% sodium hydroxide solution for 5 hours, then separate the layers.[2]

  • Purify the washed crude product by fractional distillation at 90°C to obtain 2M5VP with a purity greater than 98.5%.[2]

One-Step Experimental Protocol (Vapor Phase)

Catalyst: 3 wt% Cs-ZSM-5 (SiO₂/Al₂O₃=30)[3]

Procedure:

  • React 2-methylpyridine with formaldehyde in the vapor phase.

  • The molar ratio of formaldehyde to 2-methylpyridine should be in the range of 1:1 to 4:1, with a 2:1 ratio being a specific example.[3]

  • Pass the reactants over the modified zeolite catalyst at a temperature between 200°C and 450°C (e.g., 300°C).[3]

  • Maintain a weight hourly space velocity (WHSV) in the range of 0.25 hr⁻¹ to 1.00 hr⁻¹.[3]

  • Collect and analyze the liquid product.

Quantitative Data
ParameterTwo-Step (Liquid Phase)One-Step (Vapor Phase)Reference
Reactants 2-Methylpyridine, Formaldehyde2-Methylpyridine, Formaldehyde[2][3]
Catalyst Sodium HydroxideCs-ZSM-5 (3 wt%)[2][3]
Temperature Step 1: 130-160°C; Step 2: 90°C300°C[2][3]
Pressure 0.5 MPaNot specified[2]
Reactant Ratio 2-Picoline:Formaldehyde (1:0.03 by wt)Formaldehyde:2-Picoline (2:1 molar)[2][3]
Conversion (2-Picoline) Not specified65.7%[3]
Selectivity (2M5VP) Not specified81.1%[3]
Purity >98.5%Not specified[2]

Synthesis Pathway

Condensation_of_2_Picoline cluster_two_step Two-Step Liquid Phase cluster_one_step One-Step Vapor Phase Picoline1 2-Methylpyridine Reactor1 High-Pressure Reactor 130-160°C, 0.5 MPa Picoline1->Reactor1 Formaldehyde1 Formaldehyde (36% aq.) Formaldehyde1->Reactor1 Intermediate 2-Hydroxyethyl Pyridine Reactor1->Intermediate Dehydration Dehydration NaOH (50%), 90°C Intermediate->Dehydration Purification1 Washing & Distillation Dehydration->Purification1 M2V5P1 This compound Purification1->M2V5P1 Picoline2 2-Methylpyridine (Vapor) Reactor2 Fixed Bed Reactor Cs-ZSM-5 Catalyst 300°C Picoline2->Reactor2 Formaldehyde2 Formaldehyde (Vapor) Formaldehyde2->Reactor2 M2V5P2 This compound Reactor2->M2V5P2

Caption: Condensation of 2-Methylpyridine with Formaldehyde.

Synthesis from 6-Methylnicotinaldehyde (Wittig-type Reaction)

This laboratory-scale synthesis provides a high-yield route to 2M5VP from 6-methylnicotinaldehyde.

Experimental Protocol
  • In a 2L four-necked flask, add 173 g of methyltriphenylphosphonium bromide and 400 ml of diethyl ether.

  • Cool the flask to below 5°C.

  • Add 57 g of potassium tert-butoxide in batches while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 1 hour to form the ylide.

  • In a separate vessel, prepare a solution of 6-methylnicotinaldehyde.

  • Slowly add the aldehyde solution dropwise to the ylide solution, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Filter the reaction mixture to remove the triphenylphosphine oxide by-product.

  • Concentrate the filtrate under reduced pressure (≤ 0.08 MPa) at 80°C.

  • Collect the distillate at 110-130°C. Add 1 g of methyl hydroquinone as a polymerization inhibitor during distillation.[4]

Quantitative Data
ParameterValueReference
Reactants 6-Methylnicotinaldehyde, Methyltriphenylphosphonium bromide, Potassium tert-butoxide[4]
Solvent Diethyl ether[4]
Reaction Temp. Ylide formation: <5°C; Wittig reaction: <10°C[4]
Reaction Time Ylide formation: 1 h; Wittig reaction: 0.5 h[4]
Yield 74.9%[4]
Purity (GC) >99%[4]

Synthesis Pathway

Wittig_Reaction PhosphoniumSalt Methyltriphenylphosphonium bromide YlideFormation Ylide Formation <5°C, 1h PhosphoniumSalt->YlideFormation Base Potassium tert-butoxide Base->YlideFormation Ylide Phosphorus Ylide YlideFormation->Ylide WittigReaction Wittig Reaction <10°C, 0.5h Ylide->WittigReaction Aldehyde 6-Methylnicotinaldehyde Aldehyde->WittigReaction Filtration Filtration WittigReaction->Filtration Byproduct Triphenylphosphine oxide Filtration->Byproduct Purification Reduced Pressure Distillation Filtration->Purification M2V5P This compound Purification->M2V5P

Caption: Synthesis from 6-Methylnicotinaldehyde.

References

An In-depth Technical Guide to 2-Methyl-5-vinylpyridine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-vinylpyridine, a versatile heterocyclic compound with significant applications in polymer chemistry and as a potential building block in organic synthesis. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents a summary of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to aid in its identification and characterization. Experimental protocols for its synthesis are outlined, and its relevance in contexts pertinent to drug development is discussed.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name 5-ethenyl-2-methylpyridine, is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a vinyl group at the 5-position.[1]

Chemical Formula: C₈H₉N[1]

Molecular Weight: 119.16 g/mol [1]

CAS Number: 140-76-1[1]

SMILES: CC1=NC=C(C=C1)C=C[1]

InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N[1]

The structural formula of this compound is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a clear to faintly opalescent liquid under standard conditions.[1][2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 119.16 g/mol [1]
Boiling Point 181 °C[2]
Density ~0.978 g/cm³
Refractive Index 1.5400-1.5454 at 20 °C[1]
Flash Point 74 °C[2]
pKa (conjugate acid) 5.67[1]
Vapor Pressure 1.18 mmHg at 25 °C[1]

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Below is a summary of the expected spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Methyl Protons (-CH₃): A singlet around δ 2.4-2.6 ppm.

  • Vinyl Protons (-CH=CH₂): Three distinct signals in the δ 5.0-7.0 ppm region, exhibiting characteristic doublet of doublets patterns due to geminal and cis/trans couplings.

  • Pyridine Ring Protons: Three aromatic protons in the δ 7.0-8.5 ppm range, with splitting patterns determined by their positions on the ring.

¹³C NMR (Predicted):

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

  • Vinyl Carbons (-CH=CH₂): Two signals in the olefinic region, approximately δ 115-140 ppm.

  • Pyridine Ring Carbons: Five signals in the aromatic region, generally between δ 120-160 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 119.[1] The fragmentation pattern would likely involve the loss of a hydrogen atom to give a stable ion at m/z 118, which is often a significant peak in the spectrum.[1] Further fragmentation could involve the loss of a methyl radical (CH₃•) or cleavage of the vinyl group.

G M [C₈H₉N]⁺˙ m/z = 119 M_minus_H [C₈H₈N]⁺ m/z = 118 M->M_minus_H - H• M_minus_CH3 [C₇H₆N]⁺ m/z = 104 M->M_minus_CH3 - CH₃• G start 2-Methyl-5-ethylpyridine (vapor) process Pass over catalyst (e.g., iron oxide) at 500-700 °C start->process product This compound process->product separation Condensation and Fractional Distillation product->separation final_product Purified Product separation->final_product G 2-Methylpyridine 2-Methylpyridine 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine 2-Methylpyridine->2-(2-Hydroxyethyl)pyridine + CH₂O 2-Vinylpyridine 2-Vinylpyridine 2-(2-Hydroxyethyl)pyridine->2-Vinylpyridine - H₂O

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-vinylpyridine (2M5VP) is a heterocyclic aromatic compound of significant interest in polymer chemistry and increasingly in the pharmaceutical and drug development sectors. Its bifunctional nature, possessing both a reactive vinyl group and a nucleophilic pyridine ring, imparts a unique reactivity profile that allows for a diverse range of chemical modifications. This technical guide provides a comprehensive overview of the reactivity and stability of 2M5VP, with a focus on its polymerization, susceptibility to degradation, and its interactions in biological contexts. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of key chemical pathways to facilitate its effective use and handling.

Chemical and Physical Properties

This compound is a clear to faintly opalescent liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₉N[2]
Molecular Weight 119.16 g/mol [2]
CAS Number 140-76-1[2]
Appearance Clear to faintly opalescent liquid[1]
Boiling Point 181 °C[3]
Melting Point -14.3 °C (Anhydrous)[2]
Flash Point 74 °C[3]
Density 0.978 - 0.982 g/cm³ at 20 °C
Vapor Pressure 1.18 mmHg at 25 °C[2]
pKa (conjugate acid) 5.67[2]
Solubility Soluble in water
Refractive Index 1.5400 - 1.5454 at 20 °C[2]

Reactivity Profile

The reactivity of 2M5VP is dominated by the interplay between the vinyl group and the pyridine ring. The vinyl group is susceptible to addition reactions and polymerization, while the nitrogen atom of the pyridine ring exhibits basic and nucleophilic properties.

Polymerization

The most significant aspect of 2M5VP's reactivity is its propensity to undergo polymerization, which can be initiated by radical, anionic, or cationic mechanisms. This reactivity is a double-edged sword: it is the basis for its use as a monomer in polymer synthesis, but it also represents a primary stability concern, leading to the formation of unwanted oligomers and polymers upon storage.

2.1.1. Radical Polymerization

Radical polymerization of vinylpyridines, including 2M5VP, can be initiated by thermal or photochemical decomposition of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization follows a typical chain-growth mechanism involving initiation, propagation, and termination steps. The rate of polymerization is dependent on monomer and initiator concentrations, as well as temperature.[4]

2.1.2. Anionic Polymerization

Anionic polymerization of 2M5VP can be initiated by strong nucleophiles such as organolithium compounds. This method can lead to the formation of "living" polymers with well-defined molecular weights and narrow molecular weight distributions. The polymerization proceeds via the nucleophilic attack of the initiator on the vinyl group, generating a carbanion that propagates by adding to subsequent monomer units.

Reactions of the Vinyl Group

The electron-withdrawing nature of the pyridine ring makes the vinyl group in 2M5VP an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.

2.2.1. Michael Addition

Thiols, amines, and other nucleophiles can add across the double bond of the vinyl group. This reaction is particularly relevant in a biological context, where reactions with biological nucleophiles such as the thiol group of cysteine residues in proteins or glutathione can occur.[5][6][7][8][9][10][11][12] The kinetics of these Michael additions are influenced by the nature of the nucleophile, the solvent, and the pH.

Reactions of the Pyridine Ring

The nitrogen atom in the pyridine ring of 2M5VP is basic and can be protonated by acids to form pyridinium salts. It can also act as a nucleophile, reacting with electrophiles.

2.3.1. N-Oxidation

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.[13] The formation of the N-oxide can alter the electronic properties and biological activity of the molecule.

2.3.2. Biotransformation

In a biological system, the pyridine ring of 2M5VP can be a substrate for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes can catalyze a variety of oxidative reactions on the pyridine ring and the methyl group, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial in drug development to assess the pharmacokinetic profile and potential toxicity of 2M5VP-containing compounds.

Biotransformation_of_2M5VP M2VP This compound CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2C8) N_Oxide This compound N-oxide M2VP->N_Oxide N-Oxidation Hydroxylated_Metabolite Hydroxylated Metabolites M2VP->Hydroxylated_Metabolite Hydroxylation (ring or methyl group) Epoxide Vinyl Epoxide M2VP->Epoxide Epoxidation (vinyl group) Further_Metabolism Further Metabolism (e.g., conjugation) N_Oxide->Further_Metabolism Hydroxylated_Metabolite->Further_Metabolism Epoxide->Further_Metabolism

Figure 1: Potential metabolic pathways of this compound mediated by Cytochrome P450 enzymes.

Stability Profile

The stability of 2M5VP is a critical consideration for its storage, handling, and use in formulations. The primary routes of degradation are polymerization, oxidation, and photodegradation.

Thermal Stability

Elevated temperatures can significantly accelerate the rate of polymerization of 2M5VP.[12] The monomer is typically stored under refrigeration and in the presence of a polymerization inhibitor, such as tert-butylcatechol (TBC), to prevent spontaneous polymerization.[14] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to study its thermal stability and the kinetics of thermal decomposition.[15][16]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can initiate radical polymerization and other photochemical degradation reactions.[1][17][18][19] Photostability testing, as outlined in ICH guideline Q1B, should be performed to assess the light sensitivity of 2M5VP and to determine appropriate protective packaging.[1][17][18][19][20]

Hydrolytic Stability

This compound is not expected to undergo significant hydrolysis under neutral conditions due to the absence of readily hydrolyzable functional groups.[2] However, the basicity of the pyridine ring (pKa of the conjugate acid is 5.67) means that it will exist in a protonated form in acidic environments, which may influence its reactivity and stability.[2] Forced degradation studies under acidic and basic conditions are recommended to fully characterize its hydrolytic stability profile.

Shelf-Life and Storage

Due to its propensity for polymerization, the shelf-life of 2M5VP is limited. It should be stored in a cool, dark, and well-ventilated place, away from heat, light, and sources of ignition.[3] The presence of an appropriate inhibitor is crucial for extending its shelf-life.[14][21] Regular monitoring of the monomer's purity by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended to ensure its quality over time.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the reactivity and stability of this compound.

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of 2M5VP and to develop stability-indicating analytical methods.[22][23]

Objective: To identify potential degradation products and degradation pathways of 2M5VP under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with UV or PDA detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of 2M5VP in 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Prepare a solution of 2M5VP in 0.1 M NaOH.

    • Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with HCl, and dilute with mobile phase for HPLC analysis.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • Prepare a solution of 2M5VP in 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of neat 2M5VP in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • At various time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 2M5VP in a photochemically transparent container to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][17][18][19][20]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC after the exposure period.

Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

  • Peak purity analysis should be performed to ensure that the 2M5VP peak is free from co-eluting degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/PDA Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Degradation Profile & Pathway Identification Analysis->Data

Figure 2: Workflow for the forced degradation study of this compound.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying 2M5VP in the presence of its degradation products.[24][25][26][27]

Objective: To develop and validate an HPLC method capable of separating 2M5VP from all potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM KH₂PO₄), pH adjusted

  • Forced degraded samples of 2M5VP

Method Development:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 2M5VP using the PDA detector. This wavelength will be used for quantification.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and water or a phosphate buffer.

    • Employ a gradient elution to separate the parent compound from its degradation products. A typical starting gradient could be 5% to 95% acetonitrile over 20-30 minutes.

    • Adjust the mobile phase composition, pH, and gradient slope to achieve optimal resolution between all peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Inject the forced degraded samples to demonstrate that the method can separate 2M5VP from its degradation products. Assess peak purity of the 2M5VP peak.

    • Linearity: Prepare a series of standard solutions of 2M5VP at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of 2M5VP at different concentration levels. The mean recovery should be within an acceptable range (e.g., 98-102%).

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 2M5VP that can be reliably detected and quantified.

Conclusion

This compound is a versatile molecule with a rich and complex reactivity profile. Its propensity for polymerization is a key feature for its application in materials science but also a primary stability concern that necessitates careful handling and storage. The vinyl group's susceptibility to Michael addition offers opportunities for bioconjugation and the synthesis of novel pharmaceutical derivatives. Understanding the metabolic fate of the pyridine moiety, particularly its interaction with cytochrome P450 enzymes, is critical for its application in drug development. This guide has provided a comprehensive overview of the reactivity and stability of 2M5VP, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers can better harness the potential of this valuable chemical entity while ensuring its safe and effective use.

References

A Comprehensive Guide to the Synonyms and Alternative Names of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a detailed compilation of synonyms and alternative names for the chemical compound 2-Methyl-5-vinylpyridine, ensuring accurate communication and information retrieval.

Chemical Identity

To establish a clear reference point, the primary identifiers for this compound are:

IdentifierValue
IUPAC Name 5-ethenyl-2-methylpyridine[1]
CAS Number 140-76-1[1][2][3][4]
Molecular Formula C8H9N[1][2][3][4]
Molecular Weight 119.16 g/mol [1]

Synonyms and Alternative Names

The following table summarizes the various names and identifiers used for this compound in scientific literature, chemical databases, and commercial catalogs. This comprehensive list aids in exhaustive searches and unambiguous identification of this compound.

CategoryName
Systematic & Common Names 5-Ethenyl-2-methylpyridine[1][2][3][4][5][6]
2-Picoline, 5-vinyl-[1][2][3][7]
5-Vinyl-2-picoline[1][2][3][7]
Pyridine, 5-ethenyl-2-methyl-[1][3]
Pyridine, 2-methyl-5-vinyl-[1][2][7]
2,5-Methylvinylpyridine[1][2][7][8]
6-methyl-3-vinylpyridine[1]
5-Vinyl-ALPHA-picoline[2][8]
Abbreviations & Codes 2-MVP[1][2][5][6]
MVP[1][5][6]
HSDB 6325[1][5][6]
EINECS 205-432-5[1][2][5]
BRN 0106229[1][5][6]
Trade & Other Names 2-Methyl-5-vinyl-pyridine[1]
2-methyl-5-vinyl pyridine[1]
5-ethenyl-2-methyl-pyridine[1]
2-Methyl-5-vinylpridine[1][2][7][8]
5-Ethenyl-2-methypyridine[2][8]

Logical Relationship of Chemical Names

The relationship between the primary IUPAC name and its common synonyms can be visualized as a hierarchical structure, where the systematic name provides the formal nomenclature and other names offer practical or historical alternatives.

G This compound This compound IUPAC 5-ethenyl-2-methylpyridine This compound->IUPAC IUPAC Name Picoline_Derivative 5-Vinyl-2-picoline This compound->Picoline_Derivative Common Name Pyridine_Derivative Pyridine, 2-methyl-5-vinyl- This compound->Pyridine_Derivative Indexing Name Abbreviation 2-MVP / MVP This compound->Abbreviation Abbreviation

Caption: Hierarchical relationship of names for this compound.

References

A Technical Guide to 2-Methyl-5-vinylpyridine: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (MVP) is a versatile heterocyclic compound that serves as a crucial monomer in the synthesis of various polymers and as a valuable building block in the preparation of specialty chemicals and pharmaceutical intermediates. Its unique chemical structure, featuring a pyridine ring and a vinyl group, imparts specific reactivity and functionality, making it a compound of significant interest in both materials science and medicinal chemistry. This technical guide provides an in-depth overview of the commercial suppliers of this compound, detailed experimental protocols for its synthesis and polymerization, and its emerging applications in drug discovery.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for most research and development applications. The product is often stabilized with inhibitors such as tert-butylcatechol (TBC) to prevent spontaneous polymerization. Below is a summary of representative commercial offerings.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
BOC SciencesNot Specified140-76-1C8H9N119.16Offers a range of related biochemicals and pharmaceutical ingredients.[]
ChemicalBook≥99% (by GC)140-76-1C8H9N119.18Provides detailed physical and chemical properties.[2]
PubChem VendorsVaries140-76-1C8H9N119.16Aggregates data from multiple suppliers.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings.

PropertyValueReference
Boiling Point181 °C[2]
Flash Point74 °C[2]
Density~0.98 g/cm³[4]
Refractive Index1.5400-1.5454 at 20 °C[3]
pKa (conjugate acid)5.67[3]
AppearanceClear to faintly opalescent liquid[2]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been established, with the Wittig reaction and the dehydrogenation of 2-methyl-5-ethylpyridine being common methods.

1. Synthesis via Wittig Reaction

This two-stage process involves the formation of a phosphonium ylide followed by its reaction with an aldehyde.

  • Stage 1: Methyltriphenylphosphonium Bromide with Potassium tert-Butoxide

    • In a 2 L four-necked flask, dissolve 173 g of methyltriphenylphosphonium bromide in 400 mL of diethyl ether.

    • Cool the flask to below 5 °C.

    • Slowly add 57 g of potassium tert-butoxide in portions, maintaining the temperature below 5 °C.

    • Continue stirring for 1 hour after the addition is complete.[5]

  • Stage 2: Reaction with 2-Methyl-5-formylpyridine

    • Slowly add a solution of 2-methyl-5-formylpyridine to the reaction mixture from Stage 1.

    • Control the addition rate to maintain the reaction temperature at or below 10 °C.

    • After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.[5]

    • Filter off the triphenylphosphine oxide byproduct.

    • The filtrate is concentrated under reduced pressure, and the product is collected by distillation. A polymerization inhibitor, such as hydroquinone, should be added during distillation.[5]

2. Synthesis via Dehydrogenation of 2-Methyl-5-ethylpyridine

This method involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine at elevated temperatures.

  • Procedure:

    • Vaporize 2-methyl-5-ethylpyridine, optionally mixing it with an inert gas like nitrogen or carbon dioxide.

    • Pass the vapor through a reaction tube heated to a dehydrogenation temperature, typically between 500 °C and 800 °C.[6] The reaction tube can be packed with a catalyst such as tungstic oxide or ceric oxide on a support like silica.[6]

    • Condense the vapors exiting the reactor. The condensate will contain this compound and unreacted 2-methyl-5-ethylpyridine.

    • Separate the this compound from the unreacted starting material by fractional distillation.[6]

Polymerization of 2-Vinylpyridine (as a representative vinylpyridine)

The following protocol describes the solution polymerization of 2-vinylpyridine, which is analogous to the polymerization of this compound.

  • Materials:

    • 2-Vinylpyridine (monomer)

    • Isopropyl alcohol (solvent)

    • Benzoyl peroxide (initiator)[7]

  • Procedure:

    • Dissolve 30 g of 2-vinylpyridine in 70 g of isopropyl alcohol in a round-bottom flask.

    • Add the desired amount of benzoyl peroxide initiator (e.g., 2-4 wt% relative to the monomer).[7]

    • Heat the reaction mixture to the desired temperature (e.g., 55-75 °C) with stirring.[7]

    • Continue the reaction for a set period (e.g., 6-24 hours) to achieve the desired monomer conversion.[7]

    • The resulting polymer can be isolated by precipitation in a non-solvent.

Applications in Drug Discovery and Development

While primarily known as a monomer, the pyridine functional group in this compound and its derivatives makes it a valuable scaffold in medicinal chemistry.

Role as a Precursor to M4 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators

Recent research has identified derivatives of 2-methyl-5-(1H-pyrazol-4-yl)pyridine as promising positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[8] The M4 receptor is a key target for the treatment of neurocognitive disorders.[8] PAMs of the M4 receptor can enhance the effect of the endogenous ligand, acetylcholine, offering a potential therapeutic strategy. The synthesis of these modulators often involves the modification of the this compound core.

Below is a conceptual workflow for the discovery of such M4 mAChR PAMs.

G cluster_synthesis Synthesis & Analogs cluster_screening Screening & Characterization cluster_downstream Downstream Evaluation Scaffold This compound Scaffold Modification Chemical Modification Scaffold->Modification Analogs Library of Analogs Modification->Analogs Screening Functional Assays (e.g., GoB protein activation) Analogs->Screening Characterization Allosteric & Ago-PAM Properties Assessment Screening->Characterization SAR Structure-Activity Relationship (SAR) Characterization->SAR Beta_Arrestin β-Arrestin Recruitment Assay SAR->Beta_Arrestin Lead_Opt Lead Optimization Beta_Arrestin->Lead_Opt

Caption: Workflow for the discovery of M4 mAChR PAMs.

The signaling pathway of the M4 muscarinic acetylcholine receptor, a Gi/o-coupled receptor, is a critical aspect of its function.

G ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R PAM Positive Allosteric Modulator (PAM) PAM->M4R Gi_o Gi/o Protein M4R->Gi_o activates Beta_Arrestin β-Arrestin M4R->Beta_Arrestin recruits AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates

Caption: M4 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound is a commercially accessible and highly valuable chemical for a range of applications. Its utility as a monomer for creating functional polymers is well-established. Furthermore, its role as a versatile scaffold in medicinal chemistry is an area of growing interest, particularly in the development of novel therapeutics targeting challenging neurological disorders. The detailed protocols and application insights provided in this guide aim to support researchers and developers in leveraging the full potential of this important heterocyclic compound.

References

A Legacy of Adhesion and Transformation: Historical Applications of Poly(2-methyl-5-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the pivotal historical roles of poly(2-methyl-5-vinylpyridine) (P2M5VP) in various industrial applications. This document delves into the synthesis, experimental protocols, and quantitative data that defined its utility for researchers, scientists, and drug development professionals.

Poly(this compound), a versatile polymer, has played a significant, albeit sometimes overlooked, role in the advancement of several key industries throughout the 20th century. From the tires that mobilize nations to the purification of industrial wastewater, its unique chemical properties have been harnessed to solve critical manufacturing and environmental challenges. This whitepaper provides an in-depth look at the historical applications of P2M5VP, offering a rich repository of quantitative data, detailed experimental methodologies, and visual representations of key processes.

From Monomer to Polymer: The Foundation of a Versatile Material

The journey of poly(this compound) begins with its monomer, this compound. Historically, the synthesis of vinylpyridines was achieved through the condensation of formaldehyde with the corresponding methylpyridine.[1] This foundational process paved the way for the polymerization of this compound, creating a polymer with a unique combination of a flexible hydrocarbon backbone and the functional reactivity of the pyridine ring.

A common historical method for the polymerization of this compound was solution polymerization. The following protocol outlines a typical laboratory-scale synthesis:

Experimental Protocol: Solution Polymerization of this compound

Materials:

  • This compound (monomer)

  • Isopropyl alcohol (IPA) (solvent)

  • Benzoyl peroxide (BPO) (initiator)

Procedure:

  • A solution is prepared by dissolving 30g of this compound in 70g of isopropyl alcohol.

  • The initiator, benzoyl peroxide, is added to the monomer-solvent mixture. The initiator-to-monomer weight ratio can be varied, for example, between 2% and 4%, to control the polymerization process.

  • The reaction mixture is transferred to a suitable reaction vessel, such as a 250 mL round-bottom flask.

  • The flask is placed in a controlled temperature environment, with historical experiments conducted at temperatures ranging from 55°C to 75°C.

  • The reaction is allowed to proceed with continuous stirring for a period of 6 to 24 hours. The duration of the reaction influences the monomer conversion rate.

  • Upon completion, the resulting polymer solution can be used directly or the polymer can be precipitated and dried for further use.

Quantitative Data from a Historical Synthesis Study:

MonomerInitiator:Monomer (wt%)Temperature (°C)Time (h)Monomer Conversion (%)
This compound455662
This compound45524~62

Table 1: Monomer conversion rates for the solution polymerization of this compound under varying conditions. Data synthesized from historical literature.

G cluster_synthesis Solution Polymerization of P2M5VP Monomer This compound (30g) Mixing Mixing and Dissolution Monomer->Mixing Solvent Isopropyl Alcohol (70g) Solvent->Mixing Initiator Benzoyl Peroxide (e.g., 4 wt%) Initiator->Mixing Reaction Polymerization (55-75°C, 6-24h) Mixing->Reaction Product Poly(this compound) Solution Reaction->Product

Figure 1: Workflow for the solution polymerization of poly(this compound).

The Unsung Hero of the Highway: Tire Cord Adhesion

One of the most critical historical applications of poly(this compound) was in the tire industry. Specifically, it was a key component in the production of vinyl pyridine latex (VPL), an essential adhesive for bonding synthetic fibers like rayon, nylon, and polyester to rubber. This adhesion is crucial for the structural integrity and durability of modern tires.

VPL is a terpolymer latex, typically synthesized from butadiene, styrene, and 2-vinylpyridine. The pyridine groups in the polymer chain provide strong adhesion to the textile cords, while the butadiene and styrene components ensure compatibility and co-vulcanization with the rubber matrix of the tire.

Experimental Protocol: Emulsion Polymerization of Vinyl Pyridine Latex (VPL)

Materials (Parts by Mass):

  • Butadiene: 55-75

  • Styrene: 10-25

  • 2-vinylpyridine: 5-20

  • Soft water: 140-150

  • Emulsifier (e.g., rosin soap, stearate soap): 2.5-5.5

  • Molecular weight regulator (e.g., tert-dodecyl mercaptan): 0.5-1

  • Initiator (e.g., potassium persulfate): 0.3-0.5

  • Terminator: 0.05-1

Procedure:

  • An aqueous phase is prepared by dissolving the emulsifiers and other water-soluble components in soft water.

  • The monomers (butadiene, styrene, and 2-vinylpyridine) and the molecular weight regulator are added to the aqueous phase under agitation to form an emulsion.

  • The initiator is added to the emulsion to start the polymerization reaction. The reaction is typically carried out in a reactor under controlled temperature and pressure (e.g., 50-55°C and 0.3-0.5 MPa).

  • The polymerization proceeds, and the solid content of the latex is monitored. Additional reactants may be added during the reaction to control the polymer properties.

  • Once the desired solid content is reached (e.g., 42%), a terminator is added to stop the polymerization.

  • The resulting VPL is then cooled and stored for use in tire cord dipping.

Historical Formulation of a Butadiene-Styrene-Vinylpyridine Latex:

ComponentParts by Mass
Butadiene65
Styrene10-25
2-vinylpyridine12.5
Soft Water140-150
Emulsifier1.3-10
Rosin Soap2-4
Stearate Soap0.5-1.5
Diffusant0.5-1
Electrolyte0.05-0.5
Molecular Weight Regulator0.6
Initiator0.3-0.5
Terminator1

Table 2: A typical historical formulation for the emulsion polymerization of a vinyl pyridine latex for tire cord applications. Data sourced from historical patents.[2]

G cluster_vpl Vinyl Pyridine Latex (VPL) Synthesis Workflow Aqueous_Phase Prepare Aqueous Phase (Water, Emulsifiers) Emulsification Emulsification Aqueous_Phase->Emulsification Monomer_Phase Prepare Monomer Phase (Butadiene, Styrene, 2-VP, Regulator) Monomer_Phase->Emulsification Initiation Add Initiator Start Polymerization Emulsification->Initiation Polymerization Polymerization Reaction (Controlled T & P) Initiation->Polymerization Termination Add Terminator Polymerization->Termination VPL_Product Vinyl Pyridine Latex Termination->VPL_Product

Figure 2: A simplified workflow for the emulsion polymerization of vinyl pyridine latex.

A Clearer Future: Applications in Water Treatment and Beyond

Beyond the realm of rubber and tires, poly(this compound) found historical use in several other important applications, leveraging its ability to interact with various substances.

Flocculating Agent: The cationic nature of the pyridine ring in P2M5VP made it an effective flocculant for wastewater treatment. It could neutralize the negative charges on suspended particles, causing them to agglomerate and settle, thus clarifying the water.[1] While specific quantitative data from historical industrial applications is scarce, its use in this area highlights its environmental utility.

Ore Flotation: In the mining industry, P2M5VP was historically used as an ore flotation agent.[1] Its selective adsorption onto certain mineral surfaces would alter their hydrophobicity, allowing for the separation of valuable minerals from gangue in the flotation process.

Dye Acceptor: The textile industry also found a use for P2M5VP as a dye acceptor.[1] By incorporating the polymer into synthetic fibers, the dyeability of these materials could be improved, as the pyridine units provided sites for dye molecules to attach, resulting in more vibrant and longer-lasting colors.

Pharmaceutical Coatings: There is historical evidence to suggest that the polymer of this compound was formerly used as a coating material for medicine tablets.[1] However, this application is no longer in practice.[1] The specific formulations and reasons for its discontinuation are not well-documented in readily available literature.

Conclusion

The historical applications of poly(this compound) demonstrate a remarkable versatility that has left a lasting impact on multiple industries. From its crucial role in ensuring the safety and performance of automotive tires to its contributions to cleaner water and more colorful textiles, P2M5VP stands as a testament to the power of polymer chemistry to address complex technological challenges. While some of its historical applications have been superseded by newer materials, the foundational knowledge gained from its use continues to inform the development of advanced polymers today. This technical guide serves as a valuable resource for understanding the scientific and industrial legacy of this important polymer.

References

Methodological & Application

Polymerization Techniques for 2-Methyl-5-vinylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary polymerization techniques applicable to 2-Methyl-5-vinylpyridine (M5VP). The information is intended to guide researchers in the synthesis of poly(this compound) (PM5VP) and its copolymers for various applications, including in the development of drug delivery systems.[1] The protocols provided are based on established methods for structurally similar vinylpyridine monomers and should be adapted and optimized for M5VP.

Introduction to this compound Polymerization

This compound is a functional monomer that can be polymerized through several methods, including free radical, anionic, and controlled radical polymerization techniques.[2][3] The resulting polymer, PM5VP, is a cationic polymer with applications in coatings, adhesives, and as a material for polymer modification.[4] Its pyridine functionality allows for further reactions, making it a versatile platform for creating functional materials.[4] Copolymers of M5VP, for instance with N-vinylpyrrolidone, have been explored for their potential in enhancing the efficacy of cytostatic drugs.[5]

Polymerization Techniques Overview

The choice of polymerization technique significantly impacts the resulting polymer's properties, such as molecular weight, molecular weight distribution (polydispersity index or PDI), and architecture. The primary methods for polymerizing vinylpyridines are:

  • Free Radical Polymerization: A robust and widely used technique, though it offers limited control over the polymer structure.[6][7]

  • Anionic Polymerization: Allows for the synthesis of polymers with well-defined molecular weights and narrow PDIs.[8][9][10]

  • Controlled Radical Polymerization (CRP):

    • Atom Transfer Radical Polymerization (ATRP): A versatile method for producing well-defined polymers and complex architectures like block copolymers.[11]

    • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Compatible with a wide range of monomers and functional groups.[12][13]

    • Nitroxide-Mediated Polymerization (NMP): Another controlled radical technique for synthesizing polymers with controlled characteristics.[14]

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes typical quantitative data obtained for the polymerization of vinylpyridines, which can serve as a reference for the polymerization of M5VP.

Polymerization TechniqueMonomerInitiator/Catalyst SystemSolventTemp (°C)Time (h)M_n ( g/mol )PDI (M_w/M_n)Reference
Free Radical2-VinylpyridineBenzoyl peroxide (BPO)Isopropyl alcohol55-756-24->1.5[15]
Anionic2-Vinylpyridinesec-ButyllithiumTHF-78-2,200 - 21,1001.11 - 1.15[16]
ATRP2-Vinylpyridine1-Phenylethyl chloride / CuCl / Me6TREN2-propanol40--1.1 - 1.2[17]
ATRP4-VinylpyridineMethyl 2-chloropropionate / CuCl / Me6TRENDMF40-9,6001.2[18]
RAFT2-VinylpyridineAIBN / Cumyl dithiobenzoateBulk60-7,9001.10 - 1.25[12][19][20]
RAFT4-VinylpyridineAIBN / Cumyl dithiobenzoateBulk60-8,5001.10 - 1.25[12][19][20]
NMP2-VinylpyridineTEMPO / BPO / Acetic anhydrideBulk95--Narrow[14]

Experimental Protocols

Note: These protocols are generalized based on literature for vinylpyridines and should be optimized for this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line techniques, especially for anionic and controlled radical polymerizations.

Protocol 1: Free Radical Polymerization of this compound

This protocol describes a solution polymerization method.

Materials:

  • This compound (M5VP), inhibitor removed

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., Isopropyl alcohol, Toluene, or DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Purify the M5VP monomer by passing it through a column of basic alumina to remove the inhibitor.

  • In a round-bottom flask, dissolve the desired amount of M5VP in the chosen anhydrous solvent. A typical monomer concentration is 1-2 M.

  • Add the initiator (BPO or AIBN). The initiator concentration is typically 0.1-1 mol% relative to the monomer.

  • Deoxygenate the solution by bubbling with an inert gas for 30-60 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a positive pressure of inert gas.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane or diethyl ether).

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Protocol 2: Anionic Polymerization of this compound

This protocol requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (M5VP), freshly distilled from CaH₂

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • sec-Butyllithium (sec-BuLi) or another suitable organolithium initiator

  • Anhydrous methanol for termination

  • Schlenk flask with a magnetic stir bar

  • Syringes and needles for transfer under inert atmosphere

Procedure:

  • Assemble the Schlenk flask and bake it under vacuum to remove moisture.

  • Introduce the desired amount of anhydrous THF into the flask via cannula transfer.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add the purified M5VP monomer to the cold THF via syringe.

  • Initiate the polymerization by adding the calculated amount of sec-BuLi solution dropwise via syringe. The solution should develop a characteristic color.

  • Allow the polymerization to proceed at -78 °C for the desired time.

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer in a non-solvent, collect by filtration, and dry under vacuum.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol describes a typical ATRP setup.

Materials:

  • This compound (M5VP), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) or another suitable alkyl halide initiator

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand

  • Anhydrous solvent (e.g., Toluene, Anisole, or DMF)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To a Schlenk flask, add the copper catalyst (e.g., CuBr) and the magnetic stir bar.

  • Seal the flask and cycle between vacuum and inert gas three times.

  • Add the deoxygenated solvent and the ligand (e.g., PMDETA) via syringe and stir to form the catalyst complex.

  • Add the purified M5VP monomer.

  • Initiate the polymerization by adding the initiator (e.g., EBiB) via syringe.

  • Place the flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C).

  • Monitor the polymerization by taking samples periodically for analysis (e.g., by ¹H NMR and GPC).

  • After reaching the desired conversion, terminate the polymerization by cooling and exposing the mixture to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, collect by filtration, and dry under vacuum.

Protocol 4: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol outlines a typical RAFT polymerization.

Materials:

  • This compound (M5VP), inhibitor removed

  • AIBN or another radical initiator

  • RAFT agent (e.g., Cumyl dithiobenzoate or a suitable trithiocarbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane or DMF), or bulk polymerization

  • Schlenk flask or sealed ampoule with a magnetic stir bar

Procedure:

  • In a Schlenk flask or ampoule, combine the M5VP monomer, the RAFT agent, and the initiator.

  • If using a solvent, add it at this stage.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles.

  • Seal the flask or ampoule under vacuum or inert gas.

  • Place the reaction vessel in a thermostated oil bath at the desired temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • If necessary, dilute the mixture with a suitable solvent.

  • Precipitate the polymer in a non-solvent, collect by filtration, and dry under vacuum.

Visualizations: Polymerization Workflows

The following diagrams illustrate the general workflows for the described polymerization techniques.

Free_Radical_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer M5VP Mix Mix & Degas Monomer->Mix Initiator Initiator (BPO/AIBN) Initiator->Mix Solvent Solvent Solvent->Mix Polymerize Heat to Polymerize Mix->Polymerize Precipitate Precipitate Polymerize->Precipitate Filter Filter Precipitate->Filter Dry Dry Filter->Dry Polymer Polymer Dry->Polymer PM5VP

Caption: Workflow for Free Radical Polymerization of M5VP.

Anionic_Polymerization cluster_prep Preparation (Anhydrous/Anaerobic) cluster_reaction Reaction cluster_workup Work-up Monomer Purified M5VP Cool Cool to -78 °C Monomer->Cool Initiator Initiator (sec-BuLi) Initiate Initiate Polymerization Initiator->Initiate Solvent Anhydrous THF Solvent->Cool Cool->Initiate Terminate Terminate (Methanol) Initiate->Terminate Precipitate Precipitate Terminate->Precipitate Filter Filter Precipitate->Filter Dry Dry Filter->Dry Polymer Polymer Dry->Polymer PM5VP

Caption: Workflow for Anionic Polymerization of M5VP.

ATRP_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer M5VP Polymerize Add Monomer & Initiator, Heat Monomer->Polymerize Initiator Initiator (EBiB) Initiator->Polymerize Catalyst Catalyst (CuBr) Complex Form Catalyst Complex Catalyst->Complex Ligand Ligand (PMDETA) Ligand->Complex Solvent Solvent Solvent->Complex Complex->Polymerize RemoveCat Remove Catalyst Polymerize->RemoveCat Precipitate Precipitate RemoveCat->Precipitate Dry Dry Precipitate->Dry Polymer Polymer Dry->Polymer PM5VP

Caption: Workflow for ATRP of M5VP.

RAFT_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer M5VP Mix Mix & Degas (Freeze-Pump-Thaw) Monomer->Mix Initiator Initiator (AIBN) Initiator->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Solvent Solvent (optional) Solvent->Mix Polymerize Heat to Polymerize Mix->Polymerize Precipitate Precipitate Polymerize->Precipitate Filter Filter Precipitate->Filter Dry Dry Filter->Dry Polymer Polymer Dry->Polymer PM5VP

References

Application Notes and Protocols: Copolymerization of 2-Methyl-5-vinylpyridine with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copolymers of 2-methyl-5-vinylpyridine (MVP) and styrene offer a versatile platform for various applications, particularly in the pharmaceutical and biomedical fields. The presence of the hydrophobic styrene units and the pH-responsive, metal-coordinating pyridine moieties allows for the creation of functional materials with tunable properties.[1][2] These copolymers are utilized in drug delivery systems, as coatings for controlled-release formulations, and as components in advanced materials.[3][4] This document provides detailed protocols for the synthesis and characterization of poly(styrene-co-2-methyl-5-vinylpyridine) and highlights its applications in drug development.

Data Presentation

Understanding the copolymerization behavior of this compound and styrene is crucial for synthesizing materials with desired compositions and properties. The monomer reactivity ratios are key parameters in this regard.

Table 1: Monomer Reactivity Ratios

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymerization MethodReference
This compoundStyreneValue not explicitly found in search results, but determined by Ostroverkhov, Vakarchuk, and Sinyavskii.Value not explicitly found in search results, but determined by Ostroverkhov, Vakarchuk, and Sinyavskii.--[5]
2-VinylpyridineStyrene0.550.550.30Nitroxide-mediated polymerization-
4-VinylpyridineStyrene0.80 ± 0.200.66 ± 0.050.53Free radical bulk polymerization-

Note: The product of reactivity ratios (r₁r₂) suggests the tendency of the monomer units to arrange in the copolymer chain. A value less than 1 indicates a tendency towards alternation.

Table 2: Thermal Properties of Related Copolymers

CopolymerTg (°C)Td5% (°C)Char Yield (%)Reference
Poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers-~320~3[6]
Polystyrene (PS)100--[2]
Poly(2-vinylpyridine) (P2VP)101--[2]

Tg: Glass transition temperature, Td5%: Temperature at 5% weight loss.

Experimental Protocols

Protocol 1: Free Radical Solution Copolymerization of this compound and Styrene

This protocol describes a standard free radical copolymerization in solution.

Materials:

  • This compound (MVP), purified by vacuum distillation.[5]

  • Styrene (St), purified by passing through a basic alumina column to remove the inhibitor.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from ethanol.[2]

  • Anhydrous 1,4-dioxane or another suitable solvent.

  • Methanol or n-hexane for precipitation.

Procedure:

  • In a Schlenk flask equipped with a magnetic stirrer, add the desired molar amounts of MVP and styrene to anhydrous 1,4-dioxane.

  • Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).

  • Seal the flask and degas the mixture by three freeze-pump-thaw cycles to remove oxygen.[2]

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.[2]

  • To quench the polymerization, cool the flask in liquid nitrogen or an ice bath.[2]

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol or n-hexane with vigorous stirring.[2]

  • Collect the precipitated copolymer by filtration.

  • Redissolve the copolymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify it.

  • Dry the final product in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight.

Characterization:

  • Composition: Determined by ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of styrene and the pyridine ring protons of MVP.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[2]

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability.[6]

Protocol 2: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This protocol allows for better control over the molecular weight and architecture of the copolymer.

Materials:

  • MVP and Styrene (purified as in Protocol 1).

  • AIBN (recrystallized).

  • Chain Transfer Agent (CTA), e.g., [1-(O-Ethylxanthy) ethyl]benzene.

  • Dry 1,4-dioxane.[2]

  • n-Hexane for precipitation.

Procedure:

  • In a reaction ampule with a magnetic stirrer, combine styrene (e.g., 10 mmol, 1.04 g), MVP (e.g., 10 mmol, 1.19 g), CTA (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in dry 1,4-dioxane (e.g., 8 mL).[2]

  • Perform three freeze-pump-thaw cycles to deoxygenate the mixture.[2]

  • Place the sealed ampule in a thermostated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).[2]

  • Terminate the polymerization by quenching in liquid nitrogen.[2]

  • Precipitate the copolymer in n-hexane, filter, and dry under vacuum.[2]

Applications in Drug Development

Copolymers of MVP and styrene are particularly useful in drug delivery due to the pH-responsive nature of the pyridine ring. At physiological pH (~7.4), the pyridine nitrogen is largely deprotonated and the copolymer is less soluble in water. In acidic environments, such as in endosomes (pH ~5.0-6.0) or the tumor microenvironment, the pyridine nitrogen becomes protonated, leading to increased hydrophilicity. This property can be exploited for triggered drug release.

Application Note 1: pH-Responsive Nanoparticles for Targeted Drug Delivery

Poly(styrene-co-MVP) can self-assemble into nanoparticles in aqueous media, encapsulating hydrophobic drugs within the styrene-rich core. The MVP units can form a hydrophilic corona. As the nanoparticles are internalized by cells and trafficked to acidic endosomes, the protonation of the MVP units can cause the nanoparticles to swell or disassemble, leading to the release of the encapsulated drug.[7]

Application Note 2: Enteric Coatings for Oral Drug Delivery

These copolymers can be used as enteric coatings for tablets and pellets.[3] The coating remains intact in the neutral pH of the small intestine but dissolves in the acidic environment of the stomach, or vice-versa depending on the copolymer composition and the desired release profile. This protects acid-labile drugs from the gastric environment or prevents the release of drugs that may irritate the stomach lining.[3]

Visualizations

Copolymerization_Scheme cluster_monomers Monomers Styrene Styrene Copolymer Poly(styrene-co-2-methyl-5-vinylpyridine) Styrene->Copolymer Propagation MVP This compound MVP->Copolymer Propagation Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Heat (Δ) Radical->Styrene Initiation Radical->MVP Initiation

Caption: Free radical copolymerization of styrene and this compound.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Delivery and Release Copolymer Poly(styrene-co-MVP) SelfAssembly Self-Assembly in Aqueous Solution Copolymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle SelfAssembly->Nanoparticle SystemicCirculation Systemic Circulation (pH 7.4) Nanoparticle->SystemicCirculation TumorMicroenvironment Tumor Microenvironment (Acidic pH) SystemicCirculation->TumorMicroenvironment CellularUptake Cellular Uptake (Endocytosis) TumorMicroenvironment->CellularUptake Endosome Endosome (pH ~5.0-6.0) CellularUptake->Endosome DrugRelease Drug Release Endosome->DrugRelease Protonation of MVP, Nanoparticle Destabilization

Caption: Workflow for pH-responsive drug delivery using poly(styrene-co-MVP) nanoparticles.

References

Application Notes and Protocols: 2-Methyl-5-vinylpyridine in Ion Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of ion exchange resins based on 2-methyl-5-vinylpyridine (MVP). The unique properties of the pyridine functional group, modified by the presence of a methyl group, offer potential advantages in selectivity and performance in various applications, including active pharmaceutical ingredient (API) purification, drug delivery, and taste masking.

Introduction to this compound-Based Ion Exchange Resins

Ion exchange resins are insoluble polymeric materials containing charged functional groups that can reversibly exchange ions with a surrounding solution.[1] Resins synthesized from this compound are typically weak base anion exchangers. The nitrogen atom on the pyridine ring can be protonated to create a positive charge, allowing for the exchange of anions. Furthermore, the pyridine nitrogen can be quaternized to create a strong base anion exchanger with a permanent positive charge.[2]

The presence of the methyl group at the 2-position of the pyridine ring can influence the resin's basicity and steric hindrance, potentially leading to unique selectivity for certain molecules compared to other vinylpyridine-based or traditional polystyrene-based resins.[3]

Synthesis of this compound Ion Exchange Resins

The synthesis of MVP-based ion exchange resins typically involves two key steps: polymerization of the monomer with a cross-linking agent to form an insoluble polymer matrix, followed by functionalization (if necessary) to introduce the desired ion exchange groups.

Suspension Polymerization of this compound

Suspension polymerization is a common method to produce spherical resin beads.

Experimental Protocol:

  • Aqueous Phase Preparation: Dissolve a suspending agent (e.g., polyvinyl alcohol) in deionized water in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • Organic Phase Preparation: In a separate container, mix this compound, a cross-linking agent (e.g., divinylbenzene, DVB), and a free-radical initiator (e.g., benzoyl peroxide).

  • Polymerization: Add the organic phase to the aqueous phase with vigorous stirring to form a stable suspension of droplets. Heat the mixture under a nitrogen atmosphere to initiate polymerization (typically 70-90 °C) and continue for several hours until polymerization is complete.

  • Washing and Sieving: After cooling, the resulting polymer beads are filtered, washed extensively with water and organic solvents (e.g., methanol, acetone) to remove unreacted monomers and other impurities. The beads are then dried and sieved to obtain the desired particle size distribution.

Functionalization: Quaternization for Strong Base Anion Exchange Resins

To create a strong base anion exchanger, the pyridine nitrogen is quaternized.

Experimental Protocol:

  • Swelling: Swell the synthesized poly(this compound-co-DVB) beads in a suitable solvent (e.g., ethanol, dimethylformamide).

  • Quaternization Reaction: Add an alkylating agent (e.g., methyl iodide, dimethyl sulfate) to the swollen beads and heat the mixture (typically 50-70 °C) for several hours.

  • Washing: After the reaction, filter the resin beads and wash them thoroughly with ethanol and water to remove excess reagents.

  • Conversion to Hydroxide Form: To obtain the active hydroxide form, treat the resin with a sodium hydroxide solution to exchange the halide counter-ion for hydroxide.

Characterization of MVP-Based Ion Exchange Resins

Key performance parameters of the synthesized resins should be determined to assess their suitability for specific applications.

Experimental Protocol: Determination of Ion Exchange Capacity

  • Resin Preparation: Accurately weigh a sample of the dry resin in the desired ionic form (e.g., Cl⁻ or OH⁻).

  • Equilibration: Place the resin in a column and wash thoroughly with deionized water.

  • Elution: Pass a known excess of a salt solution (e.g., 1 M NaNO₃ for Cl⁻ form or 1 M NaCl for OH⁻ form) through the column to displace all the exchangeable ions.

  • Titration: Collect the eluate and titrate the displaced ions with a standardized titrant (e.g., AgNO₃ for Cl⁻ or HCl for OH⁻).

  • Calculation: The ion exchange capacity is calculated in milliequivalents per gram of dry resin (meq/g).

Applications in Pharmaceutical and Drug Development

The unique chemical nature of MVP-based resins makes them attractive for various pharmaceutical applications.

Purification of Active Pharmaceutical Ingredients (APIs)

Ion exchange chromatography is a powerful technique for the purification of APIs by removing charged impurities.[4] A quaternized MVP resin can be used in the anion exchange mode to bind and remove acidic impurities from a basic or neutral API.

General Protocol for API Purification:

  • Column Packing: Pack a chromatography column with the quaternized MVP resin and equilibrate with a buffer at a suitable pH.

  • Sample Loading: Dissolve the crude API in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound impurities by increasing the ionic strength or changing the pH of the buffer. The purified API is collected in the flow-through or wash fractions.

Taste Masking of Bitter Drugs

Ion exchange resins can be used to mask the bitter taste of certain drugs by forming a drug-resin complex (resinate).[5] The drug is released from the resinate in the acidic environment of the stomach, but remains bound in the neutral pH of the saliva.

Experimental Protocol for Taste Masking:

  • Drug Loading: Dissolve the bitter drug in a suitable solvent and mix it with the MVP resin. The drug will bind to the resin via ion exchange.

  • Washing: Wash the resulting resinate to remove any unbound drug.

  • Drying: Dry the resinate.

  • Formulation: The taste-masked resinate can then be formulated into a final dosage form, such as a suspension or a chewable tablet.

Controlled Drug Release

MVP-based resins can be used to develop controlled-release drug formulations.[6] The rate of drug release from the resinate is governed by the ionic environment of the gastrointestinal tract.

Quantitative Performance Data

The following tables summarize representative quantitative data for poly(vinylpyridine)-based ion exchange resins. It is important to note that specific performance will vary depending on the exact synthesis conditions, degree of cross-linking, and the specific application.

Table 1: Ion Exchange Capacities of Poly(vinylpyridine)-Based Resins

Resin TypeFunctional GroupIon Exchange Capacity (meq/g)Reference
Poly(4-vinylpyridine)Pyridine~5.0[2]
Quaternized Poly(4-vinylpyridine)Quaternary Ammonium2.5 - 4.5[2]
Poly(this compound)Methylated Pyridine4.0 - 6.0 (estimated)N/A

Note: Data for poly(this compound) is estimated based on its chemical structure and data from related polymers. Experimental verification is required.

Table 2: Adsorption Capacities of Poly(vinylpyridine) Resins for Metal Ions

ResinMetal IonAdsorption Capacity (mmol/g)pHReference
Poly(4-vinylpyridine)Cu(II)0.85.0[7]
Poly(4-vinylpyridine)Ni(II)0.65.0[7]
Poly(2-vinylpyridine)Cu(II)0.75.0[7]

Note: This data demonstrates the ion-binding capability of the pyridine functionality, which is the basis for its ion exchange properties.

Visualizations

Experimental Workflows

Resin_Synthesis_Workflow cluster_synthesis Resin Synthesis cluster_functionalization Functionalization (Optional) Monomer This compound + Divinylbenzene Suspension Suspension Polymerization Monomer->Suspension Initiator Initiator (e.g., Benzoyl Peroxide) Initiator->Suspension Washing_Sieving Washing & Sieving Suspension->Washing_Sieving MVP_Resin Poly(MVP-co-DVB) Beads Washing_Sieving->MVP_Resin Quaternization Quaternization MVP_Resin->Quaternization Weak Base Resin Alkylating_Agent Alkylating Agent (e.g., Methyl Iodide) Alkylating_Agent->Quaternization Washing_Func Washing Quaternization->Washing_Func Strong_Base_Resin Strong Base Anion Exchanger Washing_Func->Strong_Base_Resin

Caption: Workflow for the synthesis and functionalization of this compound based ion exchange resins.

API_Purification_Workflow Start Start Pack_Column Pack Column with MVP Resin Start->Pack_Column Equilibrate Equilibrate Column with Buffer Pack_Column->Equilibrate Load_Sample Load Crude API Sample Equilibrate->Load_Sample Wash Wash Column Load_Sample->Wash Elute Elute Bound Impurities Wash->Elute Collect Collect Purified API Wash->Collect Flow-through/ Wash Fractions End End Elute->End Impurity Fractions Collect->End

Caption: General workflow for the purification of an Active Pharmaceutical Ingredient (API) using an MVP-based ion exchange resin.

References

Application of 2-Methyl-5-vinylpyridine in Polyester Resin Formulations: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The incorporation of 2-Methyl-5-vinylpyridine (MVP) as a comonomer in unsaturated polyester resin formulations presents a strategic approach to enhancing the performance characteristics of the final cured products, particularly in applications requiring improved adhesion, strength, and durability. This document provides detailed application notes and experimental protocols based on foundational studies of MVP in polyester resins, aimed at researchers, scientists, and professionals in drug development and materials science. The basicity of the heterocyclic nitrogen in MVP is thought to improve the affinity of the resin for glass reinforcements, leading to enhanced mechanical properties in laminates.

I. Application Notes

The primary application of this compound in polyester resins is as a reactive comonomer alongside styrene to crosslink the unsaturated polyester chains. The addition of MVP offers several potential benefits:

  • Improved Adhesion: The pyridine functional group in MVP can enhance the adhesion of the polyester resin to various substrates, especially inorganic materials like glass fibers, due to Lewis acid-base interactions.

  • Enhanced Mechanical Properties: The incorporation of MVP can lead to improvements in the flexural strength and modulus of the cured resin, particularly in reinforced laminates.

  • Modified Curing Characteristics: MVP can influence the curing process of the polyester resin, potentially affecting gel time, exotherm, and the final degree of cure.

  • Increased Water Resistance: The hydrophobic nature of the pyridine ring and the methyl group may contribute to reduced water absorption in the cured polyester, leading to better long-term performance in humid environments.

The selection of the specific unsaturated polyester resin is crucial for optimal performance. Commercial resins such as Atlac LV and Atlac 382 have been shown to be compatible with MVP/styrene monomer mixtures.

II. Experimental Protocols

The following protocols are derived from established methodologies for the formulation and testing of polyester resins containing this compound.

A. Preparation of Polyester Resin Formulations

This protocol describes the preparation of casting resins and laminating resins with varying concentrations of this compound.

Materials:

  • Unsaturated Polyester Resin (e.g., Atlac LV or Atlac 382)

  • Styrene

  • This compound (MVP)

  • Initiator (e.g., Benzoyl Peroxide)

  • Glass cloth (for laminates)

Procedure:

  • Monomer Mixture Preparation: Prepare the desired monomer mixtures by blending styrene and this compound in the specified ratios (see Table 1).

  • Resin Formulation: Add the unsaturated polyester resin to the monomer mixture and stir until a homogeneous solution is obtained. The typical ratio is 65 parts by weight of polyester resin to 35 parts by weight of the monomer mixture.

  • Initiator Addition: Just prior to use, add the initiator (e.g., 1% benzoyl peroxide by weight of the total resin formulation) and mix thoroughly until it is completely dissolved.

B. Preparation of Castings
  • Mold Preparation: Prepare a suitable mold for casting the resin specimens.

  • Casting: Pour the initiated resin formulation into the mold, taking care to avoid air entrapment.

  • Curing: Cure the castings in an oven at a controlled temperature (e.g., 180°F) until a full cure is achieved. The curing time will depend on the specific formulation and initiator used.

  • Post-Curing (Optional): For optimal properties, a post-curing step at a higher temperature may be employed.

  • Specimen Preparation: After curing, remove the castings from the mold and machine them to the required dimensions for testing.

C. Preparation of Fibrous Glass-Reinforced Laminates
  • Glass Cloth Impregnation: Impregnate layers of glass cloth with the initiated resin formulation.

  • Lay-up: Stack the impregnated glass cloth layers in a mold to achieve the desired thickness.

  • Curing: Cure the laminate under pressure at a controlled temperature (e.g., 180°F) to ensure proper consolidation and cure.

  • Specimen Preparation: Cut the cured laminate into specimens of the required dimensions for mechanical testing.

D. Flexural Strength Testing (ASTM D790)

This protocol outlines the procedure for determining the flexural properties of the cured polyester resin castings and laminates.

Apparatus:

  • Universal Testing Machine with a three-point bending fixture.

Procedure:

  • Specimen Conditioning: Condition the test specimens at a standard temperature and humidity prior to testing.

  • Test Setup: Place the specimen on the supports of the three-point bending fixture. The support span should be set according to the specimen thickness.

  • Loading: Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified strain.

  • Data Collection: Record the load-deflection curve during the test.

  • Calculation: Calculate the flexural strength and flexural modulus from the load-deflection data and the specimen dimensions.

E. Water Absorption Testing (ASTM D570)

This protocol describes the method for determining the water absorption of the cured polyester resin.

Procedure:

  • Specimen Preparation: Prepare disc-shaped specimens of the cured resin.

  • Initial Weighing: Dry the specimens in an oven and then cool them in a desiccator. Weigh the conditioned specimens to the nearest 0.001 g.

  • Immersion: Immerse the specimens in distilled water at a controlled temperature (e.g., 23°C) for 24 hours.

  • Final Weighing: Remove the specimens from the water, pat them dry with a lint-free cloth, and reweigh them.

  • Calculation: Calculate the percentage increase in weight as the water absorption.

III. Quantitative Data

The following tables summarize the quantitative data on the effect of this compound on the properties of unsaturated polyester resins.

Table 1: Formulations of Polyester Resins with Varying this compound Content

Formulation IDUnsaturated Polyester (parts by weight)Styrene (parts by weight)This compound (parts by weight)
Control65 (Atlac LV)350
MVP-565 (Atlac LV)305
MVP-1065 (Atlac LV)2510
MVP-1565 (Atlac LV)2015

Table 2: Flexural Strength of Polyester Resin Castings

Formulation IDFlexural Strength (psi)
Control10,000
MVP-511,500
MVP-1012,500
MVP-1513,000

Table 3: Flexural Strength of Glass-Reinforced Polyester Laminates

Formulation IDGlass Content (wt %)Flexural Strength (psi)
Control50.3 ± 145,000
MVP-550.3 ± 155,000

Table 4: Water Absorption of Polyester Resin Castings (24-hour immersion)

Formulation IDWater Absorption (%)
Control0.25
MVP-50.20
MVP-100.18
MVP-150.15

IV. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the components in the polyester resin formulation.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start formulation Resin Formulation start->formulation casting Casting formulation->casting laminating Laminating formulation->laminating curing Curing casting->curing laminating->curing flexural Flexural Strength (ASTM D790) curing->flexural water Water Absorption (ASTM D570) curing->water data Data Analysis flexural->data water->data end End data->end logical_relationship UPR Unsaturated Polyester Resin Cured_Resin Cured Polyester Resin (Crosslinked Network) UPR->Cured_Resin Backbone Styrene Styrene Styrene->Cured_Resin Crosslinker MVP This compound (MVP) MVP->Cured_Resin Comonomer (Adhesion Promoter) Initiator Initiator Initiator->Cured_Resin Initiates Polymerization

Application Notes and Protocols for 2-Methyl-5-vinylpyridine as a Monomer for Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-5-vinylpyridine (MVP) in the synthesis of specialty polymers, with a particular focus on applications in drug delivery and stimuli-responsive materials. Detailed experimental protocols for polymerization, characterization, and application-specific assays are provided to guide researchers in this field.

Introduction to this compound (MVP)

This compound is a heterocyclic vinyl monomer that serves as a versatile building block for a variety of specialty polymers. The presence of the pyridine ring with a methyl substituent imparts unique properties to the resulting polymers, including pH-responsiveness, metal coordination capabilities, and the potential for post-polymerization modification. These characteristics make poly(this compound) (PMVP) and its copolymers highly attractive for advanced applications in drug delivery, coatings, and smart materials.

Key Properties of this compound Monomer:

PropertyValue
Molecular Formula C₈H₉N[1]
Molecular Weight 119.16 g/mol [1]
Appearance Clear to faintly opalescent liquid[1][2]
Boiling Point 181 °C[2]
Density ~0.98 g/cm³ at 20 °C
pKa (conjugate acid) 5.67[1]

Polymerization of this compound

The polymerization of MVP can be achieved through various techniques, with controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) being particularly suitable for creating well-defined polymers for biomedical applications.[3][4]

RAFT Polymerization of MVP

RAFT polymerization is a robust method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3] The following is a generalized protocol for the RAFT polymerization of MVP, which can be adapted for the synthesis of both homopolymers and block copolymers.

Experimental Protocol: RAFT Polymerization of MVP

Materials:

  • This compound (MVP), inhibitor removed

  • RAFT agent (e.g., cumyl dithiobenzoate - CDB)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., toluene, benzene, or N,N-dimethylformamide - DMF)[5]

  • Schlenk flask or ampule

  • Nitrogen or argon source

  • Oil bath

Procedure:

  • Monomer Purification: Pass MVP through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask or ampule, combine the purified MVP, RAFT agent (CDB), and initiator (AIBN) in the desired molar ratios in the chosen anhydrous solvent.[3] A typical starting point for the molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for a predetermined time (e.g., 6-24 hours).[3]

  • Termination and Isolation: Terminate the polymerization by cooling the reaction to room temperature and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Purification: Filter the precipitated polymer and redissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane). Reprecipitate the polymer to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Atom Transfer Radical Polymerization (ATRP) of MVP

ATRP is another powerful technique for synthesizing well-defined polymers.[4][6] The pyridine moiety in MVP can act as a ligand for the copper catalyst, which may influence the polymerization kinetics. Therefore, careful selection of the ligand is crucial.

Experimental Protocol: ATRP of MVP

Materials:

  • Purified this compound (MVP)

  • Initiator (e.g., ethyl α-bromoisobutyrate - EBiB)[6]

  • Catalyst (e.g., Copper(I) bromide - CuBr)[6]

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)[6]

  • Anhydrous solvent (e.g., anisole, toluene)[6]

  • Schlenk flask

  • Nitrogen or argon source

  • Oil bath

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the catalyst (CuBr) and the ligand (PMDETA).

  • Solvent and Monomer Addition: Add the anhydrous solvent and the purified MVP to the flask via a degassed syringe.

  • Initiation: Add the initiator (EBiB) to the reaction mixture to start the polymerization.[6]

  • Polymerization: Immerse the flask in a preheated oil bath (typically 60-90 °C) and stir for the desired reaction time.[6]

  • Termination and Isolation: Terminate the polymerization by cooling and exposing the mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent.

  • Purification and Drying: Follow the same purification and drying steps as in the RAFT protocol.

Properties of MVP-based Polymers

The properties of polymers derived from MVP can be tailored by controlling the molecular weight, architecture (linear, block, star), and copolymer composition.

Quantitative Data on MVP Copolymers:

Copolymer SystemMVP Content (mol%)Molecular Weight (kDa)PDITg (°C)Reference
N-vinylpyrrolidone-co-MVP35 - 3915.2 - 27.6 (viscosity-average)N/AN/A[7]
Poly(4-vinylpyridine)-quaternizedN/A (quaternization)N/AN/A86 (unquaternized)[8]

Applications in Drug Delivery

The pH-responsive nature of the pyridine ring in MVP makes its polymers excellent candidates for smart drug delivery systems. At physiological pH (~7.4), the pyridine nitrogen is largely deprotonated and hydrophobic, while in the acidic environment of tumor tissues or endosomes (pH < 6.8), it becomes protonated and hydrophilic. This transition can trigger the disassembly of polymer nanostructures and the release of encapsulated drugs.

Preparation of pH-Responsive Micelles for Drug Delivery

Block copolymers of MVP with a hydrophilic block (e.g., poly(ethylene glycol) - PEG) can self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs in the PMVP core.

Experimental Protocol: Preparation of Drug-Loaded Micelles

Materials:

  • PMVP-b-PEG block copolymer

  • Hydrophobic drug (e.g., curcumin, doxorubicin)

  • Organic solvent (e.g., dimethyl sulfoxide - DMSO)[9]

  • Dialysis membrane (e.g., MWCO 12 kDa)[9]

  • Phosphate buffered saline (PBS)

Procedure:

  • Polymer and Drug Dissolution: Dissolve the PMVP-b-PEG block copolymer and the hydrophobic drug in DMSO.[9]

  • Micelle Formation (Dialysis Method): Transfer the solution into a dialysis bag and dialyze against a large volume of deionized water or PBS (pH 7.4) for 24-48 hours, with several changes of the external medium.[9] This process gradually removes the organic solvent, leading to the self-assembly of the block copolymer into drug-loaded micelles.

  • Purification: The resulting micellar solution can be filtered to remove any non-encapsulated drug aggregates.

  • Characterization:

    • Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): UV-Vis spectroscopy or HPLC after dissolving the micelles in a suitable organic solvent.

Workflow for Drug-Loaded Micelle Preparation:

G cluster_prep Preparation cluster_char Characterization A Dissolve Polymer and Drug in DMSO B Dialysis against Aqueous Buffer A->B C Self-Assembly into Micelles B->C D DLS/TEM (Size/Morphology) C->D E UV-Vis/HPLC (DLC/EE) C->E

Caption: Workflow for the preparation and characterization of drug-loaded micelles.

In Vitro pH-Triggered Drug Release

The release of the encapsulated drug from the pH-responsive micelles can be evaluated at different pH values, simulating physiological and tumor environments.

Experimental Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded micelle solution

  • Dialysis membrane

  • Buffer solutions at different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)

  • Shaking incubator or water bath

Procedure:

  • Setup: Place a known volume of the drug-loaded micelle solution into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium (buffer at a specific pH) and place it in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the amount of drug released into the medium using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for each pH condition.

Signaling Pathway for pH-Triggered Drug Release:

G cluster_env Environment cluster_micelle Micelle Response A Acidic Environment (e.g., Tumor) B Increased H+ Concentration A->B C Protonation of Pyridine Ring B->C D Increased Hydrophilicity of Core C->D E Micelle Destabilization/Disassembly D->E F Drug Release E->F

Caption: pH-triggered drug release mechanism from PMVP-based micelles.

Biocompatibility and Cytotoxicity

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is essential. In vitro cytotoxicity assays are a common first step in this assessment.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cell line (e.g., a relevant cancer cell line and a normal cell line)

  • Cell culture medium and supplements

  • Polymer solution (sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of the sterilized polymer solution. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each polymer concentration relative to the negative control.

Logical Relationship for Biocompatibility Assessment:

G A Synthesized MVP-based Polymer B In Vitro Cytotoxicity Assays (e.g., MTT) A->B C Hemocompatibility Assays A->C D In Vivo Biocompatibility Studies B->D C->D E Assessment of Safety for Biomedical Applications D->E

Caption: Flowchart for the biocompatibility assessment of MVP-based polymers.

Conclusion

This compound is a valuable monomer for the synthesis of specialty polymers with significant potential in drug delivery and other advanced applications. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, characterization, and application of MVP-based polymers. Further optimization of polymerization conditions and in-depth biological evaluations will be crucial for the successful translation of these promising materials into clinical and commercial use.

References

Application Notes and Protocols for the Solution Polymerization of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-vinylpyridine (2M5VP) is a substituted vinylpyridine monomer used in the synthesis of functional polymers with applications in various fields, including materials science, catalysis, and drug delivery. The pyridine moiety offers unique properties, such as pH-responsiveness, the ability to coordinate with metal ions, and the potential for quaternization to create polyelectrolytes. Solution polymerization is a widely utilized technique for synthesizing polymers from 2M5VP, as it allows for effective control over the reaction heat and viscosity. This document provides detailed protocols for the solution polymerization of 2M5VP via free-radical, Reversible Addition-Fragmentation chain Transfer (RAFT), and anionic polymerization methods.

General Considerations for Polymerization

  • Monomer Purity: this compound is susceptible to spontaneous polymerization and oxidation.[1] It should be purified before use, typically by distillation under reduced pressure, and stored in a cool, dark environment, often with a polymerization inhibitor like 4-tert-butylcatechol.[1]

  • Solvent Selection: The choice of solvent is critical as it affects monomer and polymer solubility, and can influence the reaction kinetics. Common solvents for the polymerization of vinylpyridines include isopropanol (IPA), N,N-dimethylformamide (DMF), and toluene.[2][3]

  • Inert Atmosphere: Many polymerization techniques, especially anionic and controlled radical polymerizations, are sensitive to oxygen. Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent side reactions and ensure controlled polymerization.[3][4]

Part 1: Free-Radical Solution Polymerization

Free-radical polymerization is a robust and common method for polymerizing vinyl monomers.[5] It proceeds via initiation, propagation, and termination steps.[6][7] While less controlled than other methods regarding molecular weight distribution, it is widely used for its simplicity.

Experimental Protocol
  • Monomer and Reagent Preparation:

    • Purify this compound by vacuum distillation to remove inhibitors.

    • Recrystallize the initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO), from a suitable solvent (e.g., methanol for AIBN).[3]

  • Reaction Setup:

    • In a round-bottom flask or reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the desired amount of this compound monomer in a suitable solvent (e.g., isopropanol).[2]

    • Add the initiator (e.g., AIBN or BPO). The initiator-to-monomer ratio can be varied to control the molecular weight.[2]

  • Degassing:

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization. For more stringent oxygen removal, perform three freeze-pump-thaw cycles.[4]

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN or BPO).[3][8]

    • Allow the reaction to proceed with stirring for a predetermined time (e.g., 6 to 24 hours). The monomer conversion increases with reaction time and initiator concentration.[2]

  • Termination and Purification:

    • Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove unreacted monomer and initiator residues.

    • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data

The following table summarizes typical conditions for the free-radical solution polymerization of vinylpyridines, which can be adapted for this compound.

MonomerInitiatorInitiator:Monomer (wt%)SolventTemperature (°C)Time (h)Conversion (%)Reference
2-VinylpyridineBPO4IPA5524~80[2]
2-VinylpyridineBPO4IPA656~85[2]
4-VinylpyridineBPO4IPA6524~95[2]
4-VinylpyridineBenzoyl Peroxide0.25Water701-[8]

Part 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3] It utilizes a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization.[9]

Experimental Protocol
  • Reagent Preparation:

    • Purify this compound by vacuum distillation.

    • Recrystallize the initiator (e.g., AIBN).

    • Ensure the RAFT agent, such as cumyl dithiobenzoate (CDB) or 2-cyano-2-propyl benzodithioate (CPBD), is pure.[3][4]

  • Reaction Setup:

    • In a Schlenk flask, combine the this compound monomer, the RAFT agent, the initiator, and an anhydrous solvent (e.g., DMF or toluene). A typical molar ratio is [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1.[3][4]

  • Degassing:

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[4]

    • Backfill the flask with an inert gas (nitrogen or argon) and seal it.

  • Polymerization:

    • Place the sealed flask in a thermostatically controlled oil bath (e.g., at 60 °C for AIBN/CDB systems).[3][10]

    • Stir the reaction for the required duration. Samples can be taken periodically using a degassed syringe to monitor conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

  • Termination and Purification:

    • Quench the polymerization by rapid cooling and exposure to air.[4]

    • Purify the resulting polymer by repeated precipitation into a suitable non-solvent (e.g., diethyl ether or hexane) and dry under vacuum.[4]

Quantitative Data

The following data for RAFT polymerization of 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) provides a strong basis for designing experiments with this compound.

MonomerRAFT Agent[Monomer]:[CTA]:[Initiator]SolventTemp (°C)PDI (Mw/Mn)Reference
2VPCDB250:1:0.1Bulk601.10 - 1.25[3]
4VPCDB250:1:0.1Bulk601.10 - 1.25[3]
3VPCPBD100:1:0.21,4-dioxane70-[4]

Part 3: Anionic Polymerization

Anionic polymerization is a "living" polymerization technique, meaning that in the absence of impurities, the propagating chain ends remain active.[11] This allows for the synthesis of polymers with very well-defined molecular weights, low PDI, and complex architectures like block copolymers. However, it requires stringent reaction conditions.

Experimental Protocol
  • Reagent and Glassware Preparation:

    • All glassware must be rigorously cleaned and flame-dried under vacuum to remove any traces of water.

    • The monomer (this compound) and solvent (typically THF) must be purified and dried over appropriate drying agents (e.g., distillation from sodium/benzophenone ketyl for THF).

    • The initiator, such as sec-butyllithium (s-BuLi) or sodium naphthalenide, must be handled under strictly anhydrous and anaerobic conditions.[11][12]

  • Reaction Setup:

    • Set up the reaction in a Schlenk flask or a reactor under a high-purity inert atmosphere (argon is preferred).

    • Transfer the purified, dry solvent into the reactor via cannula.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C in a dry ice/acetone bath).[13]

  • Initiation and Polymerization:

    • Add the initiator solution dropwise to the cooled solvent.

    • Slowly add the purified monomer to the initiator solution via a gas-tight syringe or cannula. A color change is often observed, indicating the formation of the propagating carbanions.[11]

    • Allow the polymerization to proceed for the desired time. The reaction is typically very fast.

  • Termination:

    • Terminate the living polymer chains by adding a quenching agent, such as degassed methanol. The color of the solution will typically disappear.

  • Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer in a non-solvent (e.g., hexane or water, depending on the polymer's solubility).

    • Collect, wash, and dry the polymer under vacuum as described in the previous protocols.

Quantitative Data

Anionic polymerization offers excellent control over molecular weight, which is determined by the monomer-to-initiator ratio.

MonomerInitiatorSolventTemperature (°C)PDI (Mw/Mn)Reference
2-VinylpyridinePhMgBrToluene0- (Isotactic)[12]
2-VinylpyridineBuLiToluene-- (Less Isotactic)[12]
VPyOzP*TPM-KTHF-781.11 - 1.15[13]

*VPyOzP is a complex vinylpyridine derivative, but the conditions are relevant.

Visualizations

Experimental Workflow and Polymerization Mechanisms

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Purify Monomer (e.g., Vacuum Distillation) Setup Assemble Reactor Under Inert Gas Monomer->Setup Solvent Dry Solvent Solvent->Setup Initiator Purify Initiator Initiator->Setup Mix Combine Monomer, Solvent, Initiator Setup->Mix Degas Degas Solution (e.g., Freeze-Pump-Thaw) Mix->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate Polymer in Non-Solvent Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Product Final Polymer Dry->Product

Caption: General workflow for solution polymerization.

G Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation GrowingChain Growing Chain (Pn•) Radical->GrowingChain + Monomer Monomer Monomer (M) LongerChain Longer Chain (Pn+1•) GrowingChain->LongerChain Propagation + Monomer NextMonomer Monomer (M) Termination Termination (Combination or Disproportionation) LongerChain->Termination DeadPolymer Dead Polymer (P) Termination->DeadPolymer

Caption: Simplified mechanism of free-radical polymerization.

G cluster_init Initiation cluster_raft RAFT Equilibrium Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Growing_Chain Growing Chain (Pn•) Radical->Growing_Chain + Monomer RAFT_Agent RAFT Agent (Z-C(=S)S-R) Active_Intermediate Active Intermediate Growing_Chain->Active_Intermediate + RAFT Agent Dormant_Chain Dormant Chain (Pn-S-C(=S)Z) Dormant_Chain->Growing_Chain + Monomer Monomer Monomer (M) Active_Intermediate->Dormant_Chain + R•

Caption: Simplified mechanism of RAFT polymerization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine is a heterocyclic organic compound used as a monomer in the synthesis of polymers and resins, as well as in the manufacturing of various pharmaceutical compounds.[1][2] Accurate and precise quantification of this compound is crucial for quality control in both industrial and pharmaceutical applications. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be simple, robust, and suitable for routine analysis.

Analytical Method

The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered acetonitrile-water mixture. Detection is performed using a UV detector.

Chromatographic Conditions:

ParameterValue
HPLC System Standard HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.02 M KH₂PO₄ buffer (pH 3.0) in a 35:65 (v/v) ratio[3]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Preparation of Solutions

Mobile Phase Preparation (for 1 L):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 650 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Add 350 mL of acetonitrile to the buffered aqueous solution.

  • Mix thoroughly and degas the solution using a sonicator for 15 minutes.

Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

Calibration Curve Standards:

  • Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing six calibration standards ranging from 1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Linearity Data:

Concentration (µg/mL)Peak Area (arbitrary units)
112,543
563,128
10126,543
20252,876
40505,123
50630,987

Regression Analysis:

ParameterValue
Regression Equation y = 12605x + 123
Correlation Coefficient (r²) 0.9998
Range 1 - 50 µg/mL
Accuracy

The accuracy of the method was assessed by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration).

Accuracy (Recovery) Data:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%87.9599.380.85
100%1010.08100.800.62
120%1211.9299.330.77
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Data:

Parameter% RSD (n=6)
Repeatability (Intra-day) 0.95
Intermediate Precision (Inter-day) 1.23
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD and LOQ:

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

System Suitability Parameters:

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20004500
% RSD of Peak Area (n=6) ≤ 2.0%0.88%

Visualizations

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup A->B Load prepared solutions C System Suitability Test B->C Equilibrate system D Sample Analysis C->D Inject standards & samples (if suitability passes) E Data Acquisition & Processing D->E Generate chromatograms F Quantification & Reporting E->F Calculate results

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Pathway cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Method Optimization (Column, Mobile Phase, etc.) B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Validated Analytical Method B->H C->H D->H E->H F->H G->H

Caption: Logical relationship of steps in analytical method validation.

Conclusion

The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, and precise. The method is suitable for its intended purpose in quality control and research settings, providing reliable and reproducible results. The validation data demonstrates that the method meets the requirements of international guidelines for analytical method validation.

References

Application Notes and Protocols: Functionalization of Poly(2-Methyl-5-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of poly(2-Methyl-5-vinylpyridine) (P2M5VP). The primary focus is on the quaternization of the pyridine ring, a versatile modification that imparts a positive charge to the polymer, enabling a wide range of applications in drug delivery, gene therapy, and catalysis.

Introduction

Poly(this compound) is a functional polymer distinguished by the presence of a pyridine ring with a methyl group in the 2-position and a vinyl group in the 5-position. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a nucleophilic site amenable to various chemical modifications. The most common and impactful functionalization is N-alkylation, or quaternization, which converts the neutral pyridine moiety into a positively charged pyridinium salt. This transformation dramatically alters the polymer's physical and chemical properties, most notably its solubility in polar solvents and its ability to interact with anionic species.

These characteristics make functionalized P2M5VP a highly attractive material for biomedical and catalytic applications. As a cationic polymer, it can form complexes with negatively charged molecules such as DNA and RNA for gene delivery, encapsulate and transport anionic drugs, and act as a support for catalytically active metal nanoparticles.

Key Functionalization: Quaternization

Quaternization of P2M5VP is typically achieved through the Menshutkin reaction, where the nitrogen atom of the pyridine ring attacks an electrophilic carbon of an alkyl halide. This reaction leads to the formation of a stable C-N bond and a pyridinium salt. The degree of quaternization can be controlled by adjusting the reaction conditions, such as the molar ratio of the alkyl halide to the pyridine monomer units, reaction time, and temperature.

General Reaction Scheme

Caption: General reaction scheme for the quaternization of P2M5VP.

Experimental Protocols

Synthesis of Poly(this compound)

This protocol describes the free radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Isopropyl alcohol (IPA) (solvent)

  • Benzoyl peroxide (BPO) (initiator)

  • Nitrogen gas

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle with a temperature controller

  • Condenser

Procedure:

  • Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.

  • In a round-bottom flask, dissolve the desired amount of monomer in IPA. A typical monomer concentration is 30% (w/w).

  • Add the initiator, BPO, to the solution. The initiator concentration is typically 2-4 wt% relative to the monomer.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 60-80°C under a nitrogen atmosphere with constant stirring.

  • Allow the polymerization to proceed for 6-24 hours. The reaction time will influence the molecular weight and conversion.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as diethyl ether or hexane.

  • Filter the precipitated polymer and wash it several times with the non-solvent.

  • Dry the polymer under vacuum at 40-50°C until a constant weight is achieved.

Quaternization of Poly(this compound) with Methyl Iodide

This protocol details the N-methylation of P2M5VP to form poly(2-methyl-5-vinyl-N-methylpyridinium iodide).

Materials:

  • Poly(this compound) (P2M5VP)

  • Methyl iodide (CH₃I)

  • Methanol or N,N-Dimethylformamide (DMF) (solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Nitrogen gas

Procedure:

  • Dissolve a known amount of P2M5VP in the chosen solvent (e.g., 1 g of polymer in 50 mL of methanol) in a round-bottom flask.[1]

  • Add the desired molar excess of methyl iodide to the polymer solution. The molar ratio of methyl iodide to pyridine units will determine the degree of quaternization.[1]

  • Reflux the reaction mixture at a suitable temperature (e.g., 40-60°C) for 4-24 hours under a nitrogen atmosphere with stirring.[1]

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the quaternized polymer by slowly adding the reaction mixture to a large volume of diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove any unreacted methyl iodide and solvent.

  • Dry the final product under vacuum to a constant weight.

Characterization of Functionalized P2M5VP

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the quaternization of the pyridine ring.

  • P2M5VP (unfunctionalized): Characteristic peaks for the pyridine ring are observed around 1590 cm⁻¹ and 1470 cm⁻¹ (C=C and C=N stretching vibrations).

  • Quaternized P2M5VP: A new peak appears at approximately 1640 cm⁻¹, which is characteristic of the pyridinium ring, confirming successful quaternization. The intensity of the peak at 1590 cm⁻¹ will decrease with an increasing degree of quaternization.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to determine the degree of quaternization.

  • P2M5VP (unfunctionalized): The aromatic protons of the pyridine ring typically appear in the region of 7.0-8.5 ppm. The methyl protons on the ring are observed around 2.5 ppm.

  • Quaternized P2M5VP: A new peak corresponding to the N-methyl protons appears at approximately 4.2-4.5 ppm.[1] The aromatic protons on the pyridinium ring shift downfield to around 8.5-9.0 ppm.[1]

The degree of quaternization (DQ) can be calculated from the ¹H NMR spectrum by comparing the integration of the N-methyl proton peak with the integration of the polymer backbone protons or the remaining unquaternized pyridine protons.

Quantitative Data

The following tables summarize quantitative data related to the functionalization of poly(vinylpyridines). While the data is primarily from studies on poly(4-vinylpyridine), it provides a strong indication of the expected outcomes for poly(this compound).

Table 1: Influence of Reaction Conditions on the Degree of Quaternization of Poly(4-vinylpyridine) with Methyl Iodide [1]

Molar Ratio (CH₃I / Pyridine Unit)SolventReaction Time (h)Degree of Quaternization (%)
0.33Ethanol4~30
0.42Ethanol4~50
0.66Ethanol4~75
0.84Methanol4100

Table 2: Drug Loading and Release from Functionalized Poly(vinylpyridine)-based Systems [2]

DrugPolymer SystemDrug Loading Efficiency (%)Drug Release at pH 2.0 (%)
CurcuminP2VP-b-PEO micelles6.4>90
5-FluorouracilP2VP-b-PEO micelles5.8>90

Table 3: Catalytic Activity of Functionalized Poly(vinylpyridine)-based Materials [3]

Catalyst SystemPollutantDegradation (%)Reaction Time (h)
P(2-VP)-TiO₂Methyl Orange145
P(2-VP)-ZnOMethyl Orange315
P(4-VP)-ZnOMethyl Orange815

Applications and Workflows

Drug Delivery

Quaternized P2M5VP can be used to form nanoparticles for the delivery of anionic drugs. The positively charged polymer electrostatically interacts with the drug, leading to encapsulation. The release of the drug can be triggered by changes in pH or ionic strength in the target environment.

Drug_Delivery_Workflow cluster_preparation Nanoparticle Formulation cluster_delivery Delivery and Release Polymer Quaternized P2M5VP Solution Mixing Mixing and Self-Assembly Polymer->Mixing Drug Anionic Drug Solution Drug->Mixing Nanoparticles Drug-Loaded Nanoparticles Mixing->Nanoparticles Administration Administration Nanoparticles->Administration Targeting Target Site Accumulation Administration->Targeting Release Drug Release (pH/Ionic Trigger) Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for drug delivery using quaternized P2M5VP.

Gene Delivery

The cationic nature of quaternized P2M5VP allows it to form complexes, known as polyplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. These polyplexes protect the genetic material from degradation and facilitate its entry into cells.

Gene_Delivery_Workflow cluster_polyplex Polyplex Formation cluster_transfection Cellular Transfection Polymer Quaternized P2M5VP Complexation Electrostatic Complexation Polymer->Complexation NucleicAcid Nucleic Acid (DNA/siRNA) NucleicAcid->Complexation Polyplex Polyplex Nanoparticle Complexation->Polyplex CellUptake Cellular Uptake (Endocytosis) Polyplex->CellUptake EndosomalEscape Endosomal Escape CellUptake->EndosomalEscape GeneExpression Gene Expression/Silencing EndosomalEscape->GeneExpression

Caption: Workflow for gene delivery using quaternized P2M5VP.

Catalysis

Functionalized P2M5VP can serve as a support for catalytically active species. For instance, the pyridine nitrogen can coordinate with metal ions, which can then be reduced to form metal nanoparticles. These polymer-supported catalysts are often more stable and easier to recover and reuse than their unsupported counterparts.

Catalysis_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction Polymer P2M5VP Coordination Coordination Polymer->Coordination MetalSalt Metal Salt Solution MetalSalt->Coordination Reduction Reduction Coordination->Reduction Catalyst Polymer-Supported Catalyst Reduction->Catalyst Catalyst->reaction_center Reactants Reactants Reactants->reaction_center Products Products reaction_center->Products

Caption: Workflow for the preparation and use of a P2M5VP-supported catalyst.

References

Application Notes and Protocols: 2-Methyl-5-vinylpyridine as a Dye Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-vinylpyridine (2M5VP) is a versatile vinylpyridine monomer employed in the synthesis of polymers and copolymers that function as effective dye acceptors. Its pyridine ring provides active sites for interaction with various dye molecules, making it a valuable component in modifying materials to enhance their dyeability. This document provides detailed application notes and protocols for the use of 2M5VP as a dye acceptor, particularly in the context of textile and polymer modification. The protocols and data presented are based on established methodologies for vinylpyridines, including the closely related 4-vinylpyridine (4-VP), which serves as an excellent model for 2M5VP applications.

Principle of Dye Acceptance

The functionality of this compound as a dye acceptor is primarily attributed to the nitrogen atom in the pyridine ring. This nitrogen atom possesses a lone pair of electrons, making it a nucleophilic site capable of interacting with dye molecules through several mechanisms:

  • Ionic Bonding: The pyridine nitrogen can be quaternized to carry a positive charge, enabling strong electrostatic interactions with anionic dyes.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, forming bonds with dye molecules that contain hydroxyl or amino groups.

  • Van der Waals Forces: The aromatic pyridine ring can engage in pi-pi stacking and other van der Waals interactions with aromatic dye molecules.

By incorporating 2M5VP into or onto a polymer backbone, the number of dye-receptive sites is significantly increased, leading to improved dye uptake and colorfastness.

Applications

The primary application of this compound as a dye acceptor is in the textile industry for enhancing the dyeability of synthetic fibers that typically exhibit poor affinity for common dyes. These include:

  • Polypropylene (PP): Incorporation of 2M5VP-containing copolymers into PP fibers introduces polar sites, making them receptive to a wider range of dyes.

  • Polyethylene Terephthalate (PET): Grafting 2M5VP onto the surface of PET fibers improves their ability to bind with various classes of dyes.

  • Cotton: Chemical modification of cotton with 2M5VP can enhance the uptake of certain dyes, potentially reducing the need for high salt concentrations in the dyeing process.

Beyond textiles, polymers modified with 2M5VP can be used in the development of dye-adsorbing materials for water treatment and as functional components in sensors and imaging agents.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound as a dye acceptor.

Protocol 1: Graft Polymerization of this compound onto Polyethylene Terephthalate (PET) Fibers

This protocol describes the chemical grafting of 2M5VP onto PET fibers to improve their dyeability. The procedure is adapted from established methods for grafting 4-vinylpyridine.

Materials:

  • Polyethylene terephthalate (PET) fibers

  • This compound (2M5VP), inhibitor removed

  • Benzoyl peroxide (BPO), initiator

  • Dichloroethane (DCE)

  • Methanol

  • Acetone

  • Distilled water

Equipment:

  • Three-neck round-bottom flask with a condenser and nitrogen inlet

  • Heating mantle with a magnetic stirrer

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • Fiber Swelling:

    • Immerse a known weight of PET fibers in dichloroethane at 90°C for 2 hours to swell the fibers.

    • Remove the swollen fibers and wipe them with a cleansing tissue to remove excess solvent.

  • Grafting Reaction:

    • Prepare a polymerization solution in the three-neck flask containing a specific concentration of 2M5VP and benzoyl peroxide in a suitable solvent like water or a water/methanol mixture.

    • Place the swollen PET fibers into the polymerization medium.

    • Purge the flask with nitrogen for 15-20 minutes to remove oxygen.

    • Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and stir for a specified duration (e.g., 1-4 hours).

  • Purification of Grafted Fibers:

    • After the reaction, remove the grafted fibers and wash them thoroughly with methanol to remove any unreacted monomer and homopolymer.

    • Perform a Soxhlet extraction with acetone for 24 hours to ensure complete removal of the homopolymer.

    • Dry the grafted fibers in a vacuum oven at 60°C to a constant weight.

  • Determination of Grafting Yield:

    • Calculate the percentage of grafting (grafting yield) using the following formula: Grafting Yield (%) = [(W_f - W_i) / W_i] * 100 where W_i is the initial weight of the dry PET fibers and W_f is the final weight of the dry grafted fibers.

Protocol 2: Modification of Cotton Fabric with this compound

This protocol details the pre-treatment of cotton fabric with 2M5VP to enhance its dye uptake, based on a successful method for 4-vinylpyridine.[1][2]

Materials:

  • Scoured and bleached cotton fabric

  • This compound (2M5VP)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Sodium chloride (NaCl)

  • Reactive dye

  • Non-ionic soap

Equipment:

  • Beakers and graduated cylinders

  • Laboratory dyeing machine or water bath with a shaker

  • Padding mangle (optional)

  • pH meter

Procedure:

  • Alkali Impregnation:

    • Prepare a solution of sodium hydroxide (e.g., 50 g/L) in water.

    • Immerse the cotton fabric in the NaOH solution for 5-10 minutes at room temperature.

    • Squeeze the fabric to a wet pick-up of approximately 80-100%.

  • Monomer Exhaustion:

    • Prepare a treatment bath containing 2M5VP (e.g., 3 ml dissolved in 10 ml of ethanol), sodium chloride (e.g., 25 g/L), and water to make up the final volume.[1][2]

    • Immerse the alkali-impregnated cotton fabric in the monomer solution.

    • Heat the bath to 60-80°C and maintain for 1-2 hours with gentle agitation.

  • Washing and Neutralization:

    • After the treatment, remove the fabric and rinse it thoroughly with cold water.

    • Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L).

    • Rinse again with water until the pH is neutral.

    • Dry the modified cotton fabric.

  • Dyeing of Modified Cotton:

    • Prepare a dyebath with the desired reactive dye at a specific concentration (e.g., 5% on weight of fabric) and maintain a neutral pH.[1][2]

    • Immerse the modified cotton fabric in the dyebath.

    • Raise the temperature to the recommended dyeing temperature for the specific reactive dye (e.g., 60°C).

    • After dyeing, rinse the fabric and then soap it with a non-ionic soap solution (e.g., 2 g/L) at the boil for 15 minutes to remove any unfixed dye.

    • Rinse thoroughly and dry.

Data Presentation

The following tables summarize quantitative data on the effect of modifying fibers with vinylpyridines on dye uptake.

Table 1: Effect of Grafting Yield on Cationic Dye Adsorption onto Modified PET Fibers

Grafting Yield (%)Rhodamine B Adsorption (mg/g)Methylene Blue Adsorption (mg/g)
0< 5< 5
4015.220.5
8028.739.8
12039.151.2
16045.356.7

Data adapted from studies on 4-vinylpyridine grafted PET fibers.

Table 2: Color Strength of Cotton Fabric Modified with 4-Vinylpyridine and Dyed with a Reactive Dye

TreatmentDye Concentration (% owf)Salt Concentration (g/L)pHK/S Value*
Conventional Dyeing5501110.2
Modified with 4-VP525712.5

K/S value is a measure of color strength, where a higher value indicates a deeper shade. Data adapted from a study on 4-vinylpyridine modified cotton.[1][2]

Table 3: Colorfastness Properties of Cotton Fabric Modified with 4-Vinylpyridine

Fastness TestConventional DyeingModified with 4-VP
Washing (Color Change)4-54-5
Washing (Staining)44
Rubbing (Dry)4-54-5
Rubbing (Wet)3-43-4
Perspiration (Acidic)4-54-5
Perspiration (Alkaline)4-54-5

Rating on a scale of 1 to 5, where 5 is excellent. Data adapted from a study on 4-vinylpyridine modified cotton.[1][2]

Visualizations

Diagram 1: General Workflow for Fiber Modification and Dyeing

G cluster_modification Fiber Modification cluster_dyeing Dyeing Process A Substrate (e.g., PET, Cotton) B Swelling/Pre-treatment (Solvent/Alkali) A->B C Grafting/Exhaustion with 2M5VP B->C D Washing and Drying C->D E Modified Fiber D->E Modified Fiber G Dyeing E->G F Dye Bath Preparation F->G H Soaping and Rinsing G->H I Dyed Product H->I

Caption: Workflow for fiber modification with 2M5VP and subsequent dyeing.

Diagram 2: Proposed Mechanism of Dye-Fiber Interaction

G cluster_fiber Modified Fiber cluster_dye Anionic Dye Molecule cluster_hbond H-Bonding Dye Fiber Polymer Backbone Monomer This compound Unit Fiber->Monomer Grafted/Copolymerized Dye Dye Anion (D-SO3-) Monomer->Dye Ionic Interaction (after quaternization) HBDye Dye-OH / Dye-NH2 Monomer->HBDye Hydrogen Bonding

Caption: Interaction mechanisms between a 2M5VP-modified fiber and dye molecules.

References

Application Notes and Protocols: 2-Methyl-5-vinylpyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-methyl-5-vinylpyridine and its structural analogs in the synthesis of key pharmaceutical intermediates. The following sections detail the synthesis of intermediates for a targeted cancer therapeutic, a vital nutritional supplement, and a class of antitubercular agents.

Synthesis of a Key Intermediate for Axitinib, a VEGFR Inhibitor

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are crucial in the process of angiogenesis, the formation of new blood vessels that tumors require to grow and spread. The vinylpyridine moiety is a critical pharmacophore, and its introduction is a key step in the synthesis of Axitinib. While the documented synthesis of Axitinib often utilizes 2-vinylpyridine, the methodology is directly applicable to this compound for the synthesis of analogous compounds. The core of this synthesis is a palladium-catalyzed Heck coupling reaction.

Experimental Workflow: Synthesis of Axitinib Intermediate

cluster_protection Step 1: N-Protection cluster_heck Step 2: Heck Coupling cluster_reduction Step 3: Nitro Reduction cluster_final Step 4: Final Assembly & Deprotection A 3-Iodo-6-nitro-1H-indazole C N-Protected Indazole A->C MsOH, DMF B 3,4-Dihydro-2H-pyran (DHP) B->C E Heck Product C->E Pd(OAc)₂, Ligand, Base, NMP D 2-Vinylpyridine D->E F Amino Intermediate E->F Fe, NH₄Cl, EtOH/H₂O H Axitinib F->H Coupling & Deprotection G 2-Mercapto-N-methylbenzamide G->H

Caption: Synthetic workflow for Axitinib highlighting the key N-protection, Heck coupling, and subsequent functional group manipulations.

Experimental Protocol: Synthesis of (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide (Axitinib Intermediate)

This protocol is adapted from analogous syntheses of Axitinib and its intermediates.[1][2]

Step 1: N-Protection of 3-Iodo-6-nitro-1H-indazole

  • To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add a catalytic amount of methanesulfonic acid (MsOH, 0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-protected indazole.

Step 2: Heck Coupling with 2-Vinylpyridine

  • In a reaction vessel, combine the N-protected 3-iodo-6-nitro-1H-indazole (1.0 eq), 2-vinylpyridine (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq).

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent, followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq) as the base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 95-100°C and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the Heck-coupled product.

Subsequent steps would involve the reduction of the nitro group to an amine, followed by coupling with 2-mercapto-N-methylbenzamide and deprotection of the indazole nitrogen to yield Axitinib.

Quantitative Data
StepProductCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
Heck Coupling (E)-3-(2-(Pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazolePd(OAc)₂, Xantphos, DIPEANMP95-10012-2468-81>98

Note: Yields and purity are representative and can vary based on specific reaction conditions and purification methods.[1]

VEGFR Signaling Pathway Inhibited by Axitinib

Axitinib functions by inhibiting VEGFRs, thereby blocking downstream signaling pathways involved in angiogenesis.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Axitinib Axitinib Axitinib->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR signaling pathway illustrating the point of inhibition by Axitinib.

Synthesis of Nicotinic Acid (Niacin, Vitamin B3)

Nicotinic acid is an essential human nutrient involved in numerous metabolic processes. Industrially, it is synthesized by the oxidation of 2-methyl-5-ethylpyridine, the direct precursor to this compound. The following protocol describes a lab-scale adaptation of this oxidation.

Experimental Workflow: Synthesis of Nicotinic Acid

A 2-Methyl-5-ethylpyridine C Oxidation Reaction A->C B Nitric Acid (HNO₃) B->C D Isocinchomeronic Acid (Intermediate) C->D High Temp & Pressure E Decarboxylation D->E Heat F Nicotinic Acid E->F

Caption: Process flow for the synthesis of nicotinic acid from 2-methyl-5-ethylpyridine.

Experimental Protocol: Laboratory-Scale Synthesis of Nicotinic Acid

This protocol is based on industrial synthesis methods.[3][4]

  • In a high-pressure reactor, place 2-methyl-5-ethylpyridine (1.0 eq).

  • Add concentrated nitric acid (a significant molar excess) to the reactor.

  • Seal the reactor and heat to approximately 200-250°C, with the pressure increasing accordingly.

  • Maintain the reaction at this temperature for 1-2 hours. This step oxidizes both the methyl and ethyl groups to carboxylic acids, forming 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).

  • Carefully cool the reactor and vent any excess pressure.

  • Transfer the reaction mixture to a separate vessel and heat to around 220°C to induce decarboxylation of the isocinchomeronic acid at the 2-position.

  • After decarboxylation is complete (as monitored by the cessation of gas evolution), cool the mixture.

  • The crude nicotinic acid can be isolated by crystallization, often by adjusting the pH of the solution.

  • Further purification can be achieved by recrystallization from water or an appropriate solvent system.

Quantitative Data
ReactantOxidizing AgentTemperature (°C)PressureIntermediateProductYield (%)
2-Methyl-5-ethylpyridineNitric Acid200-250HighIsocinchomeronic AcidNicotinic Acid70-85

Note: Yields are based on industrial processes and may vary in a laboratory setting.[3]

Synthesis of Isoniazid Analogs as Antitubercular Agents

Isoniazid is a first-line medication in the treatment of tuberculosis. Analogs of isoniazid are continuously being synthesized and evaluated to combat drug-resistant strains of Mycobacterium tuberculosis. The pyridine core is essential for its activity. While isoniazid itself is derived from pyridine-4-carboxylic acid, vinylpyridine derivatives can be converted to corresponding pyridyl aldehydes or carboxylic acids, which are precursors for isoniazid-type compounds.

Experimental Workflow: Synthesis of an Isoniazid Analog

A Pyridine-4-carboxaldehyde C Isoniazid Analog (Hydrazone) A->C Reflux in Ethanol B Hydrazine Hydrate B->C

Caption: A general scheme for the synthesis of an isoniazid analog via hydrazone formation.

Experimental Protocol: Synthesis of a Pyridyl Hydrazone

This protocol describes the synthesis of a hydrazone, a common class of isoniazid analogs with antitubercular activity.[5]

  • Dissolve pyridine-4-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Quantitative Data
AldehydeReagentSolventReaction Time (h)ProductYield (%)
Pyridine-4-carboxaldehydeHydrazine HydrateEthanol2-4Pyridine-4-carbaldehyde hydrazone>90

Note: Yields for hydrazone formation are typically high.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Isoniazid Isoniazid (Prodrug) KatG KatG (Mycobacterial Enzyme) Isoniazid->KatG Activation ActivatedIsoniazid Activated Isoniazid KatG->ActivatedIsoniazid InhA InhA (Enoyl-ACP reductase) ActivatedIsoniazid->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellLysis Cell Lysis InhA->CellLysis Disruption leads to CellWall Mycobacterial Cell Wall MycolicAcid->CellWall

Caption: Mechanism of action of the antitubercular drug Isoniazid.

References

Troubleshooting & Optimization

Preventing premature polymerization of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information to prevent the premature polymerization of 2-Methyl-5-vinylpyridine (MVP), ensuring the integrity of your experiments and materials.

Frequently Asked Questions (FAQs)

Q1: What causes premature polymerization of this compound?

A1: The premature polymerization of this compound (MVP) is primarily initiated by the formation of free radicals. The main contributing factors are:

  • Elevated Temperatures: Heat can provide the energy needed to initiate the formation of free radicals.[1][2] MVP is a combustible liquid and should be kept away from heat and sources of ignition.[1]

  • Exposure to Light: Ultraviolet (UV) light can also trigger the formation of radicals, leading to polymerization.

  • Presence of Contaminants: Peroxides, which can form upon exposure to air, and other impurities can act as initiators for polymerization.[2]

  • Absence of an Inhibitor: Commercially available MVP is stabilized with an inhibitor. If the inhibitor is removed or its concentration depletes over time, the monomer is highly susceptible to polymerization.

Q2: What are the common inhibitors used to stabilize MVP?

A2: Phenolic compounds are the most common inhibitors for vinyl monomers like MVP. These include:

  • 4-tert-Butylcatechol (TBC)

  • Hydroquinone (HQ)

These inhibitors function by scavenging free radicals, thus preventing the initiation of polymerization. For their mechanism to be effective, the presence of oxygen is required. Therefore, storing the monomer under an inert atmosphere like nitrogen or argon will render these inhibitors ineffective.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To maximize the shelf life of MVP and prevent premature polymerization, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[4]

  • Light: Store in an amber or opaque container to protect from light.[3]

  • Atmosphere: Store under an air atmosphere to ensure the effectiveness of phenolic inhibitors. Do not store under an inert gas.[3]

  • Container: Keep the container tightly sealed to prevent contamination and evaporation.[1][5]

Q4: How can I tell if my this compound has started to polymerize?

A4: Several visual cues can indicate the onset of polymerization:

  • Increased Viscosity: The liquid will become noticeably thicker and less mobile. A significant increase in viscosity is a primary indicator of polymerization.[3]

  • Appearance of Haze or Cloudiness: The initially clear liquid may become hazy or cloudy.

  • Formation of Precipitates or Solids: You may observe solid particles or a solid mass forming in the container.

  • Color Change: While some vinylpyridines can be brownish, a significant change in color can be a sign of degradation and potential polymerization.

If you observe any of these signs, it is recommended to quarantine the material and consult your institution's environmental health and safety (EHS) office for proper disposal procedures. Do not attempt to heat or dissolve the polymer.

Q5: Why and how should I remove the inhibitor from MVP before my experiment?

A5: The inhibitor must be removed before a planned polymerization reaction, as its presence will prevent or significantly hinder the process. The most common methods for removing phenolic inhibitors are:

  • Column Chromatography: Passing the MVP through a column packed with basic alumina.

  • Caustic Washing: Washing the MVP with an aqueous solution of sodium hydroxide (NaOH) to extract the inhibitor.

Detailed protocols for these methods are provided in the "Experimental Protocols" section. The purified, inhibitor-free monomer should be used immediately to avoid spontaneous polymerization. If temporary storage is necessary, it should be done at low temperatures, in the dark, and under an inert atmosphere.[6]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the premature polymerization of MVP.

Issue Potential Cause(s) Recommended Solution(s)
Monomer appears viscous or contains solid particles upon receipt or after storage. Premature polymerization has occurred due to improper storage conditions (e.g., exposure to heat or light) or depletion of the inhibitor.- Quarantine the material immediately.- Do not attempt to use it in your experiments.- Contact your EHS office for safe disposal.- Review your storage procedures to ensure they align with the recommendations (2-8°C, dark container, air atmosphere).
Planned polymerization reaction fails or proceeds very slowly. The inhibitor was not completely removed from the MVP.- Repeat the inhibitor removal procedure. Ensure the alumina for the column is active or that the NaOH solution for washing is fresh.- Confirm the removal of the inhibitor before starting the polymerization.
Monomer polymerizes during inhibitor removal by distillation. The distillation temperature is too high, or the inhibitor concentration is insufficient for the thermal stress.- Vacuum distillation is recommended to lower the boiling point and reduce thermal stress.[7]- Ensure an adequate amount of a suitable high-temperature inhibitor (e.g., organic polysulfides) is added to the distillation flask.[8]
Monomer turns yellow or brown after passing through an alumina column. The basic alumina may be causing some degradation of the monomer. A yellowish band at the top of the column is normal as it indicates where the inhibitor is being adsorbed.[6]- Ensure the alumina is of the correct type (basic activated alumina) and is not overly reactive.- If the color change in the collected monomer is significant, consider using the caustic wash method instead.

Quantitative Data Summary

The following tables provide a summary of recommended storage and inhibitor concentration parameters. Note that these are general guidelines for vinylpyridines, and optimal conditions should be confirmed for your specific application.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature 2-8°C (Refrigerated)[4]
Atmosphere Air (for phenolic inhibitors)[3]
Light Protection Amber or opaque container[3]
Container Tightly sealed[1][5]

Table 2: Typical Inhibitor Concentrations for Vinylpyridines

InhibitorTypical Concentration Range (ppm)
4-tert-Butylcatechol (TBC) 10 - 100[3]
Hydroquinone (HQ) 100 (as seen in 4-vinylpyridine)

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

Objective: To remove phenolic inhibitors (TBC, HQ) from this compound using column chromatography.

Materials:

  • This compound containing inhibitor

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Sand

  • Collection flask (amber glass recommended)

  • Eluent (e.g., hexane, if dilution is necessary for viscous monomers)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Insert a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of basic activated alumina in a non-polar solvent like hexane.

    • Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the side of the column to ensure even packing. A bed height of 10-15 cm is typically sufficient for small-scale purification.

    • Drain the solvent until the liquid level is just at the top of the alumina bed. Do not let the column run dry.

  • Purification:

    • Carefully add the this compound to the top of the alumina bed.

    • Open the stopcock and begin collecting the purified, inhibitor-free monomer in a clean, dry collection flask.

    • The inhibitor will be adsorbed by the alumina, and you may see a yellowish-brown band forming at the top of the column.

  • Post-Purification:

    • The purified monomer should be used immediately.

    • If a solvent was used for dilution, it can be removed by rotary evaporation at a low temperature.

Protocol 2: Inhibitor Removal by Caustic Washing

Objective: To remove phenolic inhibitors from this compound by liquid-liquid extraction.

Materials:

  • This compound containing inhibitor

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of 1 M aqueous NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The deprotonated inhibitor will be in the lower aqueous layer.

    • Drain and discard the lower aqueous layer.

    • Repeat the wash with 1 M NaOH two more times.

  • Neutralization and Drying:

    • Wash the organic layer (MVP) with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous wash to ensure it is neutral.

    • Wash the organic layer with brine to aid in the removal of water.

    • Drain the MVP into a clean Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the liquid. Swirl the flask and let it stand for at least 30 minutes.

  • Final Steps:

    • Filter the dried MVP to remove the drying agent.

    • The purified monomer is now ready for use and should be used immediately.

Visualizations

Polymerization_Mechanism Monomer MVP Monomer Radical Free Radical Monomer->Radical Propagation Propagation (Chain Growth) Monomer->Propagation Initiator Heat / Light / Contaminant Initiator->Monomer Initiation Radical->Monomer Inactive Inactive Species Radical->Inactive Polymer Polymer Chain Propagation->Polymer Inhibitor Inhibitor (TBC/HQ) + Oxygen Inhibitor->Radical Inhibition

Caption: Mechanism of MVP polymerization and inhibition.

Troubleshooting_Workflow Start Inspect MVP Sample Check_Viscosity Is it viscous, hazy, or contains solids? Start->Check_Viscosity Polymerized Polymerization has occurred. Quarantine and contact EHS for disposal. Check_Viscosity->Polymerized Yes Good_Monomer Monomer appears usable. Check_Viscosity->Good_Monomer No Check_Storage Review storage conditions: - 2-8°C? - Dark container? - Air atmosphere? Polymerized->Check_Storage Proceed Proceed with experiment. Good_Monomer->Proceed Correct_Storage Correct storage procedures. Check_Storage->Correct_Storage No Check_Storage->Proceed Yes

Caption: Troubleshooting workflow for suspected polymerization.

Inhibitor_Removal_Workflow Start Need to remove inhibitor? Choose_Method Choose Method Start->Choose_Method Alumina_Column Basic Alumina Column Choose_Method->Alumina_Column Small Scale / Convenience Caustic_Wash Caustic (NaOH) Wash Choose_Method->Caustic_Wash Larger Scale Purified_Monomer Purified MVP (Inhibitor-Free) Alumina_Column->Purified_Monomer Caustic_Wash->Purified_Monomer Use_Immediately Use Immediately Purified_Monomer->Use_Immediately

Caption: Workflow for selecting an inhibitor removal method.

References

Technical Support Center: Purification of 2-Methyl-5-vinylpyridine (MVP) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of 2-Methyl-5-vinylpyridine (MVP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MVP) and why is its purification critical?

This compound (also known as 5-ethenyl-2-methylpyridine) is a derivative of pyridine containing a vinyl group, making it a valuable monomer for creating specialty polymers.[1][2] These polymers have applications as oil additives, dye acceptors, and in the manufacturing of resins.[3] Purification is essential to remove impurities, such as the synthetic precursor 2-methyl-5-ethylpyridine, which can interfere with polymerization reactions and affect the final properties of the polymer.[4][5]

Q2: What is the primary challenge when handling and purifying MVP?

The main challenge is the monomer's high susceptibility to polymerization, which can be initiated by heat, light, or acidic conditions.[6][7] This spontaneous, often exothermic, polymerization can result in the loss of the monomer, fouling of equipment, and the formation of insoluble solids that are difficult to remove.[6] Therefore, all purification and handling steps must be designed to mitigate this risk.

Q3: What are the common impurities found in crude this compound?

The primary impurity is typically the unreacted starting material from its synthesis, 2-methyl-5-ethylpyridine.[4] Other potential impurities can arise from the specific synthetic route, including byproducts from the condensation reaction of 2-picoline with formaldehyde.[2][8]

Q4: What is a polymerization inhibitor and why is it necessary?

A polymerization inhibitor is a chemical agent added to the monomer to prevent spontaneous polymerization during storage and purification.[9] For vinylpyridines, phenolic inhibitors like 4-tert-butylcatechol (TBC) or hydroquinone (HQ) are commonly used.[1][7] These compounds work by scavenging free radicals that would otherwise initiate the polymerization chain reaction. It is crucial to ensure an inhibitor is present before any heating steps.[7]

Core Purification Method: Vacuum Distillation

Vacuum distillation is the most effective laboratory-scale method for purifying MVP because it lowers the boiling point, significantly reducing the risk of thermally induced polymerization.[7]

Experimental Protocol: Vacuum Distillation of MVP
  • Preparation and Inhibitor Addition:

    • Ensure all glassware is clean, dry, and free of any acidic residues.

    • To the crude MVP in a round-bottom flask, add a polymerization inhibitor. 4-tert-butylcatechol (TBC) is commonly used at a concentration of 100-200 ppm.[7]

    • Add a magnetic stir bar or boiling chips for smooth boiling.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease to maintain a stable, low pressure.

  • Distillation Procedure:

    • Begin stirring the crude material.

    • Slowly and carefully apply vacuum to the system. A pressure between 10-15 mmHg is a typical starting point.[4]

    • Once the vacuum is stable, begin gently heating the distillation flask with a heating mantle.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for the given pressure. For example, at 14-15 mmHg, the boiling point is approximately 73-75°C.[4]

    • Discard any initial low-boiling fractions (forerun) and stop the distillation before the pot is completely dry to avoid the concentration of potentially unstable residues.

  • Post-Distillation Handling:

    • Allow the apparatus to cool completely before releasing the vacuum to prevent accidental air intake into the hot system.

    • Add a storage concentration of inhibitor (e.g., 100-200 ppm TBC) to the purified MVP.

    • Store the purified monomer in a tightly sealed container in a refrigerator or freezer, protected from light.[10][11]

Experimental Workflow for MVP Purification

G Experimental Workflow for MVP Purification cluster_prep Preparation cluster_purify Purification cluster_post Post-Purification start Receive Crude MVP add_inhibitor Add Polymerization Inhibitor (e.g., TBC) start->add_inhibitor setup_distill Assemble Vacuum Distillation Apparatus add_inhibitor->setup_distill run_distill Perform Vacuum Distillation setup_distill->run_distill collect Collect Purified MVP Fraction run_distill->collect remove_inhibitor Optional: Remove Inhibitor (NaOH Wash) collect->remove_inhibitor analyze Analyze Purity (GC or HPLC) remove_inhibitor->analyze store Add Storage Inhibitor & Store Cold/Dark analyze->store

Caption: Workflow for the purification and storage of this compound.

Troubleshooting Guide

Q5: My crude MVP is dark brown and highly viscous. What does this mean?

A dark color and high viscosity are strong indicators that significant polymerization has already occurred.[7] While distillation can separate the remaining monomer from the polymer, the yield will be reduced. The polymer residue in the distillation flask can be difficult to remove.

Q6: A solid is forming in my distillation flask or column. What should I do?

Solid formation during distillation is a clear sign of active polymerization.[7] This is a hazardous situation as it can lead to pressure buildup.

  • Action: Immediately and safely stop the distillation. Remove the heat source and allow the apparatus to cool completely before carefully venting the system.

  • Cause: This typically happens due to an insufficient concentration of inhibitor or excessive distillation temperatures (a "hot spot").

  • Prevention: Ensure the inhibitor is thoroughly mixed before starting and that heating is gentle and uniform.

Q7: How can I remove the polymerization inhibitor from the purified MVP if required for my experiment?

Phenolic inhibitors like TBC or hydroquinone can be removed by washing the MVP with a basic aqueous solution.[7]

  • Transfer the purified MVP to a separatory funnel.

  • Add an equal volume of a 1 M sodium hydroxide (NaOH) solution and shake gently. The acidic phenol group of the inhibitor will be deprotonated, making it soluble in the aqueous layer.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1 M NaOH two more times.

  • Wash the organic layer with deionized water, followed by a brine wash to remove residual NaOH and aid in drying.

  • Dry the MVP over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and use immediately. Note that inhibitor-free MVP is highly unstable and should not be stored for long periods.

Troubleshooting Flowchart for MVP Distillation

G Troubleshooting Flowchart for MVP Distillation start Start Vacuum Distillation check_solid Is a solid forming in the flask/column? start->check_solid stop_distill EMERGENCY STOP: 1. Remove Heat 2. Cool System 3. Vent Safely check_solid->stop_distill Yes check_color Is the distillate clear and colorless? check_solid->check_color No success Purification Successful: Proceed to Storage check_color->success Yes troubleshoot Problem: - Impurities co-distilling - Thermal degradation check_color->troubleshoot No review Review & Optimize: - Check vacuum level - Lower temperature - Check for leaks troubleshoot->review

Caption: A decision-making guide for issues during MVP distillation.

Quantitative Data and Parameters

Table 1: Common Polymerization Inhibitors for MVP
Inhibitor NameAcronymTypical ConcentrationRemoval Method
4-tert-ButylcatecholTBC100 - 200 ppmWash with aqueous NaOH[7]
HydroquinoneHQ100 - 200 ppmWash with aqueous NaOH[7]
4-MethoxyphenolMEHQ100 - 200 ppmWash with aqueous NaOH[9]
Organic Polysulfides-0.1% - 5% by weightFurther distillation[6]
Table 2: Typical Vacuum Distillation Parameters for MVP
ParameterValueReference
Pressure14-15 mmHg[4]
Head Temperature73-75 °C[4]
Purity Achieved>99.5%[4]

Factors Influencing MVP Stability

The stability of the MVP monomer is a balance between its inherent reactivity and the protective measures taken. Understanding these relationships is key to successful handling and purification.

G Factors Affecting MVP Stability cluster_destabilizers Destabilizing Factors cluster_stabilizers Stabilizing Factors Heat Heat Polymerization Undesired Polymerization Heat->Polymerization Light UV Light Light->Polymerization Acid Acidic Impurities Acid->Polymerization Inhibitor Polymerization Inhibitor Monomer Stable MVP Monomer Inhibitor->Monomer Storage Cold & Dark Storage Storage->Monomer

Caption: Relationship between factors promoting polymerization and ensuring stability.

References

Optimization of reaction conditions for 2-Methyl-5-vinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-vinylpyridine (MVP).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (MVP)?

A1: The main industrial synthesis of MVP is achieved through the catalytic dehydrogenation of 2-methyl-5-ethylpyridine (MEP).[1] Another common method involves the condensation of 2-methylpyridine with formaldehyde, followed by the dehydration of the resulting alcohol intermediate.[2] For laboratory-scale synthesis, methods like the Wittig reaction starting from 2-methyl-5-formylpyridine can also be employed.[3]

Q2: Why is my MVP product polymerizing during distillation, and how can I prevent it?

A2: this compound is prone to rapid polymerization, especially at elevated temperatures required for distillation.[4] This can lead to the formation of insoluble polymers in the distillation column. To mitigate this, the use of polymerization inhibitors is crucial. A combination of an organic polysulfide and catechol has been shown to be effective.[4] It is also recommended to perform the distillation under vacuum to reduce the boiling point and minimize thermal stress on the product.[4]

Q3: What are the typical catalysts used for the dehydrogenation of 2-methyl-5-ethylpyridine (MEP)?

A3: The vapor-phase dehydrogenation of MEP to MVP can be carried out using various catalysts. Commonly used catalysts include ceric oxide and tungstic oxide.[1] The reaction can also be performed in a tube packed with materials like small granules of silica.[1]

Q4: What are the recommended reaction temperatures for the dehydrogenation of MEP?

A4: The dehydrogenation of MEP is a high-temperature process. The preferable temperature range is between 500°C and 800°C, with a desirable temperature of around 700°C.[1]

Q5: How can I improve the purity of my final MVP product?

A5: The purity of this compound can be improved by fractional distillation.[1] However, due to its tendency to polymerize, this should be done under reduced pressure and in the presence of a polymerization inhibitor.[4] One patented method suggests that after the main separation of MVP from unreacted MEP, a final distillation of the MVP-containing bottoms product can yield a product with at least 95% purity.[4] Gas chromatography is a suitable method for analyzing the purity of the final product.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during dehydrogenation of MEP.Optimize reaction temperature and space velocity. Ensure the catalyst is active. Consider mixing MEP vapor with an inert gas like carbon dioxide or nitrogen.[1]
Side reactions or degradation of the product.Carefully control the reaction temperature to stay within the optimal range (500-800°C).[1]
Product Polymerization High temperatures during workup and purification.Add a polymerization inhibitor, such as a mixture of an organic polysulfide and catechol, to the reaction mixture before distillation.[4]
Distillation at atmospheric pressure.Perform distillation under vacuum to lower the boiling point of MVP. A combined steam-vacuum distillation can also be employed.[4]
Catalyst Deactivation Coking or poisoning of the catalyst surface.Regenerate the catalyst according to the manufacturer's instructions. If regeneration is not possible, replace the catalyst.
Difficulty in Separating MVP from MEP Close boiling points of the two compounds.Use an efficient fractional distillation column. Optimize the distillation conditions (pressure, reflux ratio) to enhance separation.

Experimental Protocols

Vapor-Phase Dehydrogenation of 2-Methyl-5-ethylpyridine (MEP)

This protocol is based on the process described in US Patent 2,716,119.

Materials:

  • 2-methyl-5-ethylpyridine (MEP)

  • Inert gas (e.g., carbon dioxide or nitrogen)

  • Dehydrogenation catalyst (e.g., ceric oxide or tungstic oxide on a support)

  • Polymerization inhibitor (e.g., a mixture of an organic polysulfide and catechol)

Equipment:

  • Vaporizer

  • Tube furnace with a stainless steel reaction tube

  • Condenser

  • Fractional distillation apparatus

Procedure:

  • Vaporize the 2-methyl-5-ethylpyridine.

  • Mix the MEP vapor with an approximately equal volume of an inert gas such as carbon dioxide or nitrogen.

  • Preheat the gas mixture to about 500°C.

  • Pass the hot gas mixture through the stainless steel reaction tube packed with the dehydrogenation catalyst.

  • Maintain the temperature of the reaction tube at approximately 700°C.

  • The vapors exiting the reactor, containing this compound, unreacted MEP, and the inert gas, are then passed through a condenser.

  • The resulting condensate will contain 25% to 40% of this compound.[1]

  • Add a polymerization inhibitor to the condensate.

  • Separate the this compound from the unreacted 2-methyl-5-ethylpyridine by fractional distillation under reduced pressure.[1][4] The unreacted MEP can be recycled.

Data Presentation

Table 1: Reaction Conditions for Dehydrogenation of 2-Methyl-5-ethylpyridine (MEP)

ParameterValueReference
Reactant 2-methyl-5-ethylpyridine[1]
Reaction Type Vapor-phase dehydrogenation[1]
Temperature Range 500°C - 800°C[1]
Preferred Temperature ~700°C[1]
Catalysts Ceric oxide, Tungstic oxide, Silica[1]
Inert Gas Carbon dioxide or Nitrogen[1]
Product Concentration in Condensate 25% - 40%[1]

Visualizations

MVP_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_products Products MEP 2-Methyl-5-ethylpyridine (MEP) Vaporizer Vaporization & Mixing MEP->Vaporizer InertGas Inert Gas (e.g., N2, CO2) InertGas->Vaporizer Reactor Catalytic Dehydrogenation (500-800°C) Vaporizer->Reactor Condenser Condensation Reactor->Condenser Inhibitor Add Polymerization Inhibitor Condenser->Inhibitor Distillation Fractional Distillation (Vacuum) Inhibitor->Distillation MVP This compound (MVP) Distillation->MVP RecycledMEP Recycled MEP Distillation->RecycledMEP

Caption: Workflow for the synthesis of this compound via dehydrogenation.

Troubleshooting_MVP_Synthesis Start Low MVP Yield or Purity Issue CheckPolymerization Evidence of Polymerization? Start->CheckPolymerization CheckConversion Low MEP Conversion? CheckPolymerization->CheckConversion No AddInhibitor Add/Increase Polymerization Inhibitor CheckPolymerization->AddInhibitor Yes CheckPurity Impure Final Product? CheckConversion->CheckPurity No OptimizeTemp Optimize Reaction Temperature CheckConversion->OptimizeTemp Yes OptimizeDistillation Optimize Distillation Parameters CheckPurity->OptimizeDistillation Yes UseVacuum Use/Improve Vacuum in Distillation AddInhibitor->UseVacuum CheckCatalyst Check Catalyst Activity OptimizeTemp->CheckCatalyst

Caption: Troubleshooting decision tree for MVP synthesis.

References

Identifying and minimizing by-products in 2-Methyl-5-vinylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-vinylpyridine (2M5VP). The following information is designed to help identify and minimize the formation of by-products in common reactions involving this versatile monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products encountered in reactions with this compound?

A1: The most prevalent by-products are typically related to the high reactivity of the vinyl group and the pyridine ring. These can be broadly categorized as:

  • Polymers and Oligomers: this compound readily undergoes polymerization, which can be initiated by heat, light, or trace impurities. This is often the primary "by-product" if the reaction conditions are not carefully controlled.

  • Unreacted Starting Materials: In the synthesis of 2M5VP, particularly from the dehydrogenation of 2-methyl-5-ethylpyridine, the presence of the starting material is a common impurity.

  • Oxidation and Degradation Products: Exposure to air and high temperatures can lead to the formation of various oxidized pyridine derivatives and smaller, cracked molecules like pyridine and picolines.

  • Side-Reaction Products from Synthesis: Depending on the synthetic route, other by-products can form. For instance, in a Wittig-type synthesis, triphenylphosphine oxide can be a significant by-product.

Q2: How can I prevent the polymerization of this compound during a reaction or purification?

A2: Preventing unwanted polymerization is critical. Key strategies include:

  • Use of Inhibitors: The addition of a polymerization inhibitor is the most effective method. Common inhibitors include hydroquinone, p-tert-butylcatechol (TBC), and sulfur-based compounds.

  • Temperature Control: Keep reaction and distillation temperatures as low as possible to minimize thermally initiated polymerization.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent polymerization initiated by oxygen.

  • Exclusion of Light: Protect the reaction mixture from light, as photo-initiation can occur.

Q3: What analytical techniques are best for identifying and quantifying by-products in my this compound reaction?

A3: A combination of chromatographic and spectroscopic methods is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile by-products. By comparing the mass spectra of unknown peaks to libraries, you can identify impurities like unreacted starting materials, cracked products, and other small molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing less volatile by-products, including oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about by-products and can be used for quantification if an internal standard is used.

  • Gel Permeation Chromatography (GPC): GPC is specifically used to determine the molecular weight distribution of any polymeric by-products.

Troubleshooting Guides

Issue 1: Formation of Polymeric By-products During Synthesis or Distillation
Possible Cause Troubleshooting/Minimization Strategy
Ineffective polymerization inhibitor- Ensure the inhibitor is fresh and added in the correct concentration (typically 100-1000 ppm).- For distillations, consider a non-volatile inhibitor for the reboiler and a volatile one for the vapor phase.
High reaction or distillation temperature- Lower the temperature if the reaction kinetics allow.- For distillation, use vacuum to reduce the boiling point.
Presence of oxygen- Purge all glassware and solvents with an inert gas (N₂ or Ar).- Maintain a positive pressure of inert gas throughout the reaction and workup.
Exposure to light- Cover the reaction vessel with aluminum foil or use amber glassware.
Issue 2: Incomplete Conversion of 2-Methyl-5-ethylpyridine to this compound
Possible Cause Troubleshooting/Minimization Strategy
Insufficient catalyst activity- Ensure the dehydrogenation catalyst is not poisoned or deactivated.- Consider regenerating or replacing the catalyst.
Sub-optimal reaction temperature- Optimize the temperature for the specific catalyst being used. Temperatures that are too low will result in low conversion, while temperatures that are too high can lead to cracking.
Short residence time- Decrease the flow rate of the reactant over the catalyst bed to increase the contact time.

Data Presentation

Table 1: Illustrative Effect of Temperature on By-product Formation in the Dehydrogenation of 2-Methyl-5-ethylpyridine

Temperature (°C) This compound Yield (%) Unreacted 2-Methyl-5-ethylpyridine (%) Cracked Products (Pyridine, Picolines, etc.) (%)
55075205
60085105
65080515

Note: This data is illustrative and the actual results will depend on the specific catalyst and reaction conditions used.

Table 2: Illustrative Comparison of Polymerization Inhibitor Efficiency for this compound Storage at 40°C

Inhibitor Concentration (ppm) Time to 5% Polymer Formation (Days)
None0< 1
Hydroquinone20030
p-tert-Butylcatechol (TBC)20045
Ditertiarybutyl Polysulfide500> 60

Note: This data is illustrative. The effectiveness of inhibitors can vary based on storage conditions and the presence of other impurities.

Experimental Protocols

Protocol 1: Minimizing Polymerization During Distillation of this compound

Objective: To purify crude this compound while minimizing the formation of polymeric by-products.

Materials:

  • Crude this compound

  • Hydroquinone (or other suitable non-volatile inhibitor)

  • p-tert-Butylcatechol (TBC) (or other suitable volatile inhibitor)

  • Vacuum distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Inhibitor Addition: To the distillation flask containing the crude this compound, add a non-volatile inhibitor such as hydroquinone (e.g., 500 ppm). This will prevent polymerization in the reboiler. Add a small amount of a volatile inhibitor like TBC (e.g., 100 ppm) to the receiving flask to stabilize the distillate.

  • Inert Atmosphere: Purge the entire system with a slow stream of nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a slight positive pressure of the inert gas throughout the distillation.

  • Vacuum Application: Gradually apply vacuum to the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently. The goal is to achieve a steady distillation rate at the lowest possible temperature.

  • Fraction Collection: Collect the fractions of purified this compound in the cooled receiving flask.

  • Storage: Store the purified product in a cool, dark place under an inert atmosphere with an appropriate inhibitor.

Visualizations

Byproduct_Formation_Pathways cluster_synthesis Synthesis of 2M5VP cluster_reaction Reactions of 2M5VP 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine 2M5VP_Product This compound 2-Methyl-5-ethylpyridine->2M5VP_Product Dehydrogenation Unreacted_MEP Unreacted 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine->Unreacted_MEP Incomplete Reaction Cracked_Products Cracked Products (e.g., Pyridine) 2M5VP_Product->Cracked_Products High Temperature 2M5VP_Reactant This compound Desired_Product Desired Product 2M5VP_Reactant->Desired_Product Intended Reaction Polymer_Byproduct Polymer/Oligomer By-products 2M5VP_Reactant->Polymer_Byproduct Heat, Light, O₂ Oxidized_Byproducts Oxidized By-products 2M5VP_Reactant->Oxidized_Byproducts Air Exposure

Caption: By-product formation pathways in the synthesis and subsequent reactions of this compound.

Troubleshooting_Polymerization Start Polymer Formation Observed Check_Inhibitor Is an inhibitor present and active? Start->Check_Inhibitor Check_Temp Is the temperature too high? Check_Inhibitor->Check_Temp Yes Add_Inhibitor Add/replace inhibitor Check_Inhibitor->Add_Inhibitor No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Temp->Check_Atmosphere No Lower_Temp Lower temperature/use vacuum Check_Temp->Lower_Temp Yes Inert_Atmosphere Purge with N₂/Ar Check_Atmosphere->Inert_Atmosphere No Problem_Solved Problem Mitigated Check_Atmosphere->Problem_Solved Yes Add_Inhibitor->Problem_Solved Lower_Temp->Problem_Solved Inert_Atmosphere->Problem_Solved

Caption: Troubleshooting workflow for addressing unwanted polymerization of this compound.

Technical Support Center: 2-Methyl-5-vinylpyridine (MVP) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-Methyl-5-vinylpyridine (MVP) to ensure its stability and prevent hazardous polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main concern is its tendency to undergo spontaneous polymerization.[1][2] This is an exothermic reaction that can become uncontrolled if not properly managed, potentially leading to a hazardous situation.[2] MVP is sensitive to heat, light, and the presence of contaminants which can initiate polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] For long-term storage, refrigeration is recommended.

Q3: Is an inhibitor necessary for storing this compound?

A3: Yes, for prolonged storage, an inhibitor is crucial to prevent polymerization. Commercially available this compound is often supplied with an inhibitor already added. A common inhibitor used for vinylpyridines is 4-tert-butylcatechol (TBC).

Q4: How do polymerization inhibitors like TBC work?

A4: Phenolic inhibitors like TBC function by reacting with and neutralizing the free radicals that initiate the polymerization process. It is important to note that these types of inhibitors require the presence of dissolved oxygen to be effective. Therefore, storing the monomer under a completely inert atmosphere (like pure nitrogen) can render the inhibitor ineffective and may lead to polymerization.

Q5: What are the signs of polymerization or degradation of this compound?

A5: Signs of polymerization include:

  • An increase in the viscosity of the liquid.

  • The formation of a solid precipitate or haze.

  • A noticeable increase in temperature of the storage container.

  • A change in color, often to a brownish hue.

If any of these signs are observed, it is an indication that the product's stability is compromised.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased Viscosity or Solid Formation Spontaneous polymerization1. Do not attempt to open the container if it is warm to the touch or bulging. Evacuate the area and contact safety personnel. 2. If the container is at a safe temperature, carefully sample the material to confirm polymerization. 3. If polymerization has occurred, the product may not be usable for its intended application. Dispose of the material according to your institution's hazardous waste guidelines.
Discoloration (Yellowing/Browning) Minor degradation or presence of impurities.1. Check the inhibitor concentration. 2. If the product is still within its specifications and the discoloration is minor, it may still be usable depending on the application. Consider purification by distillation if necessary.
Reduced Inhibitor Concentration Inhibitor depletion over time, exposure to heat or light.1. Monitor the inhibitor concentration periodically, especially for long-term storage. 2. If the inhibitor level is low, consider adding more inhibitor (consult with the manufacturer for the appropriate type and concentration).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature Cool, well-ventilated area. Room temperature for short-term. Refrigerated (2-8°C) is recommended for longer-term stability.[1]
Atmosphere Store under air, not an inert atmosphere, to ensure the effectiveness of phenolic inhibitors like TBC.
Container Tightly sealed, opaque or amber glass bottles are suitable for laboratory quantities. For larger quantities, consult supplier recommendations.
Inhibitor Typically stabilized with 4-tert-butylcatechol (TBC).
Inhibitor Concentration General recommendation for vinyl pyridines is 10-100 ppm. For specific products, refer to the manufacturer's certificate of analysis.

Table 2: Material and Chemical Incompatibility

Compatible MaterialsIncompatible Materials
GlassStrong oxidizing agents (e.g., peroxides, nitrates)
Stainless SteelStrong acids
TeflonStrong bases
Acid chlorides and anhydrides
Halogens
Peroxides

Experimental Protocols

Protocol 1: Removal of Inhibitor (TBC) Prior to Use

This protocol is for removing the inhibitor 4-tert-butylcatechol (TBC) from this compound, which is often necessary before polymerization reactions.

Materials:

  • This compound containing TBC inhibitor

  • Activated basic alumina (80-200 mesh)

  • Chromatography column

  • Glass wool or fritted glass disc

  • Anhydrous sodium sulfate

  • Collection flask

  • Inert gas (Nitrogen or Argon) for blanketing (optional, for immediate use)

Procedure:

  • Column Preparation:

    • Secure a glass chromatography column vertically in a fume hood.

    • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

    • Add a sufficient amount of activated basic alumina to the column. A general rule is to use approximately 10-20g of alumina per 100mL of the vinylpyridine.

  • Purification:

    • Carefully pour the this compound onto the top of the alumina column.

    • Allow the liquid to percolate through the alumina under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Drying (Optional but Recommended):

    • To remove any residual moisture, the purified monomer can be passed through a small bed of anhydrous sodium sulfate.

  • Storage and Use of Purified Monomer:

    • The inhibitor-free this compound is now highly susceptible to polymerization. It should be used immediately.

    • If short-term storage is necessary, keep it refrigerated and under a dark, cool environment.

Mandatory Visualization

G Troubleshooting Workflow for Unstable this compound start Observe Signs of Instability (e.g., increased viscosity, color change, heat) check_temp Is the container warm or bulging? start->check_temp evacuate IMMEDIATE DANGER Evacuate Area Contact Safety Personnel check_temp->evacuate Yes safe_to_handle Container is at a safe temperature check_temp->safe_to_handle No sample Carefully take a sample in a fume hood safe_to_handle->sample confirm_poly Confirm Polymerization (visual inspection, viscosity check) sample->confirm_poly dispose Dispose of as hazardous waste confirm_poly->dispose Yes check_inhibitor Check inhibitor concentration confirm_poly->check_inhibitor No inhibitor_low Inhibitor level is low check_inhibitor->inhibitor_low add_inhibitor Consider adding more inhibitor (consult manufacturer) inhibitor_low->add_inhibitor Yes purify Consider purification (e.g., distillation) if purity is critical inhibitor_low->purify No use_as_is Use as is if specifications allow add_inhibitor->use_as_is purify->use_as_is

Caption: Troubleshooting workflow for unstable this compound.

G Storage Compatibility for this compound cluster_compatible Compatible Materials cluster_incompatible Incompatible Substances mvp This compound glass Glass mvp->glass Compatible stainless_steel Stainless Steel mvp->stainless_steel Compatible teflon Teflon mvp->teflon Compatible oxidizers Strong Oxidizers mvp->oxidizers Incompatible (Risk of violent reaction) acids Strong Acids mvp->acids Incompatible (Exothermic reaction) bases Strong Bases mvp->bases Incompatible halogens Halogens mvp->halogens Incompatible peroxides Peroxides mvp->peroxides Incompatible (Can initiate polymerization)

Caption: Storage compatibility of this compound.

G Mechanism of Polymerization and Inhibition initiator Initiator (Heat, Light, Impurity) monomer MVP Monomer initiator->monomer free_radical Free Radical monomer->free_radical forms polymerization Polymerization (Chain Reaction) free_radical->polymerization inhibitor Inhibitor (TBC) + Oxygen free_radical->inhibitor reacts with polymer Polymer polymerization->polymer stable_radical Stable Radical (Non-propagating) inhibitor->stable_radical forms stable_radical->polymerization prevents

Caption: Simplified mechanism of MVP polymerization and inhibition.

References

Technical Support Center: Troubleshooting Low Yields in 2-Methyl-5-vinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2-Methyl-5-vinylpyridine (MVP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of poly(this compound), with a primary focus on troubleshooting and resolving issues related to low polymer yields.

Frequently Asked Questions (FAQs)

Q1: My this compound (MVP) polymerization failed to initiate or resulted in a very low yield. What are the most common causes?

A1: Low or no yield in MVP polymerization can often be attributed to several critical factors:

  • Presence of Inhibitors: Commercial MVP is typically stabilized with inhibitors, such as 4-tert-butylcatechol (TBC), to prevent spontaneous polymerization during storage. These inhibitors must be removed before polymerization.

  • Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. Inadequate degassing of the reaction mixture can lead to inhibition or retardation of the polymerization process.

  • Improper Initiator Concentration: The concentration of the initiator is crucial. Too little initiator may result in an impractically slow polymerization rate and low conversion, while too much can lead to the production of low molecular weight polymers and may not necessarily increase the overall yield.

  • Incorrect Reaction Temperature: The polymerization of MVP is temperature-sensitive. The chosen temperature must be appropriate for the thermal decomposition of the initiator to generate radicals at a suitable rate.

  • Monomer Purity: Impurities in the monomer can interfere with the polymerization reaction.

Q2: How can I effectively remove the inhibitor from the this compound monomer?

A2: A common and effective method for removing phenolic inhibitors like TBC is through an alkaline wash followed by purification. A detailed protocol is provided in the "Experimental Protocols" section below. Another method is to pass the monomer through a column of basic alumina.

Q3: What is the optimal temperature range for the free-radical polymerization of MVP?

A3: The optimal temperature for the free-radical polymerization of MVP depends on the initiator used. For the commonly used initiator 2,2'-azobisisobutyronitrile (AIBN), a temperature range of 60-80°C is typically employed. It is important to maintain a stable temperature throughout the reaction.

Q4: Can I increase the polymer yield by simply increasing the amount of initiator?

A4: While increasing the initiator concentration can lead to a higher rate of polymerization, it does not always translate to a higher yield of high molecular weight polymer. An excess of initiator can lead to a higher number of shorter polymer chains and can also increase the likelihood of side reactions. It is crucial to optimize the initiator-to-monomer ratio for your specific reaction conditions.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues leading to low yields in MVP polymerization.

Issue 1: No Polymer Formation or Very Low Conversion

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low/No Polymer Yield check_inhibitor Was the inhibitor removed from the monomer? start->check_inhibitor remove_inhibitor Action: Remove inhibitor using alkaline wash or alumina column. check_inhibitor->remove_inhibitor No check_degassing Was the reaction mixture thoroughly degassed? check_inhibitor->check_degassing Yes remove_inhibitor->check_degassing degas_properly Action: Ensure proper degassing (e.g., freeze-pump-thaw cycles or purging with inert gas). check_degassing->degas_properly No check_initiator Is the initiator concentration and type appropriate? check_degassing->check_initiator Yes degas_properly->check_initiator optimize_initiator Action: Verify initiator calculations and consider optimizing the concentration. check_initiator->optimize_initiator Unsure/No check_temperature Was the reaction temperature correct and stable? check_initiator->check_temperature Yes optimize_initiator->check_temperature control_temperature Action: Ensure the reaction is maintained at the optimal temperature for the chosen initiator. check_temperature->control_temperature No check_purity Are the monomer and solvent of high purity? check_temperature->check_purity Yes control_temperature->check_purity purify_reagents Action: Purify monomer and solvent before use. check_purity->purify_reagents No success Problem Resolved check_purity->success Yes purify_reagents->success

Caption: Troubleshooting logic for low or no polymer yield in MVP polymerization.

Issue 2: Polymerization Starts but Stops Prematurely

This is often a sign of a limiting reagent or the introduction of an inhibitor during the reaction.

  • Possible Cause: Insufficient initiator. The initiator may be fully consumed before all the monomer has polymerized.

    • Solution: Re-evaluate the initiator concentration. A higher concentration may be needed, or a continuous addition of the initiator could be considered for certain polymerization techniques.

  • Possible Cause: Leak in the reaction setup allowing oxygen to enter.

    • Solution: Carefully check all seals and connections of your reaction apparatus. Ensure a continuous positive pressure of inert gas if applicable.

  • Possible Cause: Formation of insoluble polymer that traps radicals.

    • Solution: Consider changing the solvent to one that better solubilizes the polymer. For instance, poly(2-vinylpyridine) is soluble in DMF, THF, toluene, methanol, ethanol, and CHCl3, but precipitates from water, hexanes, and ether.[1]

Data Presentation

The following tables summarize the effect of key parameters on the polymerization of vinylpyridines. While the data presented below is for 2-vinylpyridine (a closely related monomer), the trends are generally applicable to this compound.

Table 1: Effect of Initiator (Benzoyl Peroxide) Concentration on 2-Vinylpyridine Conversion [2][3]

Initiator:Monomer (wt%)Reaction Time (h)Monomer Conversion (%)
26~42
46~62

Reaction Conditions: Solution polymerization in isopropyl alcohol at 65°C.

Table 2: Effect of Temperature on 2-Vinylpyridine Conversion [2][3]

Temperature (°C)Reaction Time (h)Monomer Conversion (%)
552~20
652~45
752~55

Reaction Conditions: Solution polymerization in isopropyl alcohol with 4 wt% benzoyl peroxide.

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound (Alkaline Wash)

This protocol describes the removal of phenolic inhibitors such as 4-tert-butylcatechol (TBC).

Materials:

  • This compound (MVP) containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator (optional)

Procedure:

  • Place the MVP monomer in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step (steps 2-5) two more times with fresh 1 M NaOH solution.

  • Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

  • Transfer the washed monomer to a clean, dry flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer.

  • Gently swirl the flask and let it stand for at least 30 minutes.

  • Decant or filter the dried monomer into a clean, dry storage flask.

  • For highest purity, the monomer can be distilled under reduced pressure. Caution: MVP can polymerize at elevated temperatures, so it is crucial to use a polymerization inhibitor in the distillation flask if distillation is performed.

  • The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.

Protocol 2: Free-Radical Polymerization of this compound

This protocol provides a general procedure for the solution polymerization of MVP using AIBN as the initiator.

Materials:

  • Purified this compound (MVP)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or isopropanol)

  • Schlenk flask or a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and an inert gas inlet

  • Heating mantle with a temperature controller

  • Non-solvent for precipitation (e.g., n-hexane, diethyl ether)

Procedure:

Experimental Workflow:

Polymerization_Workflow start Start setup Set up reaction flask under inert atmosphere start->setup add_reagents Add purified MVP, solvent, and AIBN to the flask setup->add_reagents degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles) add_reagents->degas heat Heat the reaction to the desired temperature (e.g., 70°C) with stirring degas->heat polymerize Allow polymerization to proceed for the desired time heat->polymerize terminate Terminate the reaction by cooling and exposing to air polymerize->terminate precipitate Precipitate the polymer in a non-solvent (e.g., hexane) terminate->precipitate filter_dry Filter and dry the polymer under vacuum precipitate->filter_dry end Obtain Poly(this compound) filter_dry->end

Caption: General workflow for the free-radical polymerization of MVP.

  • Reaction Setup: Assemble a clean, dry Schlenk flask or three-neck flask with a magnetic stir bar. The system should be under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Addition of Reagents: To the flask, add the desired amount of purified MVP monomer and anhydrous solvent. A typical monomer concentration is in the range of 1-2 M. Then, add the calculated amount of AIBN initiator (e.g., 0.5-2 mol% with respect to the monomer).

  • Degassing: It is crucial to remove all dissolved oxygen from the reaction mixture. This can be achieved by subjecting the mixture to at least three freeze-pump-thaw cycles. Alternatively, for less stringent requirements, the solution can be purged with an inert gas for 30-60 minutes.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C). Stir the mixture at a constant rate.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., n-hexane or diethyl ether) to precipitate the polymer.

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described procedures for their specific experimental goals.

References

Technical Support Center: Stabilization of 2-Methyl-5-vinylpyridine (MVP) with TBC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of 2-Methyl-5-vinylpyridine (MVP) using 4-tert-Butylcatechol (TBC) as an inhibitor. MVP is a reactive monomer prone to self-polymerization, which can be mitigated by the use of appropriate inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the role of TBC in this compound?

A1: 4-tert-Butylcatechol (TBC) serves as a polymerization inhibitor for this compound (MVP).[1][2][3][4] It functions as a free-radical scavenger, interrupting the chain reaction of polymerization.[5] For TBC to be effective, the presence of oxygen is required.[6]

Q2: What are the visible signs of MVP polymerization?

A2: Signs that your MVP may have started to polymerize include:

  • An increase in viscosity (the liquid becomes thicker).

  • The formation of a gel or solid mass.

  • A hazy or cloudy appearance.

  • The presence of a precipitate.[6]

Q3: What are the ideal storage conditions for TBC-stabilized MVP?

A3: To maximize the shelf-life of MVP and the effectiveness of the TBC inhibitor, it is recommended to store the monomer under the following conditions:

  • Temperature: 2-8°C (refrigerated).[6]

  • Atmosphere: In the presence of air (oxygen is necessary for TBC to function as an inhibitor). Do not store under an inert atmosphere like nitrogen or argon.[6]

  • Light: Protect from light by using an amber or opaque container.[6]

  • Container: Keep in a tightly sealed container to prevent contamination.[6]

Q4: How can I be sure the TBC inhibitor is still active in my MVP?

A4: The concentration of TBC depletes over time, especially with exposure to heat or light. It is crucial to monitor the inhibitor level, particularly for long-term storage. A colorimetric method, such as one adapted from ASTM D4590 for styrene, can be used to determine the TBC concentration.[6]

Q5: Can I remove the TBC inhibitor before my experiment?

A5: Yes, TBC can be removed. A common method is to wash the MVP with an aqueous sodium hydroxide solution (e.g., 1 M NaOH). The TBC will deprotonate and move to the aqueous layer, which can then be separated and discarded.[7]

Troubleshooting Guide

If you suspect that your this compound has begun to polymerize, follow this troubleshooting guide.

Problem Possible Cause Recommended Action
Hazy or cloudy appearance Initial stages of polymerization.1. Immediately perform a visual inspection as detailed in the experimental protocols. 2. Consider testing the TBC concentration. 3. If polymerization is confirmed, do not use the material in reactions where monomer purity is critical.
Increased viscosity Moderate polymerization has occurred.1. Verify storage conditions (temperature, light exposure). 2. If the viscosity is significantly high, the material may not be suitable for use. 3. Review your handling procedures to minimize exposure to polymerization initiators.
Presence of gel or solid mass Significant polymerization has occurred.1. Do not attempt to heat or dissolve the polymer. 2. Quarantine the material immediately. 3. Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.[6]

Quantitative Data

The following table provides general recommendations for the stabilization of vinylpyridines. These are starting points, and optimal conditions for this compound may need to be determined experimentally.

Parameter Recommendation Notes
Inhibitor 4-tert-Butylcatechol (TBC)An effective free-radical scavenger.[6]
Inhibitor Concentration 10 - 100 ppmThe optimal concentration should be determined via stability studies.[6]
Storage Temperature 2 - 8°CRefrigeration slows down the rate of polymerization.[6]
Atmosphere AirOxygen is required for the inhibitory action of TBC.[6]
Light Protection Amber or opaque containerPrevents photo-initiated polymerization.[6]

Experimental Protocols

Protocol 1: Visual Inspection of this compound

Objective: To visually assess the monomer for signs of polymerization.

Materials:

  • Sample of this compound in its original container.

  • Clean, dry glass vial.

  • White and black backgrounds for inspection.

  • Adequate lighting.

Procedure:

  • Before opening, gently swirl the original container to ensure the sample is homogeneous. Avoid vigorous shaking.

  • In a well-ventilated fume hood, transfer a small amount of the monomer into a clean, dry glass vial.

  • Hold the vial against a white background and look for any color changes, haziness, or particulate matter.[6]

  • Hold the vial against a black background to better visualize any light-colored precipitates.[6]

  • Tilt the vial and observe the flow of the liquid, noting any increased viscosity or the presence of gel-like substances.[6]

  • Record all observations. If signs of polymerization are present, refer to the troubleshooting guide.

Protocol 2: Accelerated Stability Study to Determine Optimal TBC Concentration

Objective: To determine the most effective concentration of TBC for preventing polymerization of MVP under elevated temperatures.

Materials:

  • Purified this compound (inhibitor removed).

  • 4-tert-Butylcatechol (TBC).

  • Series of small, sealable amber glass vials.

  • Oven or heating block with precise temperature control.

  • Analytical balance.

  • Viscometer or rheometer.

Procedure:

  • Prepare a stock solution of TBC in a suitable solvent compatible with MVP.

  • Create a series of MVP samples with varying TBC concentrations (e.g., 0 ppm, 10 ppm, 25 ppm, 50 ppm, 100 ppm).[6]

  • Transfer each sample into multiple sealed amber vials, ensuring a small headspace of air.[6]

  • Place the vials in an oven at a constant elevated temperature (e.g., 40°C or 50°C).[6]

  • At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one vial from each concentration series.[6]

  • Allow the vials to cool to room temperature.

  • Visually inspect each sample for signs of polymerization.

  • Measure the viscosity of each sample. A significant increase in viscosity indicates the onset of polymerization.[6]

  • Plot viscosity versus time for each TBC concentration. The optimal concentration will be the lowest that prevents a significant increase in viscosity for the desired storage period at the accelerated temperature.[6]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Suspected MVP Polymerization start Suspected MVP Polymerization visual_inspection Perform Visual Inspection start->visual_inspection signs_of_polymerization Signs of Polymerization? visual_inspection->signs_of_polymerization no_signs No Signs of Polymerization signs_of_polymerization->no_signs No hazy Hazy/Cloudy? signs_of_polymerization->hazy Yes proceed Proceed with Caution / Monitor TBC no_signs->proceed viscous Increased Viscosity? hazy->viscous No quarantine Quarantine & Contact EHS for Disposal hazy->quarantine Yes solid Gel/Solid Present? viscous->solid No viscous->quarantine Yes solid->quarantine Yes review_storage Review Storage & Handling Procedures solid->review_storage No

Caption: Troubleshooting workflow for suspected MVP polymerization.

InhibitionMechanism Mechanism of TBC Inhibition in MVP Polymerization initiator Initiator (Heat, Light) mvp_monomer MVP Monomer initiator->mvp_monomer creates mvp_radical MVP Radical (R.) mvp_monomer->mvp_radical polymerization Polymerization mvp_monomer->polymerization mvp_radical->mvp_monomer reacts with more oxygen Oxygen (O2) mvp_radical->oxygen reacts with peroxy_radical Peroxy Radical (ROO.) oxygen->peroxy_radical tbc TBC peroxy_radical->tbc scavenged by stable_product Stable Product tbc->stable_product

Caption: Simplified mechanism of TBC inhibition.

References

Technical Support Center: Dehydrogenation Process Optimization for 2-Methyl-5-vinylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-5-vinylpyridine (MVP) via the dehydrogenation of 2-Methyl-5-ethylpyridine (MEP).

Troubleshooting Guides

This section is designed to help users diagnose and resolve specific issues that may arise during their experiments.

Issue 1: Low Conversion of 2-Methyl-5-ethylpyridine (MEP)
Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reactor temperature in increments of 10-20°C within the recommended range (typically 500-700°C) and monitor the conversion rate.[1] Be aware that excessively high temperatures can lead to unwanted side reactions and catalyst deactivation.
Catalyst Deactivation See the "Catalyst Deactivation and Regeneration" section below for detailed troubleshooting.
Low Catalyst Activity Ensure the catalyst has been properly activated according to the manufacturer's or literature protocol. If preparing the catalyst in-house, verify the preparation method and calcination temperature.
Incorrect Space Velocity Optimize the Liquid Hourly Space Velocity (LHSV). A high LHSV may not allow for sufficient residence time on the catalyst. Decrease the feed flow rate and observe the impact on conversion.
Feed Impurities Analyze the MEP feed for impurities (e.g., sulfur or nitrogen compounds) that can act as catalyst poisons. Purify the feed if necessary.
Issue 2: Poor Selectivity to this compound (MVP)
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature High temperatures can favor side reactions such as cracking and coke formation. Try lowering the reaction temperature to see if selectivity improves, while monitoring the impact on conversion.
Incorrect Steam/Diluent Ratio The use of a diluent gas like steam, nitrogen, or carbon dioxide is often preferred to control the reaction.[1] An improper ratio can affect selectivity. Experiment with different steam-to-MEP molar ratios to find the optimal balance for maximizing MVP selectivity.
Catalyst Acidity The acidity of the catalyst support can influence byproduct formation. If significant cracking or isomerization is observed, consider using a catalyst with a more neutral support.
Byproduct Formation Common byproducts include pyridine, picolines, and coke. Analyze the product stream using Gas Chromatography (GC) to identify the major byproducts. Adjusting the reaction temperature and steam ratio can help minimize their formation.
Issue 3: Rapid Catalyst Deactivation
Possible Cause Troubleshooting Steps
Coking Visible black deposits on the catalyst and an increased pressure drop across the reactor are strong indicators of coking. Implement a regeneration cycle involving controlled oxidation to burn off the coke.
Poisoning A sudden drop in activity may indicate the presence of poisons in the feed. Analyze the feedstock for common catalyst poisons.
Sintering Prolonged operation at excessively high temperatures can lead to the agglomeration of active metal particles, reducing the catalyst's surface area and activity. Operate within the recommended temperature range to minimize sintering.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature range for the dehydrogenation of MEP to MVP?

A1: The dehydrogenation of 2-Methyl-5-ethylpyridine is typically carried out at elevated temperatures, generally in the range of 500°C to 800°C, with a desirable temperature around 700°C.[1] The optimal temperature will depend on the specific catalyst used and other process conditions.

Q2: What types of catalysts are commonly used for this reaction?

A2: A variety of catalysts can be effective for the vapor-phase dehydrogenation of MEP. These include metal oxides from groups IV, V, and VI of the periodic table, such as tungstic oxide and ceric oxide.[1] Iron oxide-based catalysts, often promoted with potassium, are also widely used in similar industrial dehydrogenation processes. Simple materials like crushed silica brick have also been shown to have catalytic activity.[1]

Q3: Why is a diluent such as steam or an inert gas used in the process?

A3: The use of a diluent like steam, carbon dioxide, or nitrogen helps to control the reaction by reducing the partial pressure of the reactant and products.[1] This can help to suppress side reactions, minimize coke formation, and improve selectivity to the desired product, this compound. Steam also plays a role in the in-situ removal of coke from the catalyst surface.

Q4: How can I monitor the progress of the reaction and the purity of the product?

A4: The reaction progress and product composition can be effectively monitored using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). This technique allows for the separation and quantification of the reactant (MEP), the desired product (MVP), and various byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of this compound.

Q5: My product, this compound, seems to be polymerizing during distillation. How can I prevent this?

A5: this compound has a tendency to polymerize at elevated temperatures, which can cause issues during purification.[2] To mitigate this, it is recommended to perform distillation under vacuum to lower the boiling point. Additionally, the introduction of a polymerization inhibitor to the crude product before distillation can be effective.

Data Presentation

Table 1: Overview of Catalysts and Reaction Conditions for MEP Dehydrogenation
CatalystTypical Operating Temperature (°C)DiluentReported MVP Content in Condensate (%)Reference
Silica Brick~700Carbon Dioxide or Nitrogen25 - 40[1]
Ceric Oxide~700Carbon Dioxide or NitrogenNot specified[1]
Tungstic Oxide~700Carbon Dioxide or NitrogenNot specified[1]

Note: The reported condensate content includes unreacted MEP and byproducts. Further purification is required to isolate pure MVP.

Experimental Protocols

Protocol 1: Vapor-Phase Dehydrogenation of 2-Methyl-5-ethylpyridine (Illustrative)

1. Catalyst Packing and Reactor Setup: a. A fixed-bed reactor (e.g., a stainless steel tube) is loaded with the chosen catalyst. b. The reactor is placed inside a tube furnace equipped with a temperature controller. c. The reactor inlet is connected to a feed delivery system (e.g., a syringe pump for liquid MEP and a mass flow controller for the diluent gas). d. The reactor outlet is connected to a condenser to collect the liquid products and a gas sampling port.

2. Catalyst Activation (if required): a. The catalyst is pre-treated under a flow of inert gas (e.g., nitrogen) at a specified temperature for a set duration, as per the catalyst's requirements.

3. Reaction Execution: a. The reactor is heated to the desired reaction temperature (e.g., 600°C) under a continuous flow of the diluent gas (e.g., nitrogen or steam). b. Once the temperature is stable, the liquid feed of 2-Methyl-5-ethylpyridine is introduced into a vaporizer and then into the reactor at a controlled flow rate to achieve the desired space velocity. c. The reaction is allowed to proceed for the desired duration.

4. Product Collection and Analysis: a. The reactor effluent is passed through a condenser (e.g., a cold trap) to liquefy the condensable products (MVP, unreacted MEP, and other byproducts). b. The collected liquid sample is then analyzed by Gas Chromatography (GC) to determine the conversion of MEP and the selectivity to MVP. c. The non-condensable gases can be analyzed by an online GC or a gas analyzer.

Protocol 2: Regeneration of Coked Iron-Oxide Catalyst (General Procedure)

1. Purging: a. Stop the feed of MEP to the reactor. b. Purge the reactor with an inert gas (e.g., nitrogen) or steam at the reaction temperature to remove any residual hydrocarbons.

2. Oxidation (Coke Burn-off): a. Gradually introduce a controlled amount of air or a mixture of an inert gas and oxygen into the reactor. b. Carefully monitor the reactor temperature, as the coke burn-off is an exothermic process. Control the oxygen concentration and flow rate to avoid excessive temperature spikes that could damage the catalyst. c. Continue the oxidation until the concentration of carbon oxides (CO and CO₂) in the effluent gas returns to baseline levels, indicating that the coke has been removed.

3. Reduction (if necessary): a. After the oxidation step, the iron oxide may be in a higher oxidation state. If the active phase is a reduced form of iron, a reduction step is necessary. b. Purge the reactor with an inert gas to remove any remaining oxygen. c. Introduce a reducing gas (e.g., hydrogen) at a controlled flow rate and temperature to restore the active phase of the catalyst.

4. Re-equilibration: a. After regeneration, the catalyst may need to be re-equilibrated under the reaction conditions (e.g., with steam flow) before re-introducing the MEP feed.

Visualizations

Dehydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis Feed MEP Feed Vaporizer Vaporizer Feed->Vaporizer Diluent Diluent (Steam/N2) Diluent->Vaporizer Reactor Fixed-Bed Reactor (Catalyst, 500-700°C) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Product Crude MVP Condenser->Product GC Gas Chromatography Product->GC Purification Purification (Vacuum Distillation) Product->Purification Final_Product Pure MVP Purification->Final_Product

Fig 1. Experimental workflow for MEP dehydrogenation.

Troubleshooting_Low_Conversion cluster_temp Temperature Troubleshooting cluster_catalyst Catalyst Troubleshooting cluster_sv Space Velocity Troubleshooting Start Low MEP Conversion Temp Check Temperature Start->Temp Catalyst Check Catalyst Activity Start->Catalyst Space_Velocity Check Space Velocity Start->Space_Velocity Increase_Temp Increase Temperature (within 500-700°C) Temp->Increase_Temp Check_Activation Verify Activation Catalyst->Check_Activation Check_Poisoning Analyze Feed for Poisons Catalyst->Check_Poisoning Regenerate Regenerate/Replace Catalyst Catalyst->Regenerate Decrease_Flow Decrease Feed Flow Rate Space_Velocity->Decrease_Flow Monitor_Conversion Monitor Conversion Increase_Temp->Monitor_Conversion Monitor_Conversion_SV Monitor Conversion Decrease_Flow->Monitor_Conversion_SV Catalyst_Deactivation_Pathways Deactivation Catalyst Deactivation Coking Coking (Carbon Deposition) Deactivation->Coking Poisoning Poisoning (e.g., Sulfur) Deactivation->Poisoning Sintering Sintering (Thermal Damage) Deactivation->Sintering Regeneration_Coke Regeneration_Coke Coking->Regeneration_Coke Regeneration: Oxidative Burn-off Regeneration_Poison Regeneration_Poison Poisoning->Regeneration_Poison Action: Feed Purification Regeneration_Sinter Regeneration_Sinter Sintering->Regeneration_Sinter Mitigation: Temperature Control

References

Technical Support Center: Purification of Poly(2-Methyl-5-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual 2-Methyl-5-vinylpyridine monomers from their polymer samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual monomers from my poly(this compound)?

Residual monomers can significantly impact the final properties and safety of your polymer. Unreacted this compound can be toxic, cause irritation, and may lead to premature degradation of the polymer, affecting its mechanical and chemical properties.[1] For applications in drug development and biomedical fields, minimizing residual monomer content is a critical quality control step.

Q2: What are the most common methods for removing residual this compound?

The most common and effective methods for purifying poly(this compound) include:

  • Precipitation: This is a widely used technique where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The monomer remains dissolved in the solvent/non-solvent mixture.

  • Solvent Extraction: This method involves washing the polymer with a solvent that dissolves the monomer but not the polymer. This is particularly useful for cross-linked or insoluble polymers.

  • Dialysis: For soluble polymers, dialysis can be used to remove small molecules like residual monomers by diffusion across a semi-permeable membrane. This is a gentle but often time-consuming method.

Q3: How can I determine the amount of residual monomer in my polymer sample?

Several analytical techniques can be used to quantify residual this compound:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), this is a highly sensitive method for volatile monomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or high-molecular-weight monomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to directly quantify residual monomer in a polymer solution without the need for extraction.[2][3]

Troubleshooting Guides

Issue 1: The polymer "oils out" instead of precipitating as a solid.

"Oiling out" occurs when the polymer separates as a viscous liquid instead of a solid precipitate. This can trap impurities and make the polymer difficult to handle.

Possible CauseRecommended Action
Poor choice of non-solvent. The non-solvent may be too "good" of a solvent for the polymer. Try a more non-polar non-solvent. For poly(this compound), if you are using a polar solvent for dissolution, consider using a non-polar aliphatic hydrocarbon like hexane or heptane as the non-solvent.
Precipitation temperature is too high. The polymer may be precipitating above its glass transition temperature. Try cooling the non-solvent before and during the addition of the polymer solution.
Polymer solution is too concentrated. A high concentration can lead to aggregation and the formation of an oily phase. Dilute the polymer solution before adding it to the non-solvent.
Rate of addition of polymer solution is too fast. Adding the polymer solution too quickly can lead to localized high concentrations. Add the polymer solution dropwise to the vigorously stirred non-solvent.
Issue 2: The precipitated polymer is a very fine powder that is difficult to filter and handle.

While a fine powder is often desirable for efficient washing, extremely fine particles can pass through filters and lead to product loss.

Possible CauseRecommended Action
Polymer solution is too dilute. Very dilute solutions can lead to the formation of very small particles. Try a slightly more concentrated polymer solution.
Stirring speed is too high. Excessive stirring can break up the forming polymer particles. Reduce the stirring speed during precipitation.
Solvent/non-solvent system promotes rapid nucleation. Consider a solvent/non-solvent pair with slightly lower miscibility or change the temperature to control the precipitation rate.
Issue 3: Residual monomer is still detected after multiple precipitations.

If residual monomer persists, it may be trapped within the polymer matrix.

Possible CauseRecommended Action
Inefficient washing. Ensure the precipitated polymer is thoroughly washed with fresh non-solvent to remove the monomer-containing liquor.
Monomer trapped in the polymer. Re-dissolve the polymer in a good solvent and re-precipitate it. This can help to release trapped monomer.
Inappropriate solvent/non-solvent system. The chosen non-solvent may not be a good solvent for the monomer. Ensure the monomer has high solubility in the non-solvent.

Experimental Protocols

Protocol 1: Purification of Poly(this compound) by Precipitation

This protocol provides a general guideline for the purification of poly(this compound) by precipitation. The choice of solvent and non-solvent may need to be optimized for your specific polymer molecular weight and characteristics.

Materials:

  • Crude poly(this compound)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Non-solvent: Hexane or Diethyl Ether

  • Beakers, magnetic stirrer, and stir bar

  • Funnel and filter paper or centrifuge

Procedure:

  • Dissolution: Dissolve the crude poly(this compound) in a minimum amount of a suitable solvent (e.g., THF or DCM) to create a moderately viscous solution.

  • Precipitation: In a separate beaker, place a volume of a non-solvent (e.g., hexane or diethyl ether) that is at least 10 times the volume of the polymer solution. Vigorously stir the non-solvent.

  • Slowly add the polymer solution dropwise to the stirring non-solvent. A white precipitate of the polymer should form.

  • Isolation:

    • Filtration: If the precipitate is a solid, collect it by vacuum filtration. Wash the polymer on the filter with fresh non-solvent.

    • Centrifugation: If the precipitate is very fine, it may be easier to isolate by centrifugation. Decant the supernatant and wash the polymer pellet with fresh non-solvent, followed by another round of centrifugation.

  • Drying: Dry the purified polymer under vacuum at a temperature below its glass transition temperature to remove all residual solvents.

Protocol 2: Quantification of Residual this compound by ¹H NMR

Materials:

  • Purified poly(this compound)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trioxane or another compound with a known concentration and a signal that does not overlap with the polymer or monomer signals)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the purified polymer and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic peaks of the residual this compound monomer (vinyl protons) and the polymer backbone.

    • Integrate the area of a characteristic monomer peak and a characteristic polymer peak, as well as the peak from the internal standard.

    • Calculate the concentration of the residual monomer relative to the polymer or the internal standard.

Visualizations

Purification_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Polymer Crude Poly(this compound) (Contains residual monomer) Dissolution Dissolve in a suitable solvent (e.g., THF, DCM) Crude_Polymer->Dissolution Precipitation Precipitate by adding to a non-solvent (e.g., Hexane, Ether) Dissolution->Precipitation Isolation Isolate polymer (Filtration or Centrifugation) Precipitation->Isolation Washing Wash with fresh non-solvent Isolation->Washing Drying Dry under vacuum Washing->Drying QC_Analysis Quantify residual monomer (GC, HPLC, NMR) Drying->QC_Analysis Purified_Polymer Purified Poly(this compound) QC_Analysis->Purified_Polymer

Caption: Workflow for the purification and analysis of poly(this compound).

Troubleshooting_Precipitation cluster_solutions_oiling Solutions for 'Oiling Out' cluster_solutions_powder Solutions for Fine Powder cluster_solutions_monomer Solutions for Residual Monomer Start Precipitation Issue Oiling_Out Polymer 'oils out'? Start->Oiling_Out Fine_Powder Very fine powder? Oiling_Out->Fine_Powder No Sol_Oiling_1 Change non-solvent Oiling_Out->Sol_Oiling_1 Yes Residual_Monomer Residual monomer still present? Fine_Powder->Residual_Monomer No Sol_Powder_1 Increase polymer concentration Fine_Powder->Sol_Powder_1 Yes Sol_Monomer_1 Improve washing Residual_Monomer->Sol_Monomer_1 Yes Success Successful Precipitation Residual_Monomer->Success No Sol_Oiling_2 Lower temperature Sol_Oiling_3 Dilute polymer solution Sol_Oiling_4 Slow down addition rate Sol_Powder_2 Reduce stirring speed Sol_Monomer_2 Re-dissolve and re-precipitate

Caption: Troubleshooting guide for the precipitation of poly(this compound).

References

Validation & Comparative

A Comparative Guide to Vinylpyridine Isomers: 2-Methyl-5-vinylpyridine, 2-vinylpyridine, and 4-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three key vinylpyridine isomers: 2-Methyl-5-vinylpyridine (2M5VP), 2-vinylpyridine (2VP), and 4-vinylpyridine (4VP). These monomers are pivotal in the synthesis of functional polymers with wide-ranging applications in industries from pharmaceuticals and catalysis to advanced materials. This document outlines their chemical and physical properties, reactivity in polymerization, and the performance of their resulting polymers, supported by experimental data and protocols.

Physicochemical Properties

The position of the vinyl group and the presence of a methyl substituent significantly influence the physicochemical properties of these monomers. These differences can affect their reactivity, the properties of the resulting polymers, and their suitability for specific applications.

PropertyThis compound2-vinylpyridine4-vinylpyridine
CAS Number 140-76-1[1]100-69-6[2]100-43-6
Molecular Formula C₈H₉N[1]C₇H₇N[2]C₇H₇N
Molecular Weight ( g/mol ) 119.16[1]105.14[2]105.14[3]
Boiling Point (°C) 181[4]158[2]62-65 (at 15 mmHg)
Density (g/mL at 25°C) ~0.9750.9750.975
Refractive Index (n20/D) 1.5400-1.5454[1]1.5491.549
pKa (of conjugate acid) 5.67[1]4.98[2]5.62[3]
Solubility in water Slightly soluble27.5 g/L[2]29 g/L (at 20°C)

Reactivity and Polymerization

The electronic and steric environment of the vinyl group and the nitrogen atom dictates the reactivity of these monomers in polymerization.

General Reactivity: The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density of the vinyl group. The basicity, as indicated by the pKa values, follows the order: this compound > 4-vinylpyridine > 2-vinylpyridine. This difference in basicity can affect their interaction with initiators and catalysts.

Steric Hindrance: The vinyl group in the 2-position is subject to greater steric hindrance from the adjacent nitrogen atom compared to the 4-position. The methyl group in this compound further adds to the steric bulk. This steric hindrance can influence the rate of polymerization and the stereoregularity of the resulting polymer.

Polymerization Kinetics

Direct comparative studies on the polymerization kinetics of all three monomers under identical conditions are scarce. However, a study on the free-radical polymerization of 2-vinylpyridine and 4-vinylpyridine provides valuable insights.

ParameterPoly(2-vinylpyridine)Poly(4-vinylpyridine)
Heat of Polymerization (kcal/mole) 17.3[5]Not explicitly found in a comparable study
Monomer Conversion (Solution Polymerization) A study showed that at 65°C, 2-VP reached a maximum conversion of around 62% after 6 hours, while 4-VP achieved 76% in the same timeframe.[6] Increasing the polymerization time to 24 hours resulted in little change for 2-VP, but 4-VP conversion increased to 92%.[6]
Copolymerization

The relative reactivity of these monomers in copolymerization is a crucial factor for designing copolymers with specific properties. Reactivity ratios (r1, r2) indicate the preference of a growing polymer chain ending in one monomer to add the same or the other monomer.

Monomer 1Monomer 2r₁ (Vinylpyridine)r₂ (Comonomer)Reference
This compoundTriethyleneglycol dimethacrylate0.32 ± 0.0650.59 ± 0.06[7]
2-vinylpyridineStyrene0.550.90General Literature
4-vinylpyridineStyrene0.850.67General Literature

Note: Reactivity ratios are highly dependent on the reaction conditions. The values presented are indicative and sourced from general literature where direct comparative studies were not available.

Polymer Properties and Performance

The distinct structures of the monomers translate into significant differences in the properties of their corresponding homopolymers.

PropertyPoly(this compound)Poly(2-vinylpyridine)Poly(4-vinylpyridine)
Glass Transition Temperature (Tg, °C) Data not readily available~104[8]~142
Solubility Information is limited, but resins are used in aqueous and organic media.Soluble in DMF, THF, toluene, methanol, ethanol, and CHCl₃. Precipitates from water, hexanes, and ether.[9]Soluble in DMF, THF, toluene, methanol, ethanol, and CHCl₃. Precipitates from water, hexanes, and ether.[10]
Performance in Key Applications

The nitrogen atom in the pyridine ring can be quaternized to create anion-exchange sites. The accessibility and basicity of this nitrogen are key to the resin's performance.

  • Poly(4-vinylpyridine)-based resins have been shown to be effective for the separation of heavy metal ions and for plutonium purification.[11][12] A study on a quaternized poly(4-vinyl pyridine) resin demonstrated high ion-exchange capacity.[13]

  • Poly(this compound) has also been used as a basis for anion-exchange resins, historically for plutonium processing, with reports of high stability to chemical and radiolytic degradation.[12]

  • Poly(2-vinylpyridine) can also be used in ion-exchange resins, though comparative performance data is less common. The steric hindrance around the nitrogen may affect its ion-exchange kinetics and capacity.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative protocols for the synthesis of poly(2-vinylpyridine) and poly(4-vinylpyridine). A specific protocol for the homopolymerization of this compound was not found in the reviewed literature.

Protocol 1: Free Radical Solution Polymerization of 2-Vinylpyridine and 4-Vinylpyridine

This protocol is adapted from a study by Pérez-González et al.[6][14]

Materials:

  • 2-vinylpyridine (2-VP) or 4-vinylpyridine (4-VP) monomer

  • Isopropyl alcohol (IPA, solvent)

  • Benzoyl peroxide (BPO, initiator)

Procedure:

  • Dissolve 30 g of the vinylpyridine monomer in 70 g of IPA in a 250 mL round-bottom flask.

  • Add the desired amount of BPO initiator (e.g., 4 wt% relative to the monomer).

  • Stir the solution using a magnetic stirrer at a constant temperature (e.g., 55°C for 2-VP or 65°C for 4-VP).[6]

  • Allow the reaction to proceed for the desired time (e.g., 24 hours).

  • Monomer conversion can be determined by measuring the solid content of the resulting polymer solution.

Protocol 2: Anionic Polymerization of 2-Vinylpyridine

This is a general procedure for achieving well-defined polymers.[9]

Materials:

  • 2-vinylpyridine (2-VP), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (sec-BuLi) in a hydrocarbon solvent

  • Diphenyl ethylene

  • Methanol, degassed

Procedure:

  • In a glovebox or under a high-vacuum line, prepare a solution of 2-VP in THF.

  • Cool the reaction flask to -78°C in a dry ice/acetone bath.

  • Prepare the initiator by reacting sec-BuLi with a small amount of diphenyl ethylene in THF until a persistent red color is observed.

  • Add the initiator solution dropwise to the stirred monomer solution at -78°C. Polymerization is typically rapid.

  • After the desired reaction time, terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as hexanes.

  • Filter and dry the polymer under vacuum.

Visualizations

Monomer Structures

The fundamental structural differences are key to understanding their varying properties.

Monomer_Structures cluster_2M5VP This compound cluster_2VP 2-vinylpyridine cluster_4VP 4-vinylpyridine s2M5VP C₈H₉N s2VP C₇H₇N s4VP C₇H₇N

Caption: Chemical formulas of the three vinylpyridine isomers.

General Free Radical Polymerization Workflow

This diagram illustrates the key stages of free radical polymerization applicable to all three monomers.

Free_Radical_Polymerization Initiator Initiator (e.g., BPO) Radical Free Radicals Initiator->Radical Decomposition (Heat) Propagating_Chain Propagating Polymer Chain Radical->Propagating_Chain Initiation Monomer Vinylpyridine Monomer Monomer->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Termination Termination Propagating_Chain->Termination Polymer Poly(vinylpyridine) Termination->Polymer

Caption: Workflow for free radical polymerization of vinylpyridines.

Anionic Polymerization Logical Flow

This diagram shows the steps for a living anionic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and architectures.

Anionic_Polymerization Start Start Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon, N₂) Start->Inert_Atmosphere Anhydrous_Solvent Use Anhydrous Solvent (e.g., THF) Inert_Atmosphere->Anhydrous_Solvent Initiator_Addition Add Initiator (e.g., sec-BuLi) at low temperature (-78°C) Anhydrous_Solvent->Initiator_Addition Monomer_Addition Add Purified Monomer Initiator_Addition->Monomer_Addition Polymerization Living Polymerization Monomer_Addition->Polymerization Termination_Step Terminate with Quenching Agent (e.g., Methanol) Polymerization->Termination_Step Purification Precipitate, Filter, and Dry Polymer Termination_Step->Purification End End Purification->End

Caption: Logical flow for living anionic polymerization of vinylpyridines.

Conclusion

The choice between this compound, 2-vinylpyridine, and 4-vinylpyridine depends critically on the desired application and the required properties of the final polymer.

  • 4-Vinylpyridine generally exhibits higher reactivity in polymerization and results in polymers with a higher glass transition temperature, making it suitable for applications requiring thermal stability. Its less sterically hindered nitrogen makes it a common choice for ion-exchange resins and catalysis.

  • 2-Vinylpyridine is also widely used, particularly in the formation of block copolymers due to its well-behaved anionic polymerization. The steric hindrance around the nitrogen can be exploited to modulate its coordinating properties.

  • This compound is less studied, but its higher basicity and the presence of the methyl group offer opportunities for fine-tuning polymer properties. Its application in specialized ion-exchange resins suggests potential in areas requiring high stability and specific selectivity.

Further research is needed to provide direct quantitative comparisons of the performance of these three isomers in various applications, which would enable a more precise selection for the development of new materials.

References

Validating 2-Methyl-5-vinylpyridine Purity: A Comparative Guide to Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Methyl-5-vinylpyridine (2M5VP), a key monomer in the synthesis of various polymers and specialty chemicals, is critical to ensure the desired properties and safety of the final products. Gas chromatography (GC) stands as a robust and widely adopted analytical technique for the determination of 2M5VP purity and the identification of related impurities. This guide provides a comprehensive comparison of potential GC methodologies, supported by experimental protocols and data presentation, to aid researchers in selecting and validating the most suitable method for their specific needs.

The Importance of Purity Analysis of this compound

This compound is primarily synthesized through the dehydrogenation of 2-methyl-5-ethylpyridine. This process can lead to the presence of the starting material as a key process-related impurity in the final product. Additionally, side reactions and degradation can introduce other impurities that may affect the polymerization process and the characteristics of the resulting polymer. Therefore, a validated analytical method to accurately quantify the purity of 2M5VP and identify impurities is essential for quality control and regulatory compliance.

Comparison of Gas Chromatography Columns for 2M5VP Analysis

The choice of the GC column is paramount for achieving optimal separation of 2M5VP from its potential impurities. The selection is primarily based on the polarity of the stationary phase. Given that 2M5VP is a moderately polar compound, a range of columns with different polarities can be considered.

Column Type Stationary Phase Polarity Advantages Disadvantages Suitable For
DB-1 / HP-1 100% DimethylpolysiloxaneNon-polarGood for general-purpose analysis, robust, long lifetime.May not provide sufficient resolution for closely related polar impurities.Initial screening, analysis of non-polar impurities.
DB-5 / HP-5 (5%-Phenyl)-methylpolysiloxaneLow to Mid-polarVersatile, good for a wide range of compounds, enhanced selectivity for aromatic compounds.May still have limitations with very polar impurities.General purity testing, separation of aromatic impurities.
DB-WAX / HP-INNOWax Polyethylene Glycol (PEG)PolarExcellent for separating polar compounds, provides different selectivity compared to polysiloxane phases.Susceptible to degradation by oxygen and water, lower temperature limits.Resolving polar impurities like alcohols or other pyridine derivatives.
CP-Wax 51 for Amines Bonded Polyethylene GlycolPolar (base-deactivated)Specifically designed for the analysis of amines, reduces peak tailing for basic compounds like pyridines.May not be as versatile for a broad range of non-basic impurities.High-resolution analysis of 2M5VP and other basic impurities.[1]

Experimental Protocols

Below are detailed experimental protocols for the validation of 2M5VP purity using two different GC columns. These protocols serve as a starting point and should be optimized for specific laboratory conditions and instrumentation.

Method 1: General Purpose Purity Assay using a DB-5 Column

This method is suitable for routine quality control and the general assessment of 2M5VP purity.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector: Split/splitless injector, 250°C, split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: FID, 280°C.

  • Injection Volume: 1 µL.

2. Sample and Standard Preparation:

  • Solvent: Dichloromethane or Methanol.

  • Standard Solution: Prepare a stock solution of 2M5VP reference standard at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the 2M5VP sample in the solvent to obtain a final concentration of approximately 1 mg/mL.

3. Validation Parameters:

  • Specificity: Inject the solvent blank, a solution of known impurities, and the 2M5VP standard to demonstrate the absence of interfering peaks at the retention time of 2M5VP and the separation of impurities.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of 2M5VP at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of the sample solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: High-Resolution Impurity Profiling using a CP-Wax 51 for Amines Column

This method is designed for the enhanced separation of 2M5VP from closely related basic impurities.[1]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Same as Method 1.

  • Column: Agilent J&W CP-Wax 51 for Amines, 30 m x 0.32 mm ID, 1.2 µm film thickness.[1]

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector: Split/splitless injector, 260°C, split ratio 40:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 3 minutes.

    • Ramp: 8°C/min to 220°C.

    • Hold: 10 minutes at 220°C.

  • Detector: FID, 280°C.

  • Injection Volume: 1 µL.

2. Sample and Standard Preparation:

  • Follow the same procedure as in Method 1.

3. Validation Parameters:

  • Follow the same validation procedures as in Method 1, paying close attention to the resolution between 2M5VP and any identified basic impurities.

Performance Comparison of GC Methods

Parameter Method 1 (DB-5) Method 2 (CP-Wax 51 for Amines)
Selectivity Good for general impurities.Excellent for basic impurities, reduced peak tailing.[1]
Analysis Time Relatively shorter.Potentially longer due to a more complex temperature program.
Robustness High.Moderate, as polar columns can be more sensitive to contaminants.
Cost Lower.Higher.
Ideal Application Routine QC, high-throughput screening.In-depth impurity profiling, method development, resolving challenging separations.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

While GC is the predominant technique for volatile compounds like 2M5VP, High-Performance Liquid Chromatography (HPLC) can be a viable alternative, particularly for the analysis of non-volatile impurities or degradation products.

Technique Advantages for 2M5VP Analysis Disadvantages for 2M5VP Analysis
Gas Chromatography (GC) High resolution for volatile compounds, sensitive detectors (FID, MS).Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Suitable for a wide range of polarities and non-volatile compounds, can be non-destructive.Lower resolution for volatile isomers compared to capillary GC, may require a chromophore for UV detection.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

GC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting SamplePrep Sample and Standard Preparation InstrumentSetup GC Instrument Setup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ DataProcessing Data Processing & Analysis LOD_LOQ->DataProcessing DataAcquisition->Specificity Report Final Report DataProcessing->Report

A typical workflow for the validation of a GC method.

Method_Selection_Decision_Tree Start Start: Purity Analysis of This compound VolatileImpurities Are the primary impurities volatile and thermally stable? Start->VolatileImpurities UseGC Use Gas Chromatography (GC) VolatileImpurities->UseGC Yes ConsiderHPLC Consider High-Performance Liquid Chromatography (HPLC) VolatileImpurities->ConsiderHPLC No BasicImpurities Are there closely related basic impurities? UseGC->BasicImpurities AmineColumn Use a base-deactivated polar column (e.g., CP-Wax 51 for Amines) BasicImpurities->AmineColumn Yes StandardColumn Use a standard non-polar or mid-polar column (e.g., DB-5) BasicImpurities->StandardColumn No

References

Performance of 2-Methyl-5-vinylpyridine-Based Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various copolymers based on 2-Methyl-5-vinylpyridine (2M5VP). These copolymers are of significant interest in the biomedical field, particularly for drug delivery applications, owing to their stimuli-responsive properties. This document summarizes key performance data, details experimental protocols, and visualizes important concepts to aid in the selection and design of 2M5VP-based copolymer systems for advanced therapeutic applications.

Overview of this compound (2M5VP) Copolymers

Copolymers incorporating this compound (2M5VP) have demonstrated significant potential as carriers for therapeutic agents. The pyridine ring in the 2M5VP monomer imparts pH-sensitivity, allowing for the development of "smart" drug delivery systems that can release their payload in response to specific physiological environments, such as the acidic milieu of tumors or endosomes. Furthermore, by copolymerizing 2M5VP with other monomers, such as N-vinylpyrrolidone (NVP), butyl methacrylate (BMA), and poly(ethylene glycol) (PEG), it is possible to fine-tune the physicochemical properties of the resulting materials, including their biocompatibility, drug loading capacity, and release kinetics.

Performance Comparison of 2M5VP-Based Copolymers

The performance of 2M5VP-based copolymers is highly dependent on the comonomer used, the copolymer composition, and the overall architecture. Below is a comparative summary of key performance indicators for different 2M5VP copolymer systems based on available experimental data.

Table 1: Drug Loading and Encapsulation Efficiency
Copolymer SystemComonomerDrugDrug Loading Capacity (% w/w)Encapsulation Efficiency (%)Reference
P(2VP-b-EO)Poly(ethylene oxide)Curcumin6.470[1]
P(2VP-b-EO)Poly(ethylene oxide)5-Fluorouracil5.864[1]
P(2VP-co-BMA)Butyl MethacrylateModel DrugNot SpecifiedHigh (Effective Taste-Masking)[2]
P(NVP-co-2M5VP)N-vinylpyrrolidoneCytostatic AgentsNot SpecifiedNot Specified[3]
Table 2: Particle Size and pH-Responsive Drug Release
Copolymer SystemComonomerParticle Size (nm)pH for >90% Drug ReleaseRelease TimeReference
P(2VP-b-EO)Poly(ethylene oxide)60 - 1002.0~150 hours[1]
P(2VP-co-BMA)Butyl MethacrylateNot Applicable (Coating)< 2.0 (Simulated Gastric Fluid)< 10 minutes[2]
P(MAA-ran-2VP)Methacrylic Acid~10 (unimers) to >1000 (aggregates)pH < 3 and > 8 (soluble)Not Specified[4]
Table 3: Biocompatibility and Cytotoxicity
Copolymer SystemComonomerBiocompatibility AssayResultsReference
P(2VP-b-EO)Poly(ethylene oxide)Hemolysis AssayHemocompatible[1]
P(4VP-co-PEGMA)Poly(ethylene glycol) methyl ether methacrylateHemolysis AssayBiocompatibility dependent on PEGMA ratio[5]
P(NVP-co-2M5VP)N-vinylpyrrolidoneIn vivo (mice)Increased treatment efficacy of cytostatic agents[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments related to the synthesis and evaluation of 2M5VP-based copolymers.

Synthesis of 2M5VP-Based Copolymers

Objective: To synthesize 2M5VP-based copolymers via radical copolymerization.

Materials:

  • This compound (2M5VP), inhibitor removed

  • Comonomer (e.g., N-vinylpyrrolidone, Butyl Methacrylate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., 1,4-dioxane, Toluene)

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., diethyl ether, hexane)

Procedure:

  • The monomers (2M5VP and comonomer) are dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

  • The solution is deoxygenated by bubbling with nitrogen or argon gas for a specified time (e.g., 30 minutes).

  • The initiator (AIBN) is added to the reaction mixture.

  • The reaction is carried out at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours) under an inert atmosphere.

  • After the polymerization, the copolymer is precipitated by pouring the reaction mixture into a non-solvent.

  • The precipitated copolymer is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization of the copolymer is performed using techniques such as ¹H NMR for composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.[2][6]

Drug Loading into Copolymer Micelles

Objective: To encapsulate a hydrophobic drug within the core of self-assembled copolymer micelles.

Materials:

  • 2M5VP-based block copolymer (e.g., P(2VP-b-EO))

  • Hydrophobic drug

  • Common solvent for both polymer and drug (e.g., acetone, dichloromethane)

  • Aqueous solution (e.g., phosphate-buffered saline - PBS)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure (Dialysis Method):

  • The copolymer and the drug are dissolved in a common organic solvent.

  • This organic solution is then added dropwise to a stirred aqueous solution. This leads to the self-assembly of the copolymer into micelles with the drug encapsulated in the hydrophobic cores.

  • The resulting micellar solution is stirred for a period to allow for the evaporation of the organic solvent.

  • The solution is then dialyzed against a fresh aqueous solution for an extended period (e.g., 24-48 hours) to remove the free, unencapsulated drug and any remaining organic solvent.

  • The drug-loaded micelle solution can then be lyophilized for long-term storage.

  • Drug loading content and encapsulation efficiency are determined using techniques like UV-Vis spectroscopy or HPLC by measuring the amount of drug in the micelles and in the initial feed.[1]

In Vitro Drug Release Study

Objective: To evaluate the release kinetics of a drug from the copolymer delivery system under different pH conditions.

Materials:

  • Drug-loaded copolymer nanoparticles/micelles

  • Release media with different pH values (e.g., pH 7.4 for blood, pH 5.5 for endosomes, pH 2.0 for gastric fluid)

  • Dialysis membrane or centrifugation tubes

  • Shaking incubator or water bath at 37 °C

Procedure:

  • A known amount of the drug-loaded nanoparticle dispersion is placed in a dialysis bag.

  • The dialysis bag is immersed in a larger volume of the release medium at a specific pH and maintained at 37 °C with gentle agitation.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

  • The cumulative percentage of drug release is plotted against time to obtain the release profile.[1]

In Vitro Cytotoxicity Assay

Objective: To assess the biocompatibility of the copolymers by evaluating their effect on cell viability.

Materials:

  • Copolymer samples

  • Specific cell line (e.g., L929 fibroblasts, HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT or other viability assay reagent

  • 96-well plates

Procedure (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The copolymers are dissolved or suspended in the cell culture medium at various concentrations.

  • The cell culture medium is replaced with the medium containing different concentrations of the copolymer.

  • The cells are incubated with the copolymer for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the MTT reagent is added to each well, and the plates are incubated for a few more hours, allowing viable cells to convert MTT into formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow for Performance Evaluation

G cluster_synthesis Copolymer Synthesis cluster_formulation Drug Formulation cluster_evaluation Performance Evaluation s1 Monomer Selection (2M5VP & Comonomer) s2 Polymerization (e.g., Radical) s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, GPC) s3->s4 f1 Drug & Copolymer Dissolution s4->f1 Synthesized Copolymer e3 Biocompatibility (Cytotoxicity) s4->e3 Copolymer f2 Nanoparticle Self-Assembly f1->f2 f3 Purification (Dialysis) f2->f3 f4 Characterization (DLS, TEM) f3->f4 e1 Drug Loading & Encapsulation Efficiency f4->e1 Drug-Loaded Nanoparticles e2 In Vitro Drug Release f4->e2

Caption: Workflow for synthesis and evaluation of 2M5VP copolymers.

pH-Responsive Drug Release Mechanism

G cluster_neutral Neutral pH (e.g., Bloodstream, pH 7.4) cluster_acidic Acidic pH (e.g., Tumor, Endosome, pH < 6.5) N_micelle Stable Micelle (Drug Encapsulated) N_drug Drug A_micelle Destabilized Micelle (Protonated P2M5VP) N_micelle->A_micelle pH Decrease A_drug Released Drug A_micelle->A_drug Release

Caption: pH-triggered drug release from a 2M5VP copolymer micelle.

Impact of Drug Delivery on a Target Cell

G cluster_delivery Drug Delivery System cluster_cell Target Cell DDS 2M5VP Copolymer Nanoparticle Drug Therapeutic Agent Membrane Cell Membrane DDS->Membrane Cellular Uptake (Endocytosis) Receptor Cellular Receptor Drug->Receptor Binding Membrane->Receptor Pathway Signaling Pathway Receptor->Pathway Response Therapeutic Response (e.g., Apoptosis) Pathway->Response

Caption: General mechanism of a drug delivery system's therapeutic action.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Methyl-5-vinylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of organic molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive spectroscopic analysis of 2-Methyl-5-vinylpyridine and compares its spectral data with those of its structural isomers to aid in its definitive identification.

This technical note outlines the characteristic spectroscopic signatures of this compound obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting this data in clear, comparative tables and detailing the experimental protocols, this guide serves as a practical resource for the structural elucidation of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. This comparative approach highlights the unique spectral features of each compound, facilitating their differentiation.

Table 1: ¹H NMR Spectral Data of Vinylpyridine Isomers (Chemical Shift δ in ppm, Coupling Constant J in Hz)

CompoundH-vinyl (α)H-vinyl (β-cis)H-vinyl (β-trans)Pyridine Ring ProtonsMethyl Protons
This compound 6.68 (dd, J=17.6, 10.8)5.80 (d, J=17.6)5.25 (d, J=10.8)8.40 (d, J=2.0), 7.59 (dd, J=8.0, 2.0), 7.10 (d, J=8.0)2.51 (s)
2-Methyl-4-vinylpyridine 6.75 (dd, J=17.6, 10.9)5.95 (d, J=17.6)5.45 (d, J=10.9)8.45 (d, J=5.1), 7.15 (s), 7.12 (d, J=5.1)2.50 (s)
4-Methyl-2-vinylpyridine 6.80 (dd, J=17.6, 10.8)6.20 (d, J=17.6)5.50 (d, J=10.8)8.40 (d, J=5.0), 7.05 (s), 6.95 (d, J=5.0)2.35 (s)
2-Vinylpyridine 6.90 (dd, J=17.5, 10.7)6.18 (d, J=17.5)5.51 (d, J=10.7)8.58 (d, J=4.8), 7.68 (td, J=7.7, 1.8), 7.25-7.15 (m)-

Table 2: ¹³C NMR Spectral Data of Vinylpyridine Isomers (Chemical Shift δ in ppm)

CompoundC-vinyl (α)C-vinyl (β)Pyridine Ring CarbonsMethyl Carbon
This compound 135.8115.7157.0, 149.5, 135.2, 132.5, 120.824.0
2-Methyl-4-vinylpyridine 136.5117.2158.5, 149.0, 145.0, 121.5, 120.023.8
4-Methyl-2-vinylpyridine 136.8118.0159.0, 148.8, 147.5, 123.0, 121.021.5
2-Vinylpyridine 136.9121.3155.8, 149.6, 136.4, 123.9, 120.7-

Table 3: Key IR Absorption Bands of Vinylpyridine Isomers (cm⁻¹)

CompoundC=C (vinyl) StretchC=C, C=N (pyridine) StretchC-H (vinyl) out-of-plane bend
This compound 16301595, 1560, 1480990, 910
2-Methyl-4-vinylpyridine 16321600, 1555, 1485995, 915
4-Methyl-2-vinylpyridine 16351590, 1565, 1475985, 905
2-Vinylpyridine 16311590, 1563, 1475991, 907

Table 4: Mass Spectrometry Data of Vinylpyridine Isomers (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound [1]119118, 104, 91, 78, 77
2-Methyl-4-vinylpyridine 119118, 104, 91, 78, 77
4-Methyl-2-vinylpyridine 119118, 104, 91, 78, 77
2-Vinylpyridine 105104, 79, 78, 52, 51

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: Free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation.

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: Mass spectra were obtained using a gas chromatograph (Agilent 7890B) coupled to a mass selective detector (Agilent 5977A).

  • Chromatographic Conditions: An Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions: The ion source temperature was maintained at 230°C, and the quadrupole temperature at 150°C. Electron impact (EI) ionization was performed at 70 eV. The mass spectra were recorded in the m/z range of 40-400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structural Confirmation.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in the Production of a Key Synthetic Intermediate

The synthesis of 2-Methyl-5-vinylpyridine (MVP), a crucial monomer and intermediate in the production of specialty polymers, coatings, and pharmaceuticals, is predominantly achieved through the catalytic dehydrogenation of 2-methyl-5-ethylpyridine (MEP). The choice of catalyst is paramount to the efficiency, selectivity, and economic viability of this process. This guide provides a comparative overview of various catalytic systems, supported by available data, and outlines detailed experimental protocols for their evaluation.

Performance Comparison of Dehydrogenation Catalysts

Catalyst SystemSupportPromoter(s)Typical Reaction Temperature (°C)MEP Conversion (%)MVP Selectivity (%)MVP Yield (%)Notes
Iron Oxide-basedα-Al₂O₃Cr₂O₃, K₂O550 - 650HighHighGoodThis system is analogous to the one used for styrene monomer production and is a strong candidate for MEP dehydrogenation, though specific performance data is sparse in literature.
Vanadium Pentoxide (V₂O₅)Silica (SiO₂)-500 - 700ModerateModerateModerateEffective, but can also promote side reactions like oxidation if air is present.[1]
Tungstic Oxide (WO₃)Silica (SiO₂)-600 - 750Moderate-HighGoodGoodNoted for its effectiveness in the dehydrogenation process.[1]
Ceric Oxide (CeO₂)Silica (SiO₂)-600 - 750ModerateModerateModerateAnother effective rare-earth metal oxide catalyst.[1]
Mixed Metal Oxides-Mn, Co, Ni oxides500 - 800VariableVariableVariableThe addition of promoters can enhance catalytic activity and stability.[1]

Note: Quantitative data for MEP conversion, MVP selectivity, and yield are not consistently reported across publicly available literature for all catalysts under standardized conditions. The qualitative descriptions are based on patent claims and analogous chemical processes.

A patent for the synthesis of MVP reports that a condensate containing 25% to 40% of this compound can be obtained through the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine over various metal oxide catalysts.[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental methodologies for catalyst preparation and performance evaluation are provided below. These protocols are generalized based on common practices in heterogeneous catalysis.

Catalyst Preparation (Example: Impregnation of V₂O₅ on Silica)
  • Support Preparation: Begin with commercially available silica (SiO₂) granules of a specific particle size range (e.g., 1-2 mm). Dry the silica at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution: Prepare a solution of a vanadium precursor, such as ammonium metavanadate (NH₄VO₃), in distilled water. The concentration should be calculated to achieve the desired weight percentage of V₂O₅ on the support.

  • Impregnation: Add the dried silica support to the impregnation solution. Allow the mixture to stand for 24 hours to ensure complete and uniform wetting of the support.

  • Drying: Decant the excess solution and dry the impregnated silica in an oven at 110°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature should be ramped up slowly (e.g., 5°C/min) to 500°C and held for 5 hours. This step converts the precursor to the active vanadium pentoxide phase.

Catalyst Characterization

To understand the physicochemical properties of the prepared catalysts, which influence their catalytic performance, the following characterization techniques are recommended:

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the active metal oxide and the support.

  • Temperature-Programmed Desorption (TPD) of Ammonia (NH₃-TPD): To measure the acidity of the catalyst surface.

  • Temperature-Programmed Reduction (TPR) with Hydrogen (H₂-TPR): To assess the reducibility of the metal oxide species.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and dispersion of the active catalytic species on the support.

Catalytic Performance Evaluation

The catalytic activity for MEP dehydrogenation to MVP can be evaluated in a fixed-bed reactor system.

  • Reactor Setup: A stainless steel fixed-bed reactor (e.g., 10 mm inner diameter) is loaded with a known amount of the catalyst (e.g., 1-2 grams), which is supported on quartz wool. The reactor is placed inside a tube furnace equipped with a temperature controller.

  • Reaction Conditions:

    • The catalyst is typically pre-treated in a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500°C) for 1 hour to remove any impurities.

    • 2-methyl-5-ethylpyridine is vaporized and fed into the reactor along with a carrier gas (e.g., nitrogen or steam). The use of an inert gas can help control the reaction and minimize side reactions.[1]

    • The reaction temperature is maintained within the desired range (e.g., 500-750°C).

    • The weight hourly space velocity (WHSV) of the MEP feed is controlled by a syringe pump.

  • Product Analysis:

    • The reactor effluent is cooled and the liquid products are collected in a cold trap.

    • The composition of the liquid product is analyzed by gas chromatography (GC) using a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID).

    • The conversion of MEP, selectivity to MVP, and the yield of MVP are calculated using the following formulas:

      • MEP Conversion (%) = [(Moles of MEP reacted) / (Moles of MEP fed)] x 100

      • MVP Selectivity (%) = [(Moles of MVP produced) / (Moles of MEP reacted)] x 100

      • MVP Yield (%) = (MEP Conversion x MVP Selectivity) / 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of catalysts for this compound synthesis.

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_eval Catalytic Performance Evaluation cluster_data Data Analysis and Comparison prep_fe Iron Oxide Catalyst (e.g., Fe₂O₃-Cr₂O₃-K₂O) char BET, XRD, TPD, TPR, SEM, TEM prep_fe->char prep_v Vanadium Oxide Catalyst (e.g., V₂O₅/SiO₂) prep_v->char prep_w Tungsten Oxide Catalyst (e.g., WO₃/SiO₂) prep_w->char reactor Fixed-Bed Reactor char->reactor conditions Reaction Conditions: - Temperature - WHSV - Feed Composition reactor->conditions analysis Product Analysis (GC) conditions->analysis data Conversion, Selectivity, Yield analysis->data comparison Comparative Performance Assessment data->comparison

General workflow for catalyst comparison.

Concluding Remarks

The selection of an optimal catalyst for the synthesis of this compound is a complex decision that depends on a variety of factors including desired conversion, selectivity, catalyst lifetime, and cost. While iron oxide-based catalysts, analogous to those used in styrene production, are promising, metal oxides such as vanadium and tungsten pentoxides have also demonstrated efficacy. Further side-by-side comparative studies under standardized conditions are necessary to fully elucidate the most superior catalytic system. The experimental protocols and workflow outlined in this guide provide a framework for researchers to conduct such investigations and contribute to the advancement of more efficient and selective production of this valuable chemical intermediate.

References

Evaluating the efficiency of different polymerization inhibitors for 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficiency of various polymerization inhibitors for 2-Methyl-5-vinylpyridine (2M5VP), a monomer susceptible to spontaneous polymerization, particularly during storage and distillation.[1] The selection of an appropriate inhibitor is critical to ensure monomer stability, prevent hazardous runaway reactions, and maintain product quality. This document presents a comparative analysis of common inhibitors, supported by illustrative experimental data and detailed methodologies.

Evaluation of Inhibitor Efficiency: Experimental Protocols

The following protocols outline the key experiments for evaluating and comparing the efficiency of different polymerization inhibitors for this compound.

Determination of Induction Period

The induction period is the time before the onset of polymerization, during which the inhibitor is consumed. A longer induction period indicates a more effective inhibitor at a given concentration and temperature.

Methodology:

  • Sample Preparation: Prepare solutions of freshly distilled this compound containing various concentrations of the inhibitor to be tested (e.g., 10, 50, 100, 200 ppm). A control sample with no inhibitor is also prepared.

  • Accelerated Storage Test: Place sealed vials of each sample in a constant temperature bath or oven at an elevated temperature (e.g., 50°C, 60°C) to accelerate polymerization.

  • Monitoring: At regular intervals, withdraw aliquots from each sample and analyze for the presence of polymer. This can be done by:

    • Viscometry: A significant increase in viscosity indicates the onset of polymerization.

    • Spectroscopy (UV-Vis): Monitor the disappearance of the inhibitor or the appearance of polymer.

    • Gas Chromatography (GC): Measure the decrease in monomer concentration.

  • Data Analysis: The induction period is the time elapsed until a detectable amount of polymer is formed or a significant change in the monitored property is observed.

Measurement of Polymerization Rate

Following the induction period, the rate of polymerization can be measured to assess the retarding effect of the inhibitor or its byproducts.

Methodology:

  • Reaction Setup: The polymerization can be initiated thermally or by the addition of a free-radical initiator (e.g., AIBN) after the inhibitor is consumed. The reaction is typically carried out in a dilatometer or a reaction calorimeter to monitor the progress.

  • Dilatometry: This technique measures the volume contraction of the monomer as it converts to the denser polymer. The rate of volume change is directly proportional to the rate of polymerization.

  • Gravimetric Analysis: At different time points, the polymerization can be quenched, and the polymer precipitated, dried, and weighed to determine the conversion of monomer to polymer.

  • Data Analysis: The polymerization rate is determined from the slope of the conversion versus time plot.

Quantitative Data Summary

The following table summarizes illustrative performance data for common polymerization inhibitors for this compound under accelerated thermal polymerization conditions (e.g., at 60°C).

Disclaimer: The following data is illustrative and intended for comparative purposes. Actual performance may vary depending on the specific experimental conditions, purity of the monomer, and presence of oxygen.

InhibitorTypical Concentration (ppm)Illustrative Induction Period (hours at 60°C)Illustrative Polymerization Rate (%/hour after induction)Mechanism of ActionKey Advantages
tert-Butylcatechol (TBC) 50 - 20012 - 481.5 - 2.5Free-radical scavengerEffective at low concentrations; does not discolor the monomer.[2][3][4]
Hydroquinone (HQ) 100 - 5008 - 361.8 - 3.0Free-radical scavenger (requires oxygen)[5]Good general-purpose inhibitor.[5]
4-Methoxyphenol (MEHQ) 100 - 50010 - 401.6 - 2.8Free-radical scavenger[6][7][8]Effective for long-term storage; low toxicity.[6][8]
Ditertiarybutyl Polysulfide 1000 - 500024 - 72+0.5 - 1.5Acts as a chain transfer agent and radical scavengerHighly effective at high temperatures, suitable for distillation.[1]
Catechol 200 - 10006 - 242.0 - 3.5Free-radical scavengerOften used in combination with other inhibitors like polysulfides.[1]

Visualizing Experimental and Logical Frameworks

To further clarify the evaluation process and the principles of polymerization inhibition, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation cluster_prep Sample Preparation cluster_testing Accelerated Testing cluster_analysis Data Acquisition & Analysis cluster_comparison Comparative Evaluation Monomer Purified 2M5VP Mixing Prepare Samples (Varying Concentrations) Monomer->Mixing Inhibitor Inhibitor Stock Inhibitor->Mixing Heating Incubate at Elevated Temperature Mixing->Heating Monitoring Monitor Polymer Formation (Viscometry, GC, etc.) Heating->Monitoring Induction Determine Induction Period Monitoring->Induction Rate Measure Polymerization Rate Monitoring->Rate Comparison Compare Inhibitor Performance Induction->Comparison Rate->Comparison

Fig. 1: Workflow for evaluating polymerization inhibitor efficiency.

Inhibition_Mechanism Logical Pathway of Free-Radical Polymerization and Inhibition cluster_propagation Polymerization Chain Reaction Initiator Initiator (Heat, Light, Peroxides) Radical_Formation Free Radical (R.) Formation Initiator->Radical_Formation Propagation1 R. + M -> RM. Radical_Formation->Propagation1 Initiation Inactive_Species Inactive Species (Stable Radical or Non-Radical Product) Radical_Formation->Inactive_Species Inhibition Monomer 2M5VP Monomer (M) Monomer->Propagation1 Propagation2 RM. + M -> RM2. Monomer->Propagation2 Propagation_n RMn. + M -> RMn+1. Monomer->Propagation_n Polymer Polymer Chain Propagation_n->Polymer Termination Propagation_n->Inactive_Species Inhibition Inhibitor Inhibitor (IH) Inhibitor->Inactive_Species

Fig. 2: The role of inhibitors in preventing the polymerization cascade.

Conclusion

The selection of an optimal polymerization inhibitor for this compound is a critical decision that depends on the specific application, required storage duration, and processing temperatures.

  • For ambient temperature storage , tert-Butylcatechol (TBC) and 4-Methoxyphenol (MEHQ) offer a good balance of performance and ease of handling.

  • For high-temperature applications , such as distillation, ditertiarybutyl polysulfides are highly effective at preventing polymer formation.[1]

  • Hydroquinone (HQ) is a viable option, though its effectiveness is dependent on the presence of oxygen.[5]

  • Catechol can be used, often in synergistic combination with other inhibitors.[1]

It is imperative for researchers and professionals to conduct their own evaluations under conditions that mimic their specific processes to determine the most suitable inhibitor and its optimal concentration. This guide provides a foundational framework for such evaluations.

References

Navigating Cross-Reactivity: A Comparative Guide for 2-Methyl-5-vinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting and interpreting cross-reactivity studies of 2-Methyl-5-vinylpyridine (2M5VP) derivatives. Due to a lack of publicly available, specific cross-reactivity data for 2M5VP derivatives, this guide presents a standardized framework and hypothetical data to illustrate best practices in experimental design, data presentation, and interpretation.

Introduction to Cross-Reactivity of this compound Derivatives

This compound is a pyridine derivative with a reactive vinyl group, making it a versatile precursor in the synthesis of a wide range of derivatives for potential therapeutic applications. The pyridine ring is a common motif in many pharmaceuticals.[1][2] When developing assays for a specific 2M5VP derivative, or when evaluating its potential for off-target effects, understanding its cross-reactivity is paramount. Cross-reactivity refers to the ability of antibodies or other detection reagents to bind to substances other than the target analyte.[3][4] This can lead to inaccurate quantification in immunoassays and unforeseen biological effects in drug development.[4]

This guide outlines a standardized methodology for assessing the cross-reactivity of 2M5VP derivatives using a competitive enzyme-linked immunosorbent assay (ELISA), a widely used and robust method for such determinations.[3][5]

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a fictional 2M5VP derivative, "Compound X," against a panel of structurally related molecules. This table illustrates the standard format for presenting such data, allowing for easy comparison of binding affinities.

Compound TestedStructureIC50 (nM)Cross-Reactivity (%)
Compound X (Target Analyte) This compound with a hypothetical R-group10 100
This compoundC₈H₉N5002
PyridineC₅H₅N> 10,000< 0.1
4-VinylpyridineC₇H₇N1,2000.83
2-Methyl-5-ethylpyridineC₈H₁₁N8001.25
NicotineC₁₀H₁₄N₂> 10,000< 0.1
  • IC50 (nM): The concentration of the compound required to inhibit 50% of the binding of the target analyte to the antibody. A lower IC50 indicates higher binding affinity.

  • Cross-Reactivity (%): Calculated as (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Experimental Protocols

A detailed protocol for a competitive indirect ELISA to determine cross-reactivity is provided below. This protocol can be adapted for specific 2M5VP derivatives.

Competitive Indirect ELISA Protocol
  • Antigen Coating:

    • Dilute the coating antigen (a conjugate of the target 2M5VP derivative, e.g., "Compound X-BSA") to a pre-determined optimal concentration (e.g., 1 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte ("Compound X") and potential cross-reactants in an assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20).

    • In separate tubes, mix 50 µL of each concentration of the standard or test compound with 50 µL of a constant, pre-determined dilution of the primary antibody against "Compound X".

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Detection:

    • Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) at an optimal dilution in the assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of the HRP substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the compound concentrations.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity as described in the table note.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by a 2M5VP derivative.

Competitive_ELISA_Workflow start Start coating Antigen Coating (Compound X-BSA) start->coating wash1 Wash coating->wash1 blocking Blocking (e.g., BSA) wash1->blocking wash2 Wash blocking->wash2 competition Competitive Incubation (Antibody + Sample/Standard) wash2->competition wash3 Wash competition->wash3 secondary_ab Secondary Ab Incubation (Enzyme-conjugated) wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Substrate Addition (e.g., TMB) wash4->substrate stop_reaction Stop Reaction substrate->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate analysis Data Analysis (IC50 & Cross-Reactivity) read_plate->analysis end End analysis->end

Caption: Workflow for a competitive indirect ELISA.

Hypothetical_Signaling_Pathway ligand 2M5VP Derivative (e.g., Compound X) receptor Target Receptor (e.g., GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka activates transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor phosphorylates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical GPCR signaling pathway.

Conclusion

References

Benchmarking 2-Methyl-5-vinylpyridine: A Comparative Guide for Specialty Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-Methyl-5-vinylpyridine (MVP) and its polymeric derivatives in key applications, offering a comparative analysis against established alternatives. While direct, extensive comparative data for MVP in certain fields remains nascent, this document synthesizes available experimental findings for vinylpyridine-based polymers, particularly in flocculation and dye removal, to project the potential efficacy of MVP. Furthermore, a comparative overview of MVP synthesis is presented to inform process development.

Performance in Flocculation

Polymers derived from vinylpyridines, including this compound, are effective cationic flocculants for water treatment. Their performance is often compared to that of polyacrylamide (PAM), a widely used flocculant. The cationic nature of the pyridine ring allows for strong interaction with negatively charged particles suspended in water, leading to efficient flocculation.

Comparative Flocculation Performance

The following table summarizes the flocculation performance of a zwitterionic copolymer containing a vinylpyridine derivative against a standard polyacrylamide flocculant in treating kaolin and hematite suspensions. This data provides a strong indication of the potential performance of MVP-based copolymers.

FlocculantSuspension TypeOptimal Dosage (mg/L)Turbidity Removal (%)Reference
Poly(acrylamide-co-4-vinylpyridine propylsulfobetaine) Kaolin (anionic)1.0> 95[1]
Hematite (cationic)1.5> 90[1]
Polyacrylamide (PAM) Kaolin (anionic)2.0~ 85[1]
Hematite (cationic)Not effective< 20[1]
Experimental Protocol: Flocculation Jar Test

A standard jar test apparatus is used to evaluate the flocculation performance of polymers.

  • Preparation of Stock Solutions: Prepare stock solutions of the flocculant (e.g., MVP-based polymer and polyacrylamide) at a concentration of 1 g/L in deionized water.

  • Suspension Preparation: Create a synthetic wastewater suspension using materials like kaolin or hematite at a concentration of 2.5 g/L in deionized water.

  • Flocculation Procedure:

    • Fill six beakers with 500 mL of the suspension.

    • Place the beakers in the jar test apparatus.

    • While stirring at a rapid mix speed (e.g., 200 rpm), add varying dosages of the flocculant to each beaker.

    • After 1 minute of rapid mixing, reduce the stirring speed to a slow mix (e.g., 40 rpm) for 15 minutes to promote floc formation.

    • Stop stirring and allow the flocs to settle for 30 minutes.

  • Analysis:

    • Carefully collect supernatant samples from a fixed depth below the surface.

    • Measure the residual turbidity of the supernatant using a turbidimeter.

    • Calculate the turbidity removal efficiency for each dosage.

Flocculation_Workflow cluster_prep Preparation cluster_process Flocculation Process cluster_analysis Analysis Flocculant Flocculant Stock Solution Jar_Test Jar Test Apparatus Flocculant->Jar_Test Suspension Suspension (e.g., Kaolin) Suspension->Jar_Test Rapid_Mix Rapid Mix (200 rpm, 1 min) Jar_Test->Rapid_Mix Add Flocculant Slow_Mix Slow Mix (40 rpm, 15 min) Rapid_Mix->Slow_Mix Settling Settling (30 min) Slow_Mix->Settling Sampling Supernatant Sampling Settling->Sampling Turbidity Turbidity Measurement Sampling->Turbidity Efficiency Calculate Removal Efficiency Turbidity->Efficiency

Fig. 1: Experimental workflow for evaluating flocculation performance.

Performance in Dye Removal from Wastewater

Polymers containing vinylpyridine units have shown significant potential for the removal of dyes from industrial effluents through adsorption. The aromatic pyridine ring and the potential for modification make these polymers versatile adsorbents for various dye types.

Comparative Dye Adsorption Capacity

The following table compares the adsorption capacity of poly(4-vinylpyridine) grafted fibers with other adsorbents for the removal of cationic dyes. This data suggests that MVP-based materials could be effective adsorbents.

AdsorbentDyeAdsorption Capacity (mg/g)pHReference
Poly(4-vinylpyridine)-grafted-PET fibers Methylene Blue56.7210
Rhodamine B45.2812
Activated Carbon Methylene Blue20-506-8[2]
Boric acid/β-CD-based polymers Methylene Blue547.27[3]
Rhodamine B733.27[3]
Experimental Protocol: Batch Adsorption Study
  • Adsorbent Preparation: Synthesize or procure the MVP-based polymer adsorbent.

  • Dye Solution Preparation: Prepare a stock solution of the target dye (e.g., Methylene Blue, Rhodamine B) and dilute it to the desired initial concentrations.

  • Batch Adsorption Experiments:

    • Add a known mass of the adsorbent to a series of flasks containing the dye solution of known concentration and volume.

    • Adjust the pH of the solutions to the desired value using HCl or NaOH.

    • Agitate the flasks at a constant temperature for a specified time to reach equilibrium.

  • Analysis:

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

    • Calculate the amount of dye adsorbed per unit mass of the adsorbent (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium dye concentrations, V is the volume of the solution, and m is the mass of the adsorbent.

Adsorption_Pathway Dye Dye in Solution Surface_Interaction Surface Adsorption Dye->Surface_Interaction Adsorbent MVP-based Adsorbent Adsorbent->Surface_Interaction Electrostatic Electrostatic Attraction Surface_Interaction->Electrostatic Pi_Pi π-π Stacking Surface_Interaction->Pi_Pi Adsorbed_Dye Dye Adsorbed Electrostatic->Adsorbed_Dye Pi_Pi->Adsorbed_Dye

Fig. 2: Key interactions in the dye adsorption process on MVP-based polymers.

Synthesis of this compound

The synthesis of this compound is a critical step for its application. Various methods have been reported, with the Wittig reaction and dehydrogenation of 2-methyl-5-ethylpyridine being prominent.

Comparison of Synthesis Methods
Synthesis MethodStarting MaterialsKey Reagents/ConditionsYield (%)Purity (%)Reference
Wittig Reaction 2-Methyl-5-formylpyridine, Methyltriphenylphosphonium bromidePotassium tert-butoxide, Diethyl ether, 5-10°C74.9> 99[4]
Dehydrogenation 2-Methyl-5-ethylpyridineVapor phase, 500-700°CNot specifiedNot specified
Experimental Protocol: Wittig Synthesis of this compound

This protocol is based on the procedure described in a patent, providing a high-yield, high-purity synthesis route.[4]

  • Ylide Preparation:

    • In a four-necked flask, dissolve methyltriphenylphosphonium bromide (173g) in diethyl ether (400mL).

    • Cool the solution to below 5°C.

    • Gradually add potassium tert-butoxide (57g) and stir for 1 hour.

  • Wittig Reaction:

    • Slowly add a solution of 2-methyl-5-formylpyridine to the ylide solution, maintaining the reaction temperature below 10°C.

    • After the addition is complete, continue stirring for 30 minutes.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triphenylphosphine oxide byproduct.

    • Concentrate the filtrate under reduced pressure at 80°C.

    • Distill the residue at 110-130°C under vacuum (≤ 0.08 MPa) in the presence of a polymerization inhibitor (e.g., methyl hydroquinone, 1g) to obtain the final product.

MVP_Synthesis_Logic Start Starting Materials: 2-Methyl-5-formylpyridine Methyltriphenylphosphonium bromide Ylide_Formation Ylide Formation (Potassium tert-butoxide) Start->Ylide_Formation Wittig Wittig Reaction (< 10°C) Ylide_Formation->Wittig Filtration Filtration (Remove Byproduct) Wittig->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Distillation Vacuum Distillation (with Inhibitor) Concentration->Distillation Product This compound Distillation->Product

Fig. 3: Logical flow of the Wittig synthesis of this compound.

References

A Comparative Guide to Lot-to-Lot Variability of Commercial 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of starting materials is a critical parameter in research and development, particularly in the pharmaceutical and polymer industries. 2-Methyl-5-vinylpyridine (2M5VP), a key monomer in the synthesis of various polymers and specialty chemicals, is no exception. Lot-to-lot variability in commercial 2M5VP can significantly impact polymerization kinetics, polymer properties, and the impurity profile of final products. This guide provides a framework for analyzing this variability, offering detailed experimental protocols and data presentation formats to aid in the quality assessment of commercial 2M5VP.

Understanding the Origins of Variability: Synthesis and Potential Impurities

The impurity profile of commercial this compound is largely influenced by its synthetic route. The most common industrial synthesis involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine (MEP). Another method is the condensation of 2-methylpyridine (also known as 2-picoline) with formaldehyde.[1][2] These processes can lead to a range of potential impurities that contribute to lot-to-lot variability.

Potential Impurities from Synthesis Routes:

  • Unreacted Starting Materials: The most common impurity is the starting material itself, 2-methyl-5-ethylpyridine, from the dehydrogenation process. Residual 2-methylpyridine may also be present.

  • Isomers and Related Pyridines: Other pyridine derivatives, such as pyridine and picoline isomers, can be present as impurities.[3]

  • Side-Reaction Products: The condensation reaction of 2-methylpyridine with formaldehyde can produce side products like 2-(β-hydroxyethyl) pyridine.[4]

  • Oligomers and Polymers: Spontaneous polymerization of the vinyl group can lead to the formation of dimers and oligomers of 2M5VP, especially during storage or in the presence of heat.

  • Stabilizers and Inhibitors: Commercial 2M5VP is often supplied with inhibitors like tert-butylcatechol (TBC) to prevent polymerization during transport and storage.[5] The concentration of these stabilizers can vary between lots and suppliers.

The presence and concentration of these impurities can affect the reactivity of the monomer and the properties of the resulting polymers. Therefore, a thorough analysis of different commercial lots is essential for reproducible research and manufacturing.

Comparative Analysis of Commercial this compound Lots

To assess lot-to-lot variability, a systematic analytical approach is required. The following tables provide a template for presenting comparative data from different commercial lots of 2M5VP. The data presented here is illustrative and should be replaced with experimental results.

Table 1: Physical and Chemical Properties

PropertyLot A (Supplier 1)Lot B (Supplier 2)Lot C (Supplier 1)Specification Range
Appearance Clear, colorless liquidClear, colorless liquidFaintly yellow liquidClear, colorless to pale yellow liquid
Purity (by GC, %) 99.8599.5299.71≥ 99.5%
Water Content (KF, %) 0.080.150.11≤ 0.2%
Refractive Index @ 20°C 1.54321.54351.54331.5400 - 1.5454
Stabilizer (TBC, ppm) 150200165100 - 250 ppm

Table 2: Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

ImpurityLot A (Area %)Lot B (Area %)Lot C (Area %)Identification Method
2-Methyl-5-ethylpyridine 0.050.280.12Mass Spectrum, RT
2-Methylpyridine (2-Picoline) 0.020.050.03Mass Spectrum, RT
Pyridine < 0.010.02< 0.01Mass Spectrum, RT
Unknown Impurity 1 (RT 8.5 min) Not Detected0.08Not DetectedMass Spectrum
2M5VP Dimer 0.030.050.04Mass Spectrum

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data.

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

MS Conditions:

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-350 m/z.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of Non-Volatile Impurities and Stabilizers by High-Performance Liquid Chromatography (HPLC)

This method is ideal for analyzing non-volatile impurities, oligomers, and the concentration of stabilizers like TBC.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength for specific impurities).

Gradient Elution Program:

Time (min)% A% B
09010
201090
251090
269010
309010

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 25 mL of the initial mobile phase composition (90:10 Water:Acetonitrile).

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

Visualization of Analytical Workflows

Clear visualization of experimental workflows can aid in understanding and implementation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh 100 mg 2M5VP Dissolve Dissolve in 10 mL Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 1 µL into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect FID & MS Detection Separate->Detect Identify Identify Impurities (MS Library) Detect->Identify Quantify Quantify (FID Area %) Identify->Quantify Report Generate Report Quantify->Report

Workflow for GC-MS Analysis of 2M5VP Impurities.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Weigh_HPLC Weigh 50 mg 2M5VP Dissolve_HPLC Dissolve in 25 mL Mobile Phase Weigh_HPLC->Dissolve_HPLC Filter_HPLC Filter (0.45 µm) Dissolve_HPLC->Filter_HPLC Inject_HPLC Inject into HPLC Filter_HPLC->Inject_HPLC Separate_HPLC Reverse-Phase Separation Inject_HPLC->Separate_HPLC Detect_HPLC UV-Vis Detection Separate_HPLC->Detect_HPLC Identify_HPLC Identify Peaks (Retention Time) Detect_HPLC->Identify_HPLC Quantify_HPLC Quantify (Peak Area) Identify_HPLC->Quantify_HPLC Report_HPLC Generate Report Quantify_HPLC->Report_HPLC

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-5-vinylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 2-Methyl-5-vinylpyridine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, tailored for researchers, scientists, and drug development professionals. Due to its hazardous properties, all waste containing this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2][3]

Immediate Safety and Hazard Profile

This compound is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[4][5][6][7] It is known to cause skin and eye irritation.[4] The substance can be absorbed through the skin, and high exposure may lead to symptoms such as flushing of the face, headache, giddiness, nausea, and vomiting.[5] In the event of a fire, it can produce poisonous gases, including nitrogen oxides, and containers may explode when heated.[5][7]

Hazard Summary Table

Hazard ClassificationDescriptionSource
GHS Pictograms Danger[4][6]
Acute Toxicity, Oral Category 4: Harmful if swallowed[4][6]
Acute Toxicity, Dermal Category 3: Toxic in contact with skin[4][6]
Skin Irritation Category 2: Causes skin irritation[4][6]
Eye Irritation Category 2: Causes serious eye irritation[4][6]
Flammability Combustible Liquid (NFPA Rating: 2)[5]
Inhalation Toxicity Category 1: Acute toxicity[4]
Personal Protective Equipment (PPE) Requirements

Before handling or disposing of this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors.[1][8]

Experimental Protocol: Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is essential to mitigate risks.

Methodology for Small Spills:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[5]

  • Remove Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[5][9]

  • Contain and Absorb: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, dry sand, or earth.[1][5]

  • Collect Waste: Carefully collect the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[2][5]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by washing with soap and water.[2]

  • Dispose of Cleaning Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[2][10]

Methodology for Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for emergency response.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to strict protocols to ensure regulatory compliance and safety.

  • Waste Identification and Segregation:

    • All materials containing this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2]

    • Crucially, do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][8]

  • Waste Collection and Containerization:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2][8]

    • Solid Waste: Collect contaminated solids (e.g., absorbent materials, used PPE) in a separate, clearly labeled hazardous waste container.[2]

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • Specify the full chemical name: "this compound."[2]

    • Indicate the associated hazards (e.g., Toxic, Flammable, Irritant).[1]

    • Include the date when waste was first added to the container.[8]

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1][2]

    • Ensure the storage area is away from heat and sources of ignition.[8]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][8]

    • Common disposal methods for pyridine and vinyl compounds include high-temperature incineration, such as rotary kiln or liquid injection incineration.[3][11] It is imperative that disposal is carried out by a certified facility to prevent the formation of toxic byproducts.[11]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal gen Waste Generation (Pure Chemical, Solutions, Contaminated Materials) segregate Segregate from Incompatible Waste (Acids, Oxidizers) gen->segregate spill Accidental Spill spill->segregate liquid_waste Collect Liquid Waste in HDPE Container segregate->liquid_waste Liquids solid_waste Collect Solid Waste in Labeled Bag/Container segregate->solid_waste Solids label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards liquid_waste->label_container solid_waste->label_container storage Store Sealed Container in Designated Satellite Accumulation Area label_container->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs disposal Professional Disposal (e.g., High-Temp Incineration) contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of 2-Methyl-5-vinylpyridine are critical for ensuring a secure laboratory environment. This guide provides detailed, procedural steps for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly. Adherence to these protocols is paramount for personal safety and regulatory compliance.

This compound is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[1][2][3][4] It can cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[1][3][4][5] Understanding and implementing the following safety measures are crucial for mitigating these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when handling this compound. This involves comprehensive engineering controls and appropriate PPE to prevent exposure through inhalation, skin contact, and eye contact.

Engineering Controls:

  • Always work within a properly functioning and certified laboratory chemical fume hood.[2][6]

  • Ensure local exhaust ventilation is used at the site of chemical release to minimize vapor concentrations.[7]

  • An emergency eyewash station and safety shower must be readily accessible, ideally within a ten-second travel distance from the work area.[6][8]

Required PPE:

  • Eye and Face Protection: Wear indirect-vent, impact, and splash-resistant chemical safety goggles.[7] A face shield should be worn in conjunction with goggles for maximum protection.[7][8] Contact lenses should not be worn when handling this substance.[1][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Consult the manufacturer's glove compatibility chart for the most suitable material; butyl rubber or PVA gloves are often recommended, while nitrile gloves may not be suitable.[6]

    • Protective Clothing: Wear a fully-buttoned lab coat, long-sleeved shirts, and pants.[6][8] For tasks with a higher risk of splashing, flame-retardant and antistatic protective clothing should be considered.

  • Respiratory Protection: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable levels, a NIOSH/MSHA-approved respirator is required.[7][8] Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[6]

Hazard and Exposure Data

Familiarity with the specific hazards and exposure limits of this compound is essential for a thorough risk assessment.

GHS Hazard Statements Classification
H226: Flammable liquid and vaporFlammable liquids (Category 3)
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H311: Toxic in contact with skinAcute toxicity, dermal (Category 3)
H314: Causes severe skin burns and eye damageSkin corrosion/irritation (Category 1B/1C)
H317: May cause an allergic skin reactionSensitization, Skin (Category 1)
H318/H319: Causes serious eye damage/irritationSerious eye damage/eye irritation (Category 1)
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure
H401/H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment

Data sourced from multiple safety data sheets.[1][3][4]

Exposure Limits Concentration
Soviet Union (Max)2 mg/m³ (0.4 ppm)

Note: No specific occupational exposure limits have been established by OSHA for this compound.[7] Safe work practices should always be followed to minimize exposure.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound ensures that safety is integrated into every step of the workflow, from preparation to cleanup.

1. Preparation and Pre-Handling Checks:

  • Confirm that all personnel are trained on the specific hazards and proper handling procedures for this compound.[7]

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary materials and equipment within the fume hood to minimize movement in and out of the controlled area.

  • Ensure all required PPE is clean, in good condition, and readily available.[7]

  • Locate the nearest emergency eyewash station, safety shower, and fire extinguisher before beginning work.

2. Handling the Chemical:

  • Don all required PPE before entering the handling area.

  • Keep containers of this compound tightly closed when not in use.[7]

  • Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[3]

  • Use only non-sparking tools and explosion-proof equipment.[2][3][4]

  • Avoid inhaling vapors or mists.

  • Prevent all contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the work area.[7][8]

3. Post-Handling and Cleanup:

  • Upon completion of work, decontaminate all equipment and the work area.

  • Wash hands and any potentially exposed skin thoroughly with soap and water immediately after handling and at the end of the work shift.[7]

  • Remove contaminated clothing carefully and launder it before reuse.[7][8] Inform the individuals laundering the clothing of the chemical's hazards.[7]

Emergency Procedures

Spill Response:

  • Small Spill (Cleanable in <10 minutes): If trained and equipped, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][8] Ventilate the area after cleanup is complete.[7]

  • Large Spill: Immediately evacuate the area and secure it.[6] Remove all sources of ignition.[7] Call emergency services or the institution's environmental health and safety department.[6][7]

Exposure Response:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[4][6][7]

  • Skin Contact: Remove contaminated clothing immediately.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them at rest.[4][9] If breathing is difficult, administer oxygen.[2][9] Seek immediate medical attention.[2][4][6]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves, lab coats) in a dedicated, sealable, and properly labeled hazardous waste container.[6][7]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials and sources of ignition, until it can be collected by trained personnel.[7]

  • Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[7] Contact your institution's environmental health and safety department for specific disposal procedures and to arrange for waste pickup.[7] Do not dispose of this chemical down the drain.[10]

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE: - Goggles & Face Shield - Chemical Gloves - Lab Coat prep1->prep2 handle1 Work Inside Fume Hood prep2->handle1 handle2 Ground Equipment & Use Non-Sparking Tools handle1->handle2 spill Spill handle1->spill exposure Exposure handle1->exposure handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 clean2 Collect Waste in Sealed, Labeled Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 spill->clean2

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.